Divinatorin A
Description
neoclerodane diterpenoid from the controlled sage Salvia divinorum; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(4S,4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-13-6-9-20(3)15(18(22)23)4-5-16(21)17(20)19(13,2)10-7-14-8-11-24-12-14/h4,8,11-13,16-17,21H,5-7,9-10H2,1-3H3,(H,22,23)/t13-,16+,17-,19+,20+/m1/s1 |
InChI Key |
FMOMDZQOXKGTDA-MWEXJPOMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)[C@H](CC=C2C(=O)O)O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)C(CC=C2C(=O)O)O)C |
Synonyms |
divinatorin A |
Origin of Product |
United States |
Foundational & Exploratory
Salvinorin A's Mechanism of Action at the Kappa-Opioid Receptor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Salvinorin A, a potent and selective agonist of the kappa-opioid receptor (KOR). Salvinorin A, a naturally occurring neoclerodane diterpenoid from the plant Salvia divinorum, is distinguished by its unique non-nitrogenous structure and its profound psychotropic effects.[1][2][3] This document details its binding characteristics, signaling pathways, and the experimental methodologies used to elucidate its complex interactions with the KOR.
Quantitative Pharmacological Parameters
Salvinorin A exhibits high affinity and potency for the kappa-opioid receptor. The following table summarizes key quantitative data from various in vitro and in vivo studies.
| Parameter | Value | Species/System | Assay Type | Reference |
| Binding Affinity (Ki) | ||||
| KOR | 2.4 nM | Human (cloned) | Radioligand Binding ([³H]bremazocine) | [1] |
| KOR | 2.66 nM | Human (CHO cells) | Radioligand Binding | [4] |
| KOR | 4.3 nM | Guinea Pig Brain | Radioligand Binding | [5] |
| KOR | 16 nM | Human Embryonic Kidney-293 Cells | Radioligand Binding | [5] |
| KOR | 0.59 nM (for analog RB-64) | Not Specified | Radioligand Binding | [6] |
| KOR | 2.5 ± 0.6 nM | Not Specified | [³H]diprenorphine binding | [7] |
| µ-Opioid Receptor (MOR) | >5,000 nM | Guinea Pig | Radioligand Binding | [8] |
| δ-Opioid Receptor (DOR) | >5,000 nM | Guinea Pig | Radioligand Binding | [8] |
| Dopamine D₂ Receptor | 5-10 nM | Not Specified | Not Specified | |
| Functional Potency (EC₅₀) | ||||
| KOR (G-protein) | 1.8 nM | Human (cloned) | Not Specified | [1] |
| KOR (G-protein) | 1.05 nM | Human Embryonic Kidney-293 Cells | Adenylate Cyclase Inhibition | [8] |
| KOR (G-protein) | 235 nM | Guinea Pig Brain | [³⁵S]GTPγS Binding | [8] |
| KOR (G-protein) | 4.73 nM | Not Specified | cAMP Assay | [5] |
| KOR (β-arrestin) | 10.5 nM | Not Specified | Tango Assay | [5] |
| KOR (β-arrestin) | 14.5 nM | U2OS Cells | PathHunter β-arrestin2 Recruitment | [4] |
| Dopamine D₂ Receptor | 48 nM | Not Specified | Not Specified | |
| Receptor Occupancy (in vivo) | ||||
| EC₅₀ | 0.36 mg/kg (i.v.) | Rat | PET with [¹¹C]GR103545 | [9] |
Signaling Pathways
Salvinorin A's activation of the KOR, a G-protein coupled receptor (GPCR), initiates multiple intracellular signaling cascades.[3][5] It is considered an unbiased or balanced agonist, activating both G-protein-dependent and β-arrestin-dependent pathways.[3][10]
Upon binding of Salvinorin A, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi/o family.[5] This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors. The primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][11]
Caption: G-protein dependent signaling cascade initiated by Salvinorin A.
In addition to G-protein coupling, agonist-bound KOR is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades.[11] One such pathway involves the activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[12][13] The β-arrestin pathway has been linked to some of the aversive effects of KOR agonists.[11][14]
Caption: β-arrestin recruitment and downstream signaling pathways.
Salvinorin A's effects on mood and perception are partly attributed to its modulation of the dopamine system.[1][3] Activation of KORs can decrease dopamine release in brain regions like the striatum.[10][13] Furthermore, studies have shown that Salvinorin A can increase the activity of the dopamine transporter (DAT) via an ERK1/2-dependent mechanism, leading to increased dopamine reuptake from the synaptic cleft.[13] This reduction in dopaminergic signaling is thought to contribute to the dysphoric and aversive effects associated with Salvinorin A.[13]
Caption: Salvinorin A's modulation of dopamine neurotransmission.
Experimental Protocols
The characterization of Salvinorin A's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
These assays are fundamental for determining the binding affinity (Ki) of a ligand for a receptor.
-
Objective: To quantify the affinity of Salvinorin A for the kappa-opioid receptor.
-
Methodology:
-
Preparation of Receptor Source: Membranes are prepared from cells (e.g., CHO or HEK-293) stably expressing the human KOR, or from brain tissue homogenates (e.g., guinea pig).[5][8][15]
-
Radioligand: A radiolabeled ligand with known high affinity for the KOR, such as [³H]bremazocine or [³H]U69,593, is used.[8][15][16]
-
Competition Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Salvinorin A).
-
Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site competition binding curve to determine the IC₅₀ (the concentration of Salvinorin A that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional assays measure the biological response elicited by ligand binding and are used to determine a compound's efficacy (Emax) and potency (EC₅₀).
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins.
-
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into the G-protein is measured as an indicator of receptor activation.[8]
-
Methodology: Receptor membranes are incubated with varying concentrations of Salvinorin A in the presence of GDP and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified.
-
-
cAMP Accumulation Assay: This assay directly measures the functional consequence of Gαi/o activation.
-
Principle: KOR activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Cells are typically stimulated with forskolin to elevate basal cAMP levels, and the inhibitory effect of the KOR agonist is then measured.[17]
-
Methodology: Cells expressing KOR are pre-treated with forskolin and then exposed to varying concentrations of Salvinorin A. Intracellular cAMP levels are then measured, often using immunoassays (e.g., HTRF or ELISA).
-
-
β-Arrestin Recruitment Assay: This assay quantifies the recruitment of β-arrestin to the activated receptor.
-
Principle: Various techniques, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays (e.g., PathHunter), are used.[18] In the PathHunter assay, the KOR is tagged with a fragment of β-galactosidase, and β-arrestin is tagged with the complementing fragment. Upon recruitment, the fragments come into proximity, forming an active enzyme that generates a detectable signal.[18][4]
-
Methodology: Cells co-expressing the tagged receptor and β-arrestin are treated with Salvinorin A, and the resulting signal is measured.
-
Conclusion
Salvinorin A's mechanism of action at the kappa-opioid receptor is characterized by its high affinity and potency as a relatively unbiased agonist. It modulates both G-protein and β-arrestin signaling pathways, leading to a complex array of downstream effects, including the modulation of the dopaminergic system. The unique, non-alkaloidal structure of Salvinorin A continues to make it a valuable pharmacological tool for investigating KOR function and a lead compound for the development of novel therapeutics targeting this receptor system.[3][8] Further research into the nuanced signaling profiles of Salvinorin A and its analogs will be crucial for designing biased agonists that may offer therapeutic benefits with fewer adverse effects.[10][17]
References
- 1. Salvinorin A - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kappa Opioid Receptor Agonist 16-Bromo Salvinorin A Has Anti-Cocaine Effects without Significant Effects on Locomotion, Food Reward, Learning and Memory, or Anxiety and Depressive-like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvinorin A: A potent naturally occurring nonnitrogenous κ opioid selective agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 11. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 15. Role of kappa-opioid receptors in the effects of salvinorin A and ketamine on attention in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Neuropharmacology of Salvinorin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a neoclerodane diterpene derived from the plant Salvia divinorum, stands as a unique and potent naturally occurring hallucinogen. Its distinct pharmacological profile, primarily mediated by high-affinity agonism at the kappa-opioid receptor (KOR), has garnered significant interest within the scientific community. Unlike classical hallucinogens that primarily target serotonergic systems, Salvinorin A's mechanism of action offers a valuable tool for dissecting the role of the KOR system in consciousness, perception, and mood. Furthermore, its non-nitrogenous structure distinguishes it from typical opioid alkaloids, presenting a novel scaffold for the development of therapeutics targeting the KOR for conditions such as pain, addiction, and depression. This technical guide provides an in-depth overview of the neuropharmacology of Salvinorin A, with a focus on its receptor binding, signaling pathways, pharmacokinetics, and the experimental methodologies used to elucidate these properties.
Molecular Target and Receptor Binding Profile
Salvinorin A's primary molecular target is the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) endogenously activated by dynorphins.[1][2] It is the first known non-alkaloidal compound to act as a KOR agonist.[3] Salvinorin A exhibits high affinity and selectivity for the KOR.[4] While the KOR is its principal site of action, some studies have suggested that Salvinorin A may also act as a partial agonist at the D2 dopamine receptor, which could contribute to its complex psychoactive effects.[3]
Quantitative Receptor Binding and Functional Activity Data
The following tables summarize the key in vitro binding affinities and functional potencies of Salvinorin A at its primary targets.
| Receptor | Ligand | Ki (nM) | Assay Type | Reference |
| Kappa-Opioid Receptor (KOR) | Salvinorin A | 2.4 | Radioligand Binding | [3] |
| Kappa-Opioid Receptor (KOR) | Salvinorin A | 4.3 (guinea pig brain) | Radioligand Binding | [4] |
| Kappa-Opioid Receptor (KOR) | Salvinorin A | 16 (HEK-293 cells) | Radioligand Binding | [4] |
| D2 Dopamine Receptor | Salvinorin A | 5-10 | Radioligand Binding | [3] |
Table 1: Salvinorin A Receptor Binding Affinities (Ki)
| Receptor | Ligand | EC50 (nM) | Assay Type | Reference |
| Kappa-Opioid Receptor (KOR) | Salvinorin A | 1.8 | G-protein activation | [3] |
| Kappa-Opioid Receptor (KOR) | Salvinorin A | 1.05 | Adenylate cyclase inhibition | [5] |
| Kappa-Opioid Receptor (KOR) | Salvinorin A | 2.2 | [35S]GTPγS binding | [4] |
| Kappa-Opioid Receptor (KOR) | Salvinorin A | 235 | [35S]GTPγS binding (guinea pig brain) | [5] |
| D2 Dopamine Receptor | Salvinorin A | 48 | G-protein activation | [3] |
Table 2: Salvinorin A Functional Potency (EC50)
Signaling Pathways
Upon binding to the KOR, Salvinorin A initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) production.[2] Concurrently, the dissociated Gβγ subunits can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels.[2] This collective action leads to neuronal hyperpolarization and a reduction in neurotransmitter release, contributing to the central nervous system depressant effects of KOR activation. Salvinorin A is considered an "unbiased" KOR agonist, meaning it activates the adenylyl cyclase and β-arrestin pathways with similar potency and efficacy.[1]
Pharmacokinetics and Metabolism
Salvinorin A exhibits rapid pharmacokinetics, which aligns with the short duration of its psychoactive effects in humans.[6] When administered intravenously to non-human primates, it rapidly crosses the blood-brain barrier, reaching peak brain concentrations within 40 seconds.[6] The elimination half-life is also short, reported to be around 8 minutes in baboons and approximately 56.6 minutes in rhesus monkeys.[3][7] In rats, the plasma half-life is about 75 minutes.[7][8] Salvinorin A is primarily metabolized by serum esterases, which hydrolyze the C-2 acetate group to form the inactive metabolite, Salvinorin B.[2][4] It is also a substrate for various cytochrome P450 enzymes, including CYP2D6, CYP1A1, CYP2C18, and CYP2E1, as well as UGT2B7.[7][8]
| Parameter | Species | Value | Route of Administration | Reference |
| Tmax (brain) | Baboon | 40 seconds | Intravenous | [6] |
| t1/2 (brain) | Baboon | 8 minutes | Intravenous | [3][6] |
| t1/2 (plasma) | Rhesus Monkey | 56.6 ± 24.8 min | Intravenous | [7] |
| t1/2 (plasma) | Rat | 75.4 min | Intraperitoneal | [7] |
| Clearance (Cl/F) | Rat | 26 L/hr/kg | Intraperitoneal | [7] |
| Volume of Distribution (Vd) | Rat | 47.1 L/kg | Intraperitoneal | [7] |
Table 3: Pharmacokinetic Parameters of Salvinorin A
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the neuropharmacology of Salvinorin A.
Radioligand Binding Assay for Kappa-Opioid Receptor
This assay is used to determine the binding affinity (Ki) of Salvinorin A for the KOR.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor (e.g., from CHO or HEK-293 cells).
-
Radioligand: [3H]U-69,593 or [3H]diprenorphine.
-
Unlabeled Salvinorin A.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled Salvinorin A.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Salvinorin A or buffer (for total binding) or the non-specific control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of Salvinorin A and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to Ki using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of Salvinorin A to activate G-proteins coupled to the KOR, providing a measure of its potency (EC50) and efficacy.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor.
-
[35S]GTPγS.
-
GDP.
-
Salvinorin A.
-
Assay buffer (containing MgCl2 and NaCl).
-
Non-specific binding control (unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of Salvinorin A.
-
In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of Salvinorin A.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a specific time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the stimulated binding as a function of the log concentration of Salvinorin A and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
In Vivo Microdialysis for Dopamine Measurement
This technique is used to measure the effects of Salvinorin A on neurotransmitter levels, such as dopamine, in specific brain regions of living animals.
Materials:
-
Live animal subject (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Salvinorin A solution for administration (e.g., intraperitoneal injection).
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Administer Salvinorin A to the animal.
-
Continue to collect dialysate samples for a set period post-administration.
-
Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Express the post-drug dopamine levels as a percentage of the baseline levels to determine the effect of Salvinorin A.
Conclusion
Salvinorin A's potent and selective agonism at the kappa-opioid receptor, coupled with its unique chemical structure and rapid pharmacokinetics, makes it a compelling tool for neuropharmacological research. The data and methodologies presented in this guide provide a comprehensive foundation for scientists and researchers seeking to understand and further investigate the intricate mechanisms of Salvinorin A and the broader role of the KOR system in brain function and disease. Future research leveraging this knowledge will be crucial for exploring the therapeutic potential of Salvinorin A and its analogs in treating a range of neuropsychiatric and neurological disorders.
References
- 1. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS quantification of salvinorin A from biological fluids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Salvinorin A: A Comprehensive Technical Guide to its Selective Kappa-Opioid Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin A, a naturally occurring neoclerodane diterpenoid isolated from the plant Salvia divinorum, stands as a unique and potent selective agonist for the kappa-opioid receptor (KOR).[1][2][3] Unlike classical opioids, it is a non-nitrogenous molecule, making it the first identified non-alkaloid to exhibit high affinity for an opioid receptor.[1][4][5] Its distinct chemical structure and pharmacological profile, characterized by potent psychotropic effects with a rapid onset and short duration of action, have made it a critical tool for investigating the KOR system and a promising scaffold for the development of novel therapeutics for a range of neuropsychiatric and other disorders.[2][4][6] This guide provides an in-depth technical overview of Salvinorin A, focusing on its receptor binding, functional activity, signaling pathways, and the experimental protocols used for its characterization.
Chemical and Pharmacological Properties
Salvinorin A is a trans-neoclerodane diterpenoid with the chemical formula C₂₃H₂₈O₈.[1] It is a potent hallucinogen, active at doses as low as 200 μg.[1] Its psychoactive effects are primarily mediated by its high-affinity and selective agonism at the KOR.[2][3] Studies have shown that it has no significant activity at the 5-HT₂A serotonin receptor, the primary target for classic hallucinogens like LSD and psilocybin.[1][3]
Pharmacokinetics
Salvinorin A is rapidly absorbed through the oral mucosa and is quickly deactivated by the gastrointestinal system.[1][7] When administered intravenously in non-human primates, it exhibits an exceptionally rapid uptake into the brain, reaching peak concentrations within 40 seconds, and is cleared rapidly with a half-life of approximately 8 minutes.[1][8] This pharmacokinetic profile aligns with the rapid onset and short duration of its psychoactive effects in humans.[6][7] The primary metabolite of Salvinorin A is Salvinorin B, which is inactive.[4]
Quantitative Receptor Binding and Functional Activity
The following tables summarize the quantitative data for Salvinorin A and related compounds at the kappa-opioid receptor.
Table 1: Receptor Binding Affinity (Ki)
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| Salvinorin A | 1.1 ± 0.2[9] | 238 ± 28[9] | 435 ± 55[9] | 216[9] | 395[9] |
| 2.4[1] | |||||
| 4.3 (native)[10] | |||||
| 16 (cloned)[10] | |||||
| U-50,488H | 1.5 ± 0.3[9] | 2400 ± 300[9] | 3400 ± 400[9] | 1600[9] | 2267[9] |
Table 2: Functional Activity (EC₅₀ and Eₘₐₓ)
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) |
| Salvinorin A | [³⁵S]GTPγS Binding | 9.5 ± 1.2[9] | 100 ± 4[9] |
| 2.2[4] | |||
| 1.8[1] | |||
| β-arrestin 2 Recruitment | 10.5[4] | ||
| cAMP Inhibition | 4.73[4] | ||
| U-50,488H | [³⁵S]GTPγS Binding | 15 ± 2[9] | 100 ± 5[9] |
Signaling Pathways
Activation of the kappa-opioid receptor by Salvinorin A initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the KOR primarily couples to Gi/o proteins.[2][4]
G-Protein Dependent Signaling
Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][7] The activated G-protein also modulates ion channels, causing the activation of inward-rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels, which leads to a reduction in neuronal excitability and neurotransmitter release.[5][7]
KOR G-Protein Dependent Signaling Pathway.
β-Arrestin Dependent Signaling
In addition to G-protein coupling, agonist-bound KOR can also recruit β-arrestin proteins.[2] This leads to receptor desensitization and internalization, as well as the activation of G-protein-independent signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[5] Salvinorin A has been characterized as an unbiased agonist, activating both G-protein and β-arrestin pathways with similar potency.[2]
KOR β-Arrestin Dependent Signaling Pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of Salvinorin A's activity. The following are generalized protocols for key in vitro assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of Salvinorin A for the kappa-opioid receptor.
-
Materials:
-
Cell membranes expressing the human kappa-opioid receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]diprenorphine or [³H]U-69,593).
-
Salvinorin A.
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of Salvinorin A.
-
Incubate at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Determine non-specific binding in the presence of a high concentration of a non-radiolabeled antagonist.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer to remove unbound radioligand.
-
Quantify radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.[9]
-
[³⁵S]GTPγS Binding Assay (G-protein Activation)
This functional assay measures the activation of G-proteins following receptor stimulation by Salvinorin A.[11]
-
Materials:
-
Cell membranes expressing the human kappa-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Salvinorin A.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).[12]
-
Unlabeled GTPγS for non-specific binding.
-
-
Procedure:
-
Incubate cell membranes with varying concentrations of Salvinorin A, a fixed concentration of [³⁵S]GTPγS, and GDP.[12]
-
Incubate at 30°C for 60 minutes.[11]
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of [³⁵S]GTPγS bound to the membranes.
-
Determine basal binding in the absence of an agonist and non-specific binding in the presence of excess unlabeled GTPγS.[9]
-
Analyze the data to determine EC₅₀ and Eₘₐₓ values.
-
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated KOR.[9]
-
Materials:
-
Procedure:
-
Plate the cells and incubate overnight.
-
Add varying concentrations of Salvinorin A to the cells.
-
Incubate for a specified period (e.g., 90 minutes) at 37°C.[9]
-
Add the detection reagents.
-
Measure the signal (e.g., chemiluminescence) using a plate reader.
-
Analyze the data to determine EC₅₀ and Eₘₐₓ values.
-
Experimental Workflow for Characterizing Salvinorin A.
Conclusion
Salvinorin A's unique properties as a potent and selective non-alkaloidal KOR agonist make it an invaluable research tool and a lead compound for drug discovery. Its distinct signaling and pharmacokinetic profiles provide a foundation for understanding the complex roles of the kappa-opioid system in the central nervous system. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers dedicated to exploring the therapeutic potential of Salvinorin A and its analogs. Further investigation into its structure-activity relationships and the development of biased agonists may unlock novel therapeutic strategies for a variety of disorders, including pain, depression, and substance abuse.
References
- 1. Salvinorin A - Wikipedia [en.wikipedia.org]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset and short duration of effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medkoo.com [medkoo.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Salvinorin A's effects on dopamine release and regulation
An In-depth Technical Guide to Salvinorin A's Effects on Dopamine Release and Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has garnered significant attention for its profound and atypical effects on the central nervous system.[1][2] Unlike classic hallucinogens, its primary mechanism of action does not involve the serotonergic system.[2] Instead, Salvinorin A exerts its influence predominantly through the modulation of the dopamine system, a key pathway in reward, motivation, and mood regulation.[3][4] This technical guide provides a comprehensive overview of the current understanding of , synthesizing findings from preclinical studies. We will delve into its dual action on dopamine release and reuptake, present quantitative data from key experiments, detail the methodologies employed in this research, and visualize the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuropharmacology, drug discovery, and addiction studies.
Core Mechanisms of Action
Salvinorin A's influence on the dopaminergic system is multifaceted, primarily involving the activation of kappa-opioid receptors and the subsequent modulation of the dopamine transporter (DAT).[5][6][7] There is also emerging evidence of its interaction with dopamine D2 receptors.[2][8]
Kappa-Opioid Receptor (KOR) Agonism and Inhibition of Dopamine Release
The principal mechanism through which Salvinorin A affects the dopamine system is its potent and selective agonism at the kappa-opioid receptor (KOR).[1][2] KORs are G protein-coupled receptors that, when activated, typically lead to inhibitory effects on neurotransmission.[8] In dopaminergic neurons, KOR activation by Salvinorin A has been consistently shown to decrease dopamine release in key brain regions such as the dorsal striatum (caudate putamen) and the nucleus accumbens.[1][3][4][9] This inhibitory effect is believed to be a primary contributor to the aversive and dysphoric properties associated with Salvinorin A and other KOR agonists.[1][9]
Modulation of the Dopamine Transporter (DAT)
Beyond its impact on dopamine release, Salvinorin A also regulates dopamine signaling by modulating the function of the dopamine transporter (DAT).[5][6][7] The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signal.[5] Studies have revealed that Salvinorin A can increase the maximal velocity (Vmax) of dopamine transport by the DAT.[5][6][7] This enhancement of DAT activity leads to a more rapid clearance of dopamine from the synapse, further contributing to the overall reduction in dopaminergic neurotransmission.[5][6][7] This effect is mediated through a KOR- and ERK1/2-dependent signaling pathway.[5][6][7] Co-immunoprecipitation and FRET studies have suggested that KOR and DAT can form a complex, and Salvinorin A activation of KOR promotes this interaction.[5][7]
Interaction with Dopamine D2 Receptors
In addition to its primary action at KORs, Salvinorin A has been found to be a partial agonist at the dopamine D2 receptor.[2][8][10] While its affinity for the D2 receptor is lower than for the KOR, this interaction may still play a significant role in its overall pharmacological profile.[2] As a partial agonist, Salvinorin A would stimulate D2 receptors to a lesser degree than endogenous dopamine, which could contribute to the complex and sometimes contradictory effects observed in behavioral studies.[10]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on Salvinorin A's effects on dopamine.
Table 1: In Vivo Effects of Salvinorin A on Dopamine Levels
| Species | Brain Region | Administration Route & Dose | Effect on Dopamine Levels | Study Citation |
| Mouse | Caudate Putamen | i.p., 1.0 mg/kg & 3.2 mg/kg | Significant decrease | [1][11][12][13] |
| Mouse | Nucleus Accumbens | i.p., 3.2 mg/kg | No significant change | [1][11][12][13] |
| Rat | Dorsal Striatum | Retrodialysis, 20-200 nM | Dose-related decrease | [9][14] |
| Rat | Nucleus Accumbens Core | i.p., 2.0 mg/kg | Significant decrease in phasic release | [15] |
| Rat | Dorsal Striatum | Repeated i.p., 1.0 or 3.2 mg/kg for 5 days | Enhanced cocaine-evoked DA overflow | [9][14] |
Table 2: Receptor Binding and Functional Potency of Salvinorin A
| Receptor | Parameter | Value | Study Citation |
| Kappa-Opioid Receptor (KOR) | Ki | 2.4 nM | [2] |
| Kappa-Opioid Receptor (KOR) | EC50 | 1.8 nM | [2] |
| Dopamine D2 Receptor | Affinity (Ki) | 5-10 nM | [2] |
| Dopamine D2 Receptor | EC50 | 48 nM | [2] |
| Dopamine D2 Receptor | Intrinsic Activity | 40-60% (Partial Agonist) | [2] |
Experimental Protocols
The following sections detail the methodologies for two key experimental techniques used to study Salvinorin A's effects on dopamine.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals.[1][11]
-
Surgical Procedure: Animals (typically rats or mice) are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest, such as the dorsal striatum or nucleus accumbens.[9] The animals are allowed to recover from surgery for several days.[9]
-
Microdialysis Probe: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.[9]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.[9] Neurotransmitters and other small molecules in the extracellular fluid diffuse across the membrane and into the aCSF, creating a "dialysate" sample.[9]
-
Sample Collection and Analysis: The dialysate is collected at regular intervals (e.g., every 10-20 minutes) and the concentration of dopamine is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[9]
-
Drug Administration: Salvinorin A or a vehicle control is administered systemically (e.g., via intraperitoneal injection) or locally through the dialysis probe (retrodialysis).[1][9]
-
Quantitative No-Net-Flux Microdialysis: To determine absolute extracellular dopamine concentrations and estimate uptake, the no-net-flux method can be employed. This involves perfusing the probe with varying concentrations of dopamine and measuring the net change in dopamine concentration in the dialysate.[9]
Fast-Scan Cyclic Voltammetry (FSCV)
Fast-scan cyclic voltammetry is an electrochemical technique that allows for the real-time measurement of rapid changes in dopamine concentration with sub-second temporal resolution.[15][16][17]
-
Electrode Implantation: A carbon-fiber microelectrode is implanted into the target brain region of an awake, behaving animal.[15][16] A stimulating electrode is often placed in a region that provides input to the recording site, such as the ventral tegmental area (VTA) for stimulating dopamine release in the nucleus accumbens.[15]
-
Voltage Application: A triangular waveform potential is applied to the carbon-fiber electrode at a very high scan rate (typically 400 V/s) and frequency (e.g., 10 Hz).[15][16][18] The potential is ramped from a holding potential (e.g., -0.4 V) up to an oxidizing potential (e.g., +1.3 V) and back down.[15][19]
-
Dopamine Oxidation and Reduction: When the potential is ramped up, dopamine at the electrode surface is oxidized, generating a current. As the potential is ramped back down, the oxidized dopamine is reduced, generating a current in the opposite direction.[16]
-
Cyclic Voltammogram: The resulting plot of current versus applied potential is called a cyclic voltammogram. The specific shape of this voltammogram is characteristic of dopamine and allows for its identification.[16] The peak oxidation current is proportional to the concentration of dopamine.
-
Data Analysis: The background current is subtracted, and the resulting signal provides a real-time measurement of changes in extracellular dopamine concentration.[19] This allows for the analysis of both the amount of dopamine released and the rate of its reuptake.[15]
Visualizations
Signaling Pathway of Salvinorin A's Action on Dopaminergic Terminals
Caption: Signaling pathway of Salvinorin A in a dopaminergic synapse.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
Experimental Workflow for Fast-Scan Cyclic Voltammetry
Caption: Workflow for a fast-scan cyclic voltammetry experiment.
References
- 1. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvinorin A - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 4. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Salvinorin A regulates dopamine transporter function via a kappa opioid receptor and ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Effects of acute and repeated administration of salvinorin A on dopamine function in the rat dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - ProQuest [proquest.com]
- 12. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - ProQuest [proquest.com]
- 13. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors. [vivo.weill.cornell.edu]
- 14. Effects of acute and repeated administration of salvinorin A on dopamine function in the rat dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Depressive-like effects of the kappa opioid receptor agonist salvinorin A are associated with decreased phasic dopamine release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. Enhanced dopamine release by dopamine transport inhibitors described by a restricted diffusion model and fast scan cyclic voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Dynorphin System and Salvinorin A: A Technical Guide to their Interaction at the Kappa-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endogenous dynorphin/kappa-opioid receptor (KOR) system is a critical modulator of a wide range of physiological and pathological processes, including pain, mood, reward, and addiction.[1] Dynorphins, a class of endogenous opioid peptides, are the primary ligands for the KOR.[2] Salvinorin A, a structurally unique, non-nitrogenous diterpene derived from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen and a highly selective KOR agonist.[3][4] This technical guide provides an in-depth analysis of the interaction between the endogenous dynorphin system and Salvinorin A at the KOR, focusing on quantitative data, experimental methodologies, and signaling pathways.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Dynorphin A and Salvinorin A at the kappa-opioid receptor, as determined by various in vitro assays.
| Ligand | Assay Type | Receptor Source | Ki (nM) | Reference |
| Dynorphin A (1-17) | Radioligand Binding ([³H]-diprenorphine displacement) | Human KOR (transfected cells) | 0.05 ± 0.01 | [5] |
| Dynorphin A (1-8) | Radioligand Binding | Guinea-pig brain | 40 | [6] |
| Dynorphin A (1-8) | Radioligand Binding (with peptidase inhibitors) | Guinea-pig brain | 0.5 | [6] |
| Salvinorin A | Radioligand Binding ([³H]-bremazocine displacement) | Human KOR (transfected cells) | 16 | [7] |
| Salvinorin A | Radioligand Binding | Guinea pig brain | 4.3 | [7] |
| Salvinorin A | Radioligand Binding | Human KOR | 2.4 | [3] |
| Salvinorin A | Radioligand Binding | Human KOR | 2.66 | [4] |
| Salvinorin A | Radioligand Binding ([³H]U69,593 displacement) | Human KOR | 2.66 | [4] |
| Ligand | Assay Type | Receptor Source | EC50 (nM) | Reference |
| Dynorphin A (1-17) | G protein-activated K+ current | Human KOR (co-expressed in Xenopus oocytes) | 0.43 ± 0.08 | [5] |
| Dynorphin A (1-17) | [³⁵S]GTPγS Binding | CHO cells expressing hKOR | ~1-6 | [8] |
| Dynorphin A (1-8) | Mouse vas deferens bioassay | Mouse | 116 | [6] |
| Dynorphin A (1-8) | Guinea-pig ileum bioassay | Guinea pig | 38 | [6] |
| Salvinorin A | [³⁵S]GTPγS Binding | Human KOR (transfected cells) | 2.2 | [7] |
| Salvinorin A | [³⁵S]GTPγS Binding | Human KOR | 1.8 | [3] |
| Salvinorin A | cAMP accumulation inhibition | CHO cells expressing KOR | 4.73 | [7] |
| Salvinorin A | β-arrestin recruitment (Tango assay) | 10.5 | [7] | |
| Salvinorin A | Ca²⁺ mobilization | hKOR transfected cells | 1.3 ± 0.3 | [9] |
Signaling Pathways
Activation of the KOR by both endogenous dynorphins and Salvinorin A initiates a cascade of intracellular signaling events. The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[10] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[11] Additionally, KOR activation modulates ion channel activity, leading to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[10]
Beyond the canonical G protein signaling, the KOR also engages β-arrestin pathways.[12] The recruitment of β-arrestin to the activated receptor can lead to receptor desensitization and internalization, as well as the activation of distinct signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway.[10][13] Evidence suggests that G protein signaling is primarily responsible for the analgesic effects of KOR agonists, while β-arrestin-mediated signaling may contribute to the dysphoric and aversive effects.[10] Salvinorin A has been characterized as a balanced or unbiased agonist, activating both G protein and β-arrestin pathways.[10][14]
Caption: KOR Signaling Pathways. (Within 100 characters)
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., Salvinorin A) by measuring its ability to displace a radiolabeled ligand from the KOR.[15]
Materials:
-
Receptor source: Cell membranes from cells stably expressing the human KOR.
-
Radioligand: [³H]U69,593 or another suitable KOR-selective radioligand.
-
Unlabeled test compound: Salvinorin A or Dynorphin A.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a non-radiolabeled KOR ligand (e.g., 10 µM U69,593).
-
96-well plates, glass fiber filters, cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add:
-
50 µL of binding buffer (for total binding), non-specific binding control, or varying concentrations of the test compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[16]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Caption: Radioligand Binding Workflow. (Within 100 characters)
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by a KOR agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[17]
Materials:
-
Receptor source: Cell membranes expressing KOR.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound: Salvinorin A or Dynorphin A.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Other materials are similar to the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add:
-
Varying concentrations of the test compound.
-
GDP (typically 10-30 µM).
-
Membrane preparation (5-20 µg protein per well).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.[17]
-
Incubation: Incubate at 30°C for 60 minutes.[18]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the agonist concentration to determine the EC50 (potency) and Emax (efficacy) values.
Caption: GTPγS Binding Workflow. (Within 100 characters)
In Vivo Behavioral Assay: Conditioned Place Preference/Aversion
This assay is used to assess the rewarding or aversive properties of a drug by pairing its administration with a specific environment.[19]
Materials:
-
Conditioned Place Preference (CPP) apparatus with at least two distinct chambers.
-
Test compound: Salvinorin A.
-
Vehicle control.
-
Experimental animals (e.g., mice or rats).
Procedure:
-
Pre-conditioning (Day 1): Allow each animal to freely explore the entire apparatus for a set time (e.g., 15-30 minutes) to determine any baseline preference for one chamber over the other.
-
Conditioning (Days 2-9): This phase typically consists of alternating daily sessions.
-
Drug Conditioning: On drug days, administer Salvinorin A and confine the animal to one of the chambers for a set period (e.g., 30 minutes).
-
Vehicle Conditioning: On vehicle days, administer the vehicle and confine the animal to the other chamber for the same duration. The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
-
Test (Day 10): Administer the vehicle to all animals and allow them to freely explore the entire apparatus. Record the time spent in each chamber.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.[20] Salvinorin A has been shown to induce conditioned place aversion in rodents.[21][22]
In Vivo Effects of Salvinorin A
Administration of Salvinorin A in preclinical models produces a range of behavioral and neurochemical effects that are consistent with its action as a KOR agonist.
-
Dopamine Modulation: Salvinorin A has been shown to decrease dopamine levels in the striatum, a key brain region involved in reward and motor control.[21][23] This effect is thought to be mediated by the inhibition of dopamine release from nerve terminals.[10] This reduction in dopaminergic transmission is believed to contribute to the aversive and dysphoric effects of Salvinorin A.[21]
-
Behavioral Effects: In rodents, Salvinorin A induces a dose-dependent decrease in locomotor activity and produces conditioned place aversion.[21][22] These effects are blocked by KOR antagonists, confirming the role of the KOR in mediating these behaviors.
In Vivo Microdialysis for Dopamine Measurement: This technique allows for the in vivo sampling of neurotransmitters from specific brain regions of awake, freely moving animals.[24] A microdialysis probe is surgically implanted into the brain region of interest (e.g., the striatum). Artificial cerebrospinal fluid is slowly perfused through the probe, and molecules from the extracellular fluid, including dopamine, diffuse across the semipermeable membrane of the probe and are collected for analysis by high-performance liquid chromatography (HPLC). This method has been used to demonstrate the reduction in striatal dopamine levels following Salvinorin A administration.[21][23]
Conclusion
The interaction between the endogenous dynorphin system and Salvinorin A at the kappa-opioid receptor provides a compelling model for understanding the role of this system in modulating brain function and behavior. Salvinorin A's unique chemical structure and high selectivity for the KOR have made it an invaluable tool for dissecting the complex signaling and physiological consequences of KOR activation. The quantitative data and experimental methodologies outlined in this guide offer a framework for researchers to further investigate this intricate system and explore its therapeutic potential for a variety of neuropsychiatric disorders. The distinct signaling profiles of different KOR ligands, including the potential for biased agonism, represent a promising avenue for the development of novel therapeutics with improved efficacy and reduced side-effect profiles.
References
- 1. Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvinorin A - Wikipedia [en.wikipedia.org]
- 4. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dynorphin A(1-8): stability and implications for in vitro opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders [transpopmed.org]
- 8. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - ProQuest [proquest.com]
- 23. Effects of acute and repeated administration of salvinorin A on dopamine function in the rat dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Psychoactive Effects of Salvinorin A in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a naturally occurring neoclerodane diterpene isolated from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen.[1] Its unique psychoactive properties are primarily mediated by its high selectivity and efficacy as a kappa-opioid receptor (KOPr) agonist.[1][2] Unlike classic serotonergic hallucinogens, Salvinorin A does not act on the 5-HT2A receptor, making it a valuable tool for investigating the role of the KOPr system in perception, mood, and consciousness.[2][3] This technical guide provides a comprehensive overview of the psychoactive effects of Salvinorin A in preclinical models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Pharmacokinetics
Salvinorin A exhibits rapid onset and a short duration of action in preclinical models, which parallels its effects in humans.[1] Following intraperitoneal (i.p.) administration in rats, it is rapidly absorbed and eliminated, with a reported plasma half-life of approximately 75 minutes.[4] In non-human primates, the elimination half-life is even shorter, at around 8 minutes.[5] This rapid pharmacokinetic profile is a critical consideration in the design and interpretation of preclinical behavioral studies.
Core Psychoactive Effects in Preclinical Models
The psychoactive effects of Salvinorin A have been characterized in a variety of preclinical behavioral assays. These studies have revealed a complex pharmacological profile, including effects on locomotion, reward and aversion, interoceptive stimuli, and emotional states.
Effects on Locomotor Activity
Salvinorin A generally produces a dose-dependent decrease in locomotor activity and can induce sedative-like effects in rodents.[1][6] These effects are consistent with the actions of other KOPr agonists and are reversible by KOPr antagonists.[6]
| Animal Model | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Mice | 1.0 - 3.2 | i.p. | Decreased locomotor activity | [7] |
| Rats | Not specified | Not specified | Sedative-like and locomotor-decreasing effects | [6] |
Conditioned Place Preference and Aversion
Conditioned place preference (CPP) and conditioned place aversion (CPA) paradigms are used to assess the rewarding or aversive properties of a substance. Studies with Salvinorin A have consistently demonstrated its aversive qualities at higher doses, leading to the development of CPA.[6][7]
| Animal Model | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Mice | 1.0 - 3.2 | i.p. | Conditioned place aversion | [7] |
| Rodents | Not specified | Not specified | Dose-dependent conditioned aversion | [6] |
Drug Discrimination
Drug discrimination studies assess the interoceptive (subjective) effects of a drug. In these paradigms, animals are trained to recognize the effects of a specific drug and differentiate it from a vehicle. Salvinorin A has been shown to fully substitute for the discriminative stimulus effects of other KOPr agonists, such as U69,593, in both rats and non-human primates.[8][9] This indicates that Salvinorin A produces subjective effects that are similar to those of other KOPr agonists. Furthermore, Salvinorin A does not generalize to serotonergic hallucinogens like LSD or dissociative anesthetics like ketamine, highlighting its unique pharmacological profile.[3]
| Animal Model | Training Drug | Salvinorin A Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Rhesus Monkeys | U69,593 (0.0056 or 0.013) | 0.001 - 0.032 | s.c. | Full substitution | [8] |
| Rats | U69,593 | 1.0 - 3.0 | i.p. | Full substitution | [9] |
| Sprague-Dawley Rats | LSD (0.08) | Not specified | Not specified | No generalization | [3] |
| Sprague-Dawley Rats | Ketamine (8.0) | Not specified | Not specified | No generalization | [3] |
Effects on Anxiety and Depression-Like Behaviors
The effects of Salvinorin A on emotional states are complex and appear to be dose-dependent. Some studies have reported anxiolytic and antidepressant-like effects at very low doses, while higher doses are generally associated with anxiogenic and pro-depressive-like effects.[10]
| Behavioral Test | Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| Elevated Plus Maze | Rodents | Not specified | Not specified | Anxiogenic effects | [10] |
| Forced Swim Test | Rodents | Not specified | Not specified | Inconsistent (antidepressant and depressogenic) | [10] |
| Tail Suspension Test | Rodents | Not specified | Not specified | Inconsistent (antidepressant and depressogenic) | [10] |
Experimental Protocols
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[11]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.[11]
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute session.[12]
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.[11]
-
-
Data Analysis: Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms. Conversely, anxiogenic effects are characterized by a decrease in these parameters.[12]
Forced Swim Test (FST)
The FST is a common model to assess depressive-like behavior, specifically learned helplessness.[13]
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[13][14]
-
Procedure:
-
On day one (pre-test), place the animal in the water for 15 minutes.[13]
-
Twenty-four hours later, place the animal back in the water for a 5-minute test session.[13]
-
Record the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the lack of movement required to keep the head above water.[15]
-
-
Data Analysis: An increase in immobility time is interpreted as a depressive-like phenotype. Antidepressant compounds typically reduce immobility time and increase active behaviors like swimming or climbing.[15]
Tail Suspension Test (TST)
The TST is another widely used model for screening potential antidepressant drugs.[16]
-
Apparatus: A suspension bar from which the mouse can be hung by its tail.[16]
-
Procedure:
-
Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.[17]
Conditioned Place Aversion (CPA)
The CPA paradigm is used to evaluate the aversive properties of a drug.[18]
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.[19]
-
Procedure:
-
Pre-conditioning (Day 1): Allow the animal to freely explore both chambers to determine any initial preference.
-
Conditioning (Days 2-5): On alternating days, administer Salvinorin A and confine the animal to one chamber, and on the other days, administer vehicle and confine it to the other chamber.
-
Test (Day 6): Allow the animal to freely access both chambers, and record the time spent in each.[20]
-
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place aversion.[20]
Signaling Pathways and Mechanisms of Action
Salvinorin A exerts its psychoactive effects primarily through its agonist activity at the kappa-opioid receptor (KOPr), a G protein-coupled receptor (GPCR).[2]
Kappa-Opioid Receptor Signaling
Activation of the KOPr by Salvinorin A initiates a cascade of intracellular signaling events. The KOPr is coupled to inhibitory G proteins (Gi/o).[2]
Caption: Salvinorin A signaling cascade via the kappa-opioid receptor.
Upon binding of Salvinorin A, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The KOPr can also signal through a β-arrestin-dependent pathway, which can activate other downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway.[2][21] Evidence suggests that G protein signaling may mediate the therapeutic effects of KOPr agonists, while the β-arrestin pathway may be responsible for adverse effects like dysphoria and sedation.[2]
Experimental Workflow for Preclinical Evaluation
A typical workflow for the preclinical evaluation of Salvinorin A's psychoactive effects involves a series of behavioral and neurochemical assays.
Caption: Experimental workflow for preclinical evaluation of Salvinorin A.
Conclusion
Preclinical studies have provided valuable insights into the complex psychoactive effects of Salvinorin A. Its primary mechanism of action through the kappa-opioid receptor distinguishes it from classic hallucinogens and offers a unique opportunity to probe the neurobiology of perception and mood. The dose-dependent and sometimes contradictory effects observed in preclinical models highlight the need for careful experimental design and interpretation. Further research, particularly focusing on the distinct roles of G protein and β-arrestin signaling pathways, will be crucial in elucidating the full therapeutic potential and risks associated with Salvinorin A and novel KOPr ligands. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore this fascinating and potent psychoactive compound.
References
- 1. The discriminative effects of the κ-opioid hallucinogen salvinorin A in nonhuman primates: dissociation from classic hallucinogen effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Salvinorin A fails to substitute for the discriminative stimulus effects of LSD or ketamine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the transport, in vitro metabolism and pharmacokinetics of Salvinorin A, a potent hallucinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The plant-derived hallucinogen, salvinorin A, produces kappa-opioid agonist-like discriminative effects in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The translational potential of salvinorin A: systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conditioned Place Preference/Aversion [btc.psych.ucla.edu]
- 20. Drug-induced conditioned place preference and aversion in mice | Springer Nature Experiments [experiments.springernature.com]
- 21. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
The Therapeutic Potential of Salvinorin A for Neurological Disorders: A Technical Guide
Introduction
Salvinorin A, a naturally occurring neoclerodane diterpenoid, is the principal psychoactive component of the plant Salvia divinorum.[1][2][3][4] For centuries, the Mazatec people of Mexico have used this plant in traditional spiritual and medicinal practices.[1][2] Unlike classic hallucinogens that primarily act on serotonin receptors, Salvinorin A is a highly potent and selective kappa-opioid receptor (KOR) agonist.[1][2][5][6] Its unique chemical structure, which lacks a nitrogen atom and is therefore not an alkaloid, distinguishes it from all other known opioid ligands and presents a novel scaffold for medicinal chemistry.[1][5][6][7][8] This guide provides an in-depth technical overview of the mechanism of action, preclinical evidence, and therapeutic potential of Salvinorin A in a range of neurological disorders, aimed at researchers, scientists, and drug development professionals.
Core Mechanism of Action: Kappa-Opioid Receptor Agonism
Salvinorin A exerts its primary pharmacological effects through the activation of the KOR, a G-protein coupled receptor (GPCR). KOR activation initiates a signaling cascade that generally leads to neuronal inhibition.[2]
Signaling Cascade:
-
Receptor Binding: Salvinorin A binds to the KOR with high affinity.
-
G-Protein Activation: This binding event activates inhibitory G-proteins (Gi/o).
-
Downstream Effectors: The activated G-protein subunits modulate several intracellular effectors:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA).[1][2][9]
-
Modulation of Ion Channels: KOR activation promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[2] It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[2]
-
-
Neurotransmitter Release Inhibition: The combined effect of membrane hyperpolarization and reduced presynaptic calcium influx suppresses the release of various neurotransmitters, including dopamine, serotonin, and glutamate.[7][10][11]
This net inhibitory effect on neuronal activity and neurotransmitter release is central to Salvinorin A's therapeutic potential, particularly in disorders characterized by neuronal hyperexcitability, such as stroke and epilepsy.[1][9]
References
- 1. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. transpopmed.org [transpopmed.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Salvaging Salvinorin: From Hallucinogen to Potential Therapeutic through Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 6. Salvinorin A, a kappa-opioid receptor (KOP-r) agonist hallucinogen: Pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - OPEN Foundation [open-foundation.org]
- 7. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvinorin A - Wikipedia [en.wikipedia.org]
- 9. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders [transpopmed.org]
- 10. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Salvinorin A: A Technical Guide to its Modulation of Perception and Consciousness
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin A, a naturally occurring neoclerodane diterpenoid isolated from the plant Salvia divinorum, is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] Unlike classic serotonergic psychedelics, its profound effects on perception and consciousness are primarily mediated by the KOR system.[2] This technical guide provides an in-depth overview of the pharmacology of Salvinorin A, its mechanism of action, and the experimental methodologies used to elucidate its effects. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
Salvinorin A is distinguished by its unique chemical structure, lacking a nitrogen atom, which sets it apart from typical alkaloid opioids.[1] Its high affinity and selectivity for the KOR make it a valuable pharmacological tool for investigating the role of this receptor system in modulating perception, mood, and consciousness. The subjective effects of Salvinorin A in humans are characterized by intense, short-lived experiences that include dissociation, perceptual distortions, and alterations in the sense of self and reality.[3][4][5] This guide delves into the molecular and cellular mechanisms underlying these profound psychoactive effects.
Pharmacological Profile
Binding Affinity and Functional Potency
Salvinorin A exhibits high affinity and potency as a KOR agonist. The following tables summarize key quantitative data from various in vitro studies.
| Receptor Binding Affinity (Ki) | |||
| Compound | Receptor | Ki (nM) | Reference |
| Salvinorin A | Kappa-Opioid Receptor (KOR) | 2.4 | [1] |
| Salvinorin A | Kappa-Opioid Receptor (KOR) | 1.1 ± 0.2 | [6] |
| Salvinorin A | Kappa-Opioid Receptor (KOR) | 6.2 | [7] |
| Salvinorin A | Native Kappa-Opioid Receptor | 4.3 | [8] |
| Salvinorin A | Cloned Kappa-Opioid Receptor | 16 | [8] |
| Salvinorin A | Mu-Opioid Receptor (MOR) | 238 ± 28 | [6] |
| Salvinorin A | Delta-Opioid Receptor (DOR) | 435 ± 55 | [6] |
| Salvinorin A | Dopamine D2 Receptor | 5-10 | [1] |
| Functional Potency (EC50) and Efficacy (Emax) | ||||
| Compound | Assay | EC50 (nM) | Emax (%) | Reference |
| Salvinorin A | [35S]GTPγS Binding | 1.8 | - | [1] |
| Salvinorin A | [35S]GTPγS Binding | 9.5 ± 1.2 | 100 ± 4 | [6] |
| Salvinorin A | β-arrestin 2 Recruitment | - | 100 | [6] |
| Salvinorin A | Dopamine D2 Receptor Activation | 48 | 40-60 (Partial Agonist) | [1] |
Pharmacokinetics
Salvinorin A is characterized by rapid onset and short duration of action, largely dictated by its pharmacokinetic properties. It is readily absorbed through the oral mucosa but is effectively deactivated in the gastrointestinal system. In non-human primates, it has a half-life of approximately 8 minutes.[1]
Mechanism of Action: KOR-Mediated Signaling
Salvinorin A's effects are initiated by its binding to and activation of the KOR, a G protein-coupled receptor (GPCR). This activation triggers downstream intracellular signaling cascades that are believed to underlie its profound effects on perception and consciousness. Salvinorin A is considered a balanced agonist, activating both G protein-dependent and β-arrestin-dependent signaling pathways.[2][9]
G Protein-Dependent Signaling
Upon activation by Salvinorin A, the KOR couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway also involves the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions generally lead to a decrease in neuronal excitability.
β-Arrestin-Dependent Signaling
Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the KOR.[10][11] This interaction not only desensitizes G protein signaling but also initiates a separate wave of signaling events.[10][11][12][13] β-arrestins can act as scaffolds for various kinases, including mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinase (ERK).[13] The β-arrestin pathway is implicated in some of the adverse effects of KOR agonists, such as dysphoria and sedation.[9]
References
- 1. Salvinorin A - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Salvinorin-A Induces Intense Dissociative Effects, Blocking External Sensory Perception and Modulating Interoception and Sense of Body Ownership in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salvinorin-A Induces Intense Dissociative Effects, Blocking External Sensory Perception and Modulating Interoception and Sense of Body Ownership in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 10. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 13. β-Arrestin-mediated Signaling Regulates Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Synthesis and Derivatization of Salvinorin A: A Guide for Researchers
Application Notes and Protocols for the Synthesis and Semi-Synthetic Modification of a Potent Kappa-Opioid Receptor Agonist
Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, stands as the most potent naturally occurring hallucinogen. Its unique, non-nitrogenous structure and high selectivity as a kappa-opioid receptor (KOR) agonist have made it a compelling target for synthetic chemists and pharmacologists. This document provides detailed application notes and experimental protocols for the total synthesis of Salvinorin A and the preparation of key semi-synthetic derivatives, intended for researchers, scientists, and drug development professionals.
Total Synthesis of Salvinorin A
The complex architecture of Salvinorin A, featuring seven stereocenters, has presented a significant challenge to synthetic chemists. Several distinct and innovative total synthesis strategies have been successfully developed, each offering unique advantages in terms of efficiency and stereocontrol.
The Evans Synthesis: A Transannular Michael Reaction Cascade Approach
One of the earliest and most notable total syntheses of Salvinorin A was achieved by the Evans group. This approach is characterized by a key transannular Michael reaction cascade to construct the intricate tricyclic core of the molecule.
Experimental Protocol: Key Steps of the Evans Total Synthesis
While a full, step-by-step protocol for the entire synthesis is extensive, the following outlines the critical transformations:
-
Fragment Coupling and Macrolactonization: The synthesis commences with the coupling of two key fragments, followed by a macrolactonization to form a 14-membered ring.
-
Transannular Michael Reaction Cascade: The macrocycle is then subjected to a base-mediated transannular Michael reaction. This crucial step diastereoselectively forms the trans-decalin ring system and establishes multiple stereocenters in a single operation.
-
Elaboration of the Furan Ring and Final Modifications: Subsequent steps involve the introduction of the furan moiety and final functional group manipulations to yield Salvinorin A.
A summary of a reported Evans synthesis indicates a 30-step process with an overall yield of 4.5%.
The Hagiwara Synthesis: A Strategy from Wieland-Miescher Ketone
The Hagiwara group developed an alternative total synthesis starting from the readily available Wieland-Miescher ketone. This approach provides a different pathway to the core structure of Salvinorin A. A reported version of this synthesis was completed in 20 steps.
Intramolecular Diels-Alder Strategy
More recent synthetic routes have employed an intramolecular Diels-Alder reaction to construct the trans-decalin ring system. This strategy offers a powerful method for controlling the stereochemistry of the core structure. A concise enantioselective total synthesis utilizing this approach has been reported, achieving the synthesis of (-)-Salvinorin A in 16 steps from 3-furaldehyde with a 1.4% overall yield.
Visualizing the Synthetic Pathways
Semi-Synthetic Derivatives of Salvinorin A
Modification of the Salvinorin A scaffold has led to the development of numerous semi-synthetic derivatives with altered pharmacological profiles, including enhanced potency, metabolic stability, and biased agonism at the KOR.
C2-Position Modifications
The C2 acetate group of Salvinorin A is a primary site for metabolic hydrolysis to the inactive Salvinorin B. Consequently, modifications at this position have been a major focus to improve the pharmacokinetic properties of the molecule.
Experimental Protocol: Synthesis of Salvinorin B Ethoxymethyl Ether
This protocol describes the synthesis of a potent and metabolically stable analog, Salvinorin B ethoxymethyl ether.
-
Deacetylation of Salvinorin A to Salvinorin B:
-
Salvinorin A is treated with sodium carbonate in methanol to selectively cleave the acetyl ester, yielding Salvinorin B.
-
-
Etherification of Salvinorin B:
-
Salvinorin B is dissolved in dichloromethane.
-
Ethoxymethyl chloride (2.0 equivalents), N,N-Diisopropylethylamine (DIPEA) (2.1 equivalents), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.25 equivalents) are added.
-
The reaction is stirred at room temperature for approximately 15 hours.
-
The reaction mixture is worked up and purified by flash chromatography to yield Salvinorin B ethoxymethyl ether.
-
Furan Ring Modifications
The furan ring of Salvinorin A is another key site for synthetic modification to probe its role in KOR binding and to develop novel analogs.
Experimental Protocol: Bromination of the Furan Ring
-
Selective Bromination at C-16:
-
Salvinorin A is treated with N-bromosuccinimide (NBS) and a catalytic amount of bromine in dichloromethane to achieve selective bromination at the C-16 position of the furan ring. This brominated derivative can then be used in various cross-coupling reactions to introduce a wide range of substituents.
-
Synthesis of the Biased Agonist RB-64 (22-thiocyanatosalvinorin A)
RB-64 is a potent and G-protein biased KOR agonist that has shown promise for producing analgesia with a reduced side-effect profile.
Experimental Protocol: Synthesis of 22-thiocyanatosalvinorin A (RB-64)
-
Chloroacetylation of Salvinorin B:
-
Salvinorin B is dissolved in dichloromethane with a catalytic amount of DMAP.
-
Chloroacetyl chloride is added, and the mixture is stirred at room temperature for 2 hours.
-
The product, 22-chlorosalvinorin A, is purified by silica gel chromatography.
-
-
Thiocyanation:
-
22-Chlorosalvinorin A is dissolved in anhydrous ethanol with potassium thiocyanate.
-
The reaction mixture is stirred, and the product, 22-thiocyanatosalvinorin A (RB-64), is purified by HPLC.
-
Pharmacological Data of Salvinorin A and Derivatives
The following table summarizes the in vitro pharmacological data for Salvinorin A and several key semi-synthetic derivatives at the kappa-opioid receptor.
| Compound | Ki (nM) | EC50 (nM) | Emax (%) | Receptor Selectivity | Reference(s) |
| Salvinorin A | 2.4 - 7.4 | 1.8 - 40 | ~100 | KOR selective | |
| Salvinorin B Ethoxymethyl Ether | 3.1 | 0.65 | ~100 | KOR selective | |
| β-THP Salvinorin B | 6.2 | 60 | ~100 | KOR selective | |
| 16-Bromo Salvinorin A | - | 0.040 | ~100 | KOR selective | |
| 16-Ethynyl Salvinorin A | - | 0.019 | ~100 | KOR selective | |
| RB-64 (22-thiocyanatosalvinorin A) | 0.59 | 0.077 | 95 | KOR selective |
Ki: Inhibitory constant, a measure of binding affinity. EC50: Half maximal effective concentration, a measure of potency. Emax: Maximum efficacy.
Kappa-Opioid Receptor Signaling Pathway
Salvinorin A and its derivatives exert their effects primarily through the activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR). KOR activation initiates a cascade of intracellular signaling events.
Signaling Cascade:
-
Ligand Binding and G-protein Activation: Upon binding of an agonist like Salvinorin A, the KOR undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins (primarily Gi/o).
-
G-protein Dissociation: The activated G-protein dissociates into its Gα and Gβγ subunits.
-
Downstream Effector Modulation:
-
Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ subunit: Modulates the activity of ion channels, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This leads to neuronal hyperpolarization and reduced neurotransmitter release.
-
-
β-Arrestin Pathway and Biased Agonism: Following G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOR. This phosphorylation promotes the recruitment of β-arrestin proteins, which uncouple the receptor from G-proteins and can initiate a separate wave of signaling, including the activation of mitogen-activated protein kinase (MAPK) pathways. Some Salvinorin A derivatives exhibit "biased agonism," preferentially activating either the G-protein or the β-arrestin pathway, which may correlate with their therapeutic versus adverse effect profiles.
Experimental Protocols for In Vitro Assays
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the KOR.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the human kappa-opioid receptor (hKOR).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a radiolabeled KOR ligand (e.g., [3H]diprenorphine or [3H]U-69,593) and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-protein signaling.
Protocol:
-
Membrane Preparation: Prepare cell membranes from hKOR-expressing cells.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with varying concentrations of the test compound, GDP, and [35S]GTPγS.
-
Incubation: Incubate the plate to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunits.
-
Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters.
-
Scintillation Counting: Measure the amount of bound [35S]GTPγS.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of the test compound to determine the EC50 and Emax values.
In Vivo Models for Studying the Effects of Salvinorin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, is the principal psychoactive molecule isolated from the plant Salvia divinorum.[1][2] Its unique non-nitrogenous diterpenoid structure and mechanism of action, distinct from classic serotonergic hallucinogens, make it a valuable tool for investigating the role of the KOR system in various physiological and pathological processes.[1] In vivo models, primarily in rodents and non-human primates, have been instrumental in elucidating the pharmacological effects of Salvinorin A, which range from profound behavioral alterations to potential therapeutic applications in pain, addiction, and mood disorders.[3]
These application notes provide a comprehensive overview of the in vivo models and experimental protocols used to study the multifaceted effects of Salvinorin A. The information is intended to guide researchers in designing and executing preclinical studies to further explore the pharmacology of this unique compound.
Data Presentation: Quantitative Effects of Salvinorin A in Rodent Models
The following tables summarize the dose-dependent effects of Salvinorin A in various behavioral and physiological assays in rats and mice. These data provide a reference for dose selection and expected outcomes in preclinical studies.
Table 1: Effects of Salvinorin A on Locomotor Activity and Anxiety-Related Behaviors in Rodents
| Behavioral Test | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Locomotor Activity | Mouse | Intraperitoneal (i.p.) | 1.0 - 3.2 mg/kg | Decreased locomotor activity | [4] |
| Locomotor Activity | Rat | Subcutaneous (s.c.) | 80 - 640 µg/kg | Impaired cognitive behavior and long-term spatial memory | [5] |
| Elevated Plus Maze | Rat | Subcutaneous (s.c.) | 0.1 - 160 µg/kg | Increased open-arm entries and time spent in open arms, suggesting anxiolytic-like effects.[6] | [6] |
Table 2: Rewarding and Aversive Effects of Salvinorin A in Rodents
| Behavioral Test | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Conditioned Place Preference (CPP) / Aversion (CPA) | Mouse | Intraperitoneal (i.p.) | 1.0 - 3.2 mg/kg | Conditioned place aversion | [4] |
| Conditioned Place Preference (CPP) / Aversion (CPA) | Zebrafish | - | Lower doses | Stimulating effects | [3] |
| Conditioned Place Preference (CPP) / Aversion (CPA) | Zebrafish | - | Higher doses | Depressive effects | [3] |
Table 3: Effects of Salvinorin A on Learning and Memory in Rats
| Behavioral Test | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| 8-Arm Radial Maze | Rat | Subcutaneous (s.c.) | 80 - 640 µg/kg | Impaired spatial long-term memory | [7] |
| Object Recognition | Rat | Subcutaneous (s.c.) | 160 - 640 µg/kg | Impaired episodic memory | [7] |
| Passive Avoidance | Rat | Subcutaneous (s.c.) | 160 - 640 µg/kg | Impaired aversive memory | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Salvinorin A Formulation and Administration
Due to its poor water solubility, Salvinorin A requires a specific vehicle for in vivo administration. A common method for preparing Salvinorin A for intraperitoneal (i.p.) or subcutaneous (s.c.) injection is as follows:
-
Vehicle Composition: A solution of ethanol, Tween 80, and saline in a 1:1:8 ratio.
-
Preparation:
-
Dissolve the required amount of Salvinorin A in ethanol.
-
Add Tween 80 to the solution and mix thoroughly.
-
Add saline to the mixture to achieve the final desired concentration.
-
The solution should be prepared fresh daily.
-
-
Administration: Administer the solution at a volume of 1 mL/kg for subcutaneous injection or as specified for other routes.
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
Video tracking software
-
70% ethanol for cleaning
Protocol:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the test.[8] The light intensity in the arena should be between 100-200 lux.[9]
-
Arena Preparation: Thoroughly clean the open field arena with 70% ethanol and allow it to dry completely between each animal to remove olfactory cues.[10]
-
Procedure: a. Gently place the mouse in the center of the arena.[9] b. Start the video recording and tracking software immediately. c. Allow the mouse to explore the arena freely for a predetermined duration (typically 5-20 minutes).[9][10]
-
Data Analysis:
-
Locomotor Activity: Total distance traveled (cm), and time spent moving (s).
-
Anxiety-like Behavior: Time spent in the center zone versus the peripheral zone (s), and the number of entries into the center zone. A decrease in center time is indicative of anxiety-like behavior.
-
Forced Swim Test
Objective: To assess depression-like behavior in rodents, based on the principle of behavioral despair.
Materials:
-
Cylindrical water tank (e.g., 30 cm height, 20 cm diameter for mice; larger for rats)
-
Water at 24-30°C
-
Towels and a warming source
Protocol:
-
Apparatus Setup: Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 15 cm for mice).[11]
-
Procedure: a. Gently place the mouse into the water-filled cylinder. b. The test duration is typically 6 minutes for mice.[11] c. Continuously observe the animal during the test.
-
Data Scoring:
-
Record the duration of immobility, defined as the time the animal ceases struggling and remains floating, making only small movements to keep its head above water.
-
An increase in immobility time is interpreted as a depression-like phenotype.
-
-
Post-Test Care: After the test, remove the animal from the water, gently dry it with a towel, and place it in a warm, dry environment.[12]
Conditioned Place Preference/Aversion
Objective: To evaluate the rewarding or aversive properties of Salvinorin A.
Materials:
-
Three-chamber conditioned place preference apparatus with distinct visual and tactile cues in the two outer chambers.
Protocol:
-
Pre-Conditioning (Day 1): a. Place the animal in the central chamber and allow free access to all three chambers for a set period (e.g., 15 minutes). b. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-5): a. On drug conditioning days, administer Salvinorin A and confine the animal to one of the outer chambers for a specified duration (e.g., 30 minutes). b. On vehicle conditioning days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration. c. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
Post-Conditioning Test (Day 6): a. Place the animal in the central chamber and allow free access to all three chambers for the same duration as the pre-conditioning phase, with no drug administered. b. Record the time spent in each chamber.
-
Data Analysis:
-
A significant increase in time spent in the drug-paired chamber from pre- to post-conditioning indicates a conditioned place preference (reward).
-
A significant decrease indicates a conditioned place aversion.[13]
-
Signaling Pathways and Experimental Workflows
Salvinorin A Signaling Pathway
Salvinorin A exerts its effects primarily through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1] Upon binding, Salvinorin A initiates a cascade of intracellular events.
Caption: Salvinorin A signaling cascade via the KOR.
Activation of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1] Concurrently, KOR activation can also recruit β-arrestin 2, which in turn can activate downstream signaling pathways such as the ERK/MAPK pathway.[1][2] These signaling events ultimately lead to a reduction in dopamine release in brain regions like the striatum, contributing to the behavioral effects of Salvinorin A, such as sedation and dysphoria.[1]
Experimental Workflow for In Vivo Behavioral Studies
A typical workflow for investigating the behavioral effects of Salvinorin A in a rodent model is outlined below.
Caption: General workflow for in vivo Salvinorin A studies.
This workflow begins with habituating the animals to the experimental environment and determining an appropriate dose range through preliminary locomotor activity studies. Subsequently, a battery of behavioral tests is conducted to phenotype the effects of Salvinorin A on anxiety, depression, reward/aversion, and cognition. Finally, mechanistic studies involving receptor antagonists and neurochemical analyses can be performed to elucidate the underlying biological pathways.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated exposure to the kappa-opioid receptor agonist salvinorin A modulates extracellular signal regulated kinase and reward sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The translational potential of salvinorin A: systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential signaling properties at the kappa opioid receptor of 12-epi-salvinorin A and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential anxiolytic- and antidepressant-like effects of salvinorin A, the main active ingredient of Salvia divinorum, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The hallucinogen derived from Salvia divinorum, salvinorin A, has kappa-opioid agonist discriminative stimulus effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays of Salvinorin A at the Kappa Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding assays to characterize the interaction of Salvinorin A and its analogs with the kappa opioid receptor (KOR). This document includes summaries of binding affinity data, step-by-step experimental procedures, and diagrams of the associated signaling pathways and experimental workflows.
Introduction
Salvinorin A is a potent and selective kappa opioid receptor (KOR) agonist, unique in its non-nitrogenous diterpenoid structure.[1][2][3][4] Unlike typical opioids, it does not contain a basic nitrogen atom, which was previously thought to be essential for interaction with opioid receptors.[2][5] The KOR is a G protein-coupled receptor (GPCR) involved in various physiological processes, including pain, mood, and addiction.[6][7][8] Understanding the binding kinetics and affinity of Salvinorin A at the KOR is crucial for the development of novel therapeutics targeting this system. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor due to their sensitivity and robustness.[9][10]
Data Presentation: Binding Affinity of Salvinorin A and Related Compounds
The following table summarizes the binding affinities (Ki) of Salvinorin A and several of its derivatives for the human kappa opioid receptor. These values were determined using competitive radioligand binding assays.
| Compound | Radioligand | Cell Line | Ki (nM) | Reference |
| Salvinorin A | [3H]U69,593 | CHO-hKOR | 2.66 | [5] |
| Salvinorin A | Not Specified | Not Specified | 2.4 | [1] |
| Salvinorin A | [3H]Diprenorphine | HEK293 | 0.59 (RB-64) | [11] |
| Salvinorin A | [3H]U69,593 | Not Specified | 6.2 | [3] |
| Salvinorin B | Not Specified | Not Specified | 155 | [12] |
| 2-methoxymethyl-Salvinorin B | Not Specified | Not Specified | ~3-fold higher affinity than Salvinorin A | [13] |
| 20-nor-salvinorin A | Not Specified | Not Specified | ~5-fold lower than Salvinorin A | [2] |
| Salvinorin B ethoxymethyl ether | Not Specified | Not Specified | 10 times stronger than Salvinorin A | [1] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., Salvinorin A) by measuring its ability to compete with a radiolabeled ligand for binding to the KOR.
Materials:
-
Membrane preparations from cells stably expressing the human KOR (e.g., CHO-hKOR, HEK293).[5][11]
-
Unlabeled Salvinorin A or other test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[11]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing KOR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of radioligand (typically at its Kd value).
-
Increasing concentrations of the unlabeled test compound (e.g., Salvinorin A).
-
Membrane homogenate.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[14]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[9][15]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Saturation Radioligand Binding Assay
This protocol is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of a radioligand for the KOR.
Materials:
-
Same as for the competitive binding assay, excluding the unlabeled test compound.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the competitive binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
Increasing concentrations of the radioligand.
-
Membrane homogenate.
-
For determining non-specific binding, a parallel set of tubes should be prepared containing a high concentration of an unlabeled competing ligand.
-
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration and Washing: Follow the same filtration and washing steps as in the competitive binding assay.
-
Scintillation Counting: Measure the radioactivity as described previously.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding against the concentration of the radioligand. The data can be analyzed using non-linear regression to determine the Bmax (maximum number of binding sites) and the Kd (the concentration of radioligand at which 50% of the receptors are occupied).[9][16]
Mandatory Visualizations
Caption: Kappa Opioid Receptor (KOR) Signaling Pathway activated by Salvinorin A.
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
- 1. Salvinorin A - Wikipedia [en.wikipedia.org]
- 2. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 11. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Methoxymethyl-salvinorin B is a potent kappa opioid receptor agonist with longer lasting action in vivo than salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Salvinorin A from Salvia divinorum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for isolating Salvinorin A, a potent psychoactive diterpenoid, from the leaves of Salvia divinorum. The protocols detailed below are based on established scientific literature and are intended for use in a controlled laboratory setting by trained professionals.
Introduction
Salvinorin A is a unique, non-alkaloidal hallucinogen that acts as a potent and selective kappa-opioid receptor agonist.[1][2] Its complex chemical structure and pharmacological profile make it a molecule of significant interest for neuroscience research and potential therapeutic development. The isolation of pure Salvinorin A is a critical first step for any scientific investigation. Several methods have been developed, generally involving solvent extraction followed by chromatographic purification and recrystallization. The choice of method may depend on the available equipment, desired purity, and scale of the isolation.
Data Presentation: Quantitative Yields and Purity
The efficiency of Salvinorin A isolation can vary depending on the potency of the plant material and the extraction method employed. The following table summarizes quantitative data from various reported procedures.
| Parameter | Value | Source (Method) |
| Starting Material | Dried Salvia divinorum leaves | Multiple Sources |
| Salvinorin A Content in Dried Leaves | 0.89 - 3.7 mg/g (0.089% - 0.37% w/w) | [3] |
| 84.10 ± 3.06 µ g/100 mg (0.084% w/w) | [4] | |
| Typical Yield of Pure Salvinorin A | ~20 mg from 10 g of dried leaves (0.2% w/w) | Gartz (2001) via Erowid[5] |
| ~100 mg from ~40g of dried leaves (0.25% - 0.3% w/w) | Centrifugal Partition Chromatography[6] | |
| 250 - 300 mg from 250 g of dried leaves (0.1% - 0.12% w/w) | Flash Chromatography[7] | |
| Purity of Final Product | >98% | HPLC Analysis[6][8] |
| Melting Point of Pure Salvinorin A | 238 - 240 °C | [2] |
| 240 °C (sharp) | [7] |
Experimental Workflows and Logical Relationships
The general process for isolating Salvinorin A involves a multi-step approach that can be visualized as follows:
Caption: General workflow for the isolation of Salvinorin A.
Experimental Protocols
Protocol 1: Acetone-Based Extraction and Recrystallization
This protocol is adapted from various sources and represents a common method for obtaining Salvinorin A.[3][9]
1. Materials and Equipment:
-
Dried Salvia divinorum leaves
-
Blender or grinder
-
Large glass extraction vessel with a lid
-
Filter paper and funnel or vacuum filtration apparatus
-
Rotary evaporator or other solvent evaporation system
-
Beakers and flasks
-
Activated carbon
-
Analytical grade acetone
-
Methanol (chromatography grade)
-
Ethyl acetate
-
Heptane (or Hexane)
-
Freezer (-20°C)
2. Procedure:
-
Step 1: Preparation of Plant Material
-
Take a known quantity of dried Salvia divinorum leaves (e.g., 224 g) and grind them to a fine powder (approx. 1 mm particle size).[3]
-
-
Step 2: Acetone Extraction
-
Place the powdered leaves into the extraction vessel.
-
Add a sufficient volume of acetone to completely cover the material.
-
Agitate the mixture for a set period (e.g., several hours). For a quicker extraction, some methods suggest vigorous shaking for short durations with chilled acetone.[5]
-
Perform the extraction three times, combining the acetone extracts.[3][9]
-
-
Step 3: Filtration and Evaporation
-
Filter the combined acetone extracts to remove all solid plant material.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude, waxy extract.[3]
-
-
Step 4: Decolorization
-
Step 5: Recrystallization
-
Dissolve the resulting residue in a minimal amount of boiling methanol.[10]
-
Allow the solution to cool slowly to room temperature, then place it in a freezer at -20°C for 12-24 hours to facilitate crystallization.[10]
-
Collect the crystals by filtration and wash them with a small amount of cold methanol.
-
Repeat the recrystallization process up to three times to achieve high purity.[3] The final product should be colorless, needle-like crystals.[6]
-
Protocol 2: Centrifugal Partition Chromatography (CPC) for High-Purity Isolation
This advanced protocol is suitable for obtaining highly pure Salvinorin A and is based on the work of Shirota et al. (2007).[6][8]
1. Materials and Equipment:
-
Centrifugal Partition Chromatography (CPC) system
-
HPLC system for purity analysis
-
Silica gel for short column chromatography
-
Standard laboratory glassware
-
Methanol
-
n-Hexane
-
Dichloromethane
-
Ethyl acetate
-
Water (deionized)
2. Procedure:
-
Step 1: Crude Methanol Extract Preparation
-
Extract dried, powdered Salvia divinorum leaves with methanol three times using a blender.
-
Filter the methanol solution and concentrate it under vacuum to yield a crude methanol extract.
-
-
Step 2: CPC Solvent System Preparation
-
Prepare a two-phase solvent system of n-hexane–dichloromethane–methanol–water (8:8:9:2, v/v).[6]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper (organic) phase will be the stationary phase, and the lower (aqueous) phase will be the mobile phase.
-
-
Step 3: CPC Separation
-
Fill the CPC rotor with the stationary phase (upper phase).
-
Dissolve a known amount of the crude methanol extract (e.g., 2.5 g) in the stationary phase.
-
Inject the sample and perform the chromatographic separation by pumping the mobile phase (lower phase) through the system at a suitable flow rate.
-
Collect fractions and monitor them by TLC or HPLC to identify those containing Salvinorin A.
-
-
Step 4: Post-CPC Purification
-
Pool the fractions containing Salvinorin A and concentrate them in vacuo.
-
Pass the concentrated material through a short silica gel column, eluting with n-hexane–ethyl acetate (1:1, v/v) to remove dark-colored impurities.[6]
-
-
Step 5: Final Recrystallization
-
Evaporate the solvent from the purified fraction.
-
Dissolve the residue in a small amount of dichloromethane and recrystallize with methanol to yield pure Salvinorin A as colorless, needle-like crystals.[6]
-
Signaling Pathways and Molecular Interactions
While the isolation of Salvinorin A is a chemical process, its ultimate utility in research is often related to its interaction with cellular signaling pathways. Salvinorin A is a selective kappa-opioid receptor (KOR) agonist. The binding of Salvinorin A to the KOR initiates a G-protein signaling cascade.
Caption: Salvinorin A signaling pathway via the KOR.
Disclaimer
The information provided is for research and professional use only. Salvinorin A is a potent psychoactive substance, and its handling should be in accordance with all applicable laws and regulations. Appropriate safety precautions, including the use of personal protective equipment, should be employed at all times in the laboratory.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Salvinorin A - Wikipedia [en.wikipedia.org]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Quantitative determination of salvinorin A, a natural hallucinogen with abuse liability, in Internet-available Salvia divinorum and endemic species of Salvia in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Salvinorins from Salvia Divinorum [erowid.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Preparative Isolation of Salvinorin A from the Hallucinoge...: Ingenta Connect [ingentaconnect.com]
- 9. extractionmagazine.com [extractionmagazine.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Salvinorin A Administration in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist, making it a valuable tool for investigating the role of the KOR system in various physiological and pathological processes.[1][2][3] Unlike other opioids, Salvinorin A is a non-nitrogenous diterpenoid.[1] Its unique properties, including rapid onset and short duration of action, necessitate carefully designed administration protocols in preclinical rodent models.[2][4] These application notes provide a comprehensive overview of Salvinorin A administration protocols, vehicle formulations, and relevant signaling pathways to guide researchers in their experimental design.
Data Presentation: Quantitative Summary of Administration Protocols
The following tables summarize the dosages and administration routes of Salvinorin A used in various rodent studies.
Table 1: Salvinorin A Administration in Mice
| Route of Administration | Dosage Range | Vehicle | Observed Effects | Study Focus |
| Intraperitoneal (i.p.) | 0.1 - 10 mg/kg | 1% Tween 80 solution | No significant effect on seizure thresholds.[5] | Seizure susceptibility |
| Intraperitoneal (i.p.) | 0.4 - 6.4 mg/kg | Not specified | Low acute toxicity.[6] | Toxicity assessment |
| Intraperitoneal (i.p.) | 1.0 and 3.2 mg/kg | Not specified | Conditioned place aversion.[7] | Abuse potential |
| Intraperitoneal (i.p.) | 1 - 2 mg/kg | 80% propylene glycol, 20% DMSO, diluted with PBS | Anti-nociceptive and anti-inflammatory effects.[8] | Pain and inflammation |
| Intraperitoneal (i.p.) | 6 mg/kg/day (oral: 10 mg/kg/day) | Not specified | Therapeutic potential for inflammatory bowel disease.[7] | Gastrointestinal dysfunction |
| Subcutaneous (s.c.) | 0.0001 - 40 µg/kg | Not specified | Anxiolytic- and antidepressant-like effects at low doses.[9] | Anxiety and depression |
Table 2: Salvinorin A Administration in Rats
| Route of Administration | Dosage Range | Vehicle | Observed Effects | Study Focus |
| Intravenous (i.v.) | 0.010 - 1.8 mg/kg | 1:1:8 DMSO:Tween80:saline | Dose-dependent decrease in KOR binding potential.[10] | Receptor occupancy (PET imaging) |
| Intravenous (i.v.) | 0.5 or 1.0 µg/kg/infusion | Not specified | Did not sustain stable intravenous self-administration.[11][12] | Abuse potential |
| Intraperitoneal (i.p.) | 1.0 and 3.2 mg/kg | 75% DMSO, 25% H₂O | Decreased dialysate dopamine levels in the dorsal striatum.[13] | Dopamine function |
| Intraperitoneal (i.p.) | 10 mg/kg | Not specified | Rapid elimination with a plasma half-life of ~75 min.[4][7] | Pharmacokinetics |
| Intraperitoneal (i.p.) | 80 - 640 µg/kg | Not specified | Impaired cognitive behavior and long-term spatial memory.[14] | Learning and memory |
| Intraperitoneal (i.p.) | 1600 µg/kg | Not specified | Low acute toxicity with no significant histological changes.[6][15] | Toxicity assessment |
| Subcutaneous (s.c.) | 0.1 - 160 µg/kg | Not specified | Anxiolytic-like effects.[9] | Anxiety |
| Subcutaneous (s.c.) | 80 - 640 µg/kg | Not specified | Impaired spatial long-term memory, episodic, and aversive memory.[16] | Learning and memory |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection for Seizure Threshold Testing in Mice
This protocol is adapted from studies evaluating the effect of Salvinorin A on seizure susceptibility.[5]
1. Materials:
- Salvinorin A
- Vehicle: 1% Tween 80 in sterile saline
- Male albino Swiss mice (20-30 g)
- Standard laboratory equipment for i.p. injections
2. Procedure:
- Acclimatization: Allow mice to acclimatize to the laboratory conditions for at least one week before the experiment. House them in groups under controlled environmental conditions.
- Drug Preparation: Suspend Salvinorin A in a 1% solution of Tween 80.
- Administration:
- Administer Salvinorin A or vehicle via intraperitoneal (i.p.) injection 30 minutes before the seizure threshold test.
- The injection volume should be 10 mL/kg.
- Behavioral Testing: Proceed with the planned seizure threshold test (e.g., intravenous pentylenetetrazole (PTZ) seizure threshold test, maximal electroshock seizure threshold test).
Protocol 2: Intravenous (i.v.) Administration for In Vivo Receptor Occupancy Studies in Rats
This protocol is based on positron emission tomography (PET) imaging studies to determine the in vivo occupancy of Salvinorin A at KORs.[10]
1. Materials:
- Salvinorin A
- Vehicle: 1:1:8 mixture of DMSO:Tween80:saline
- Male Sprague-Dawley rats
- Anesthesia (e.g., isoflurane)
- PET scanner and a KOR-selective radiotracer (e.g., [¹¹C]GR103545)
2. Procedure:
- Animal Preparation: Anesthetize the rat with isoflurane (~2%).
- Drug Preparation: Formulate Salvinorin A in a 1:1:8 DMSO:Tween80:saline solution.
- Administration:
- Administer Salvinorin A at the desired dose (ranging from 0.010 to 1.8 mg/kg) intravenously (i.v.).
- For competitive binding studies, administer the drug 1 minute prior to the injection of the radiotracer.
- PET Imaging:
- Administer a bolus injection of the KOR radiotracer.
- Perform a dynamic PET scan for 60 minutes to measure the binding potential of the radiotracer in KOR-rich brain regions.
Protocol 3: Subcutaneous (s.c.) Injection for Anxiety and Depression Models in Rodents
This protocol is designed for evaluating the anxiolytic- and antidepressant-like effects of Salvinorin A.[9]
1. Materials:
- Salvinorin A
- Vehicle: Sterile saline
- Male Sprague-Dawley rats or Swiss mice
- Behavioral testing apparatus (e.g., elevated plus maze, forced swim test apparatus)
2. Procedure:
- Drug Preparation: Dissolve or suspend Salvinorin A in sterile saline to the desired concentration.
- Administration:
- Administer Salvinorin A subcutaneously (s.c.) 20 minutes before the behavioral test.
- The dosage range for these effects is typically in the µg/kg range (e.g., 0.1 - 160 µg/kg for rats in the elevated plus maze).
- Behavioral Assessment:
- For anxiety-like behavior, place the animal in the elevated plus maze and record metrics such as open-arm entries and time spent in the open arms.
- For depressive-like behavior, subject the animal to the forced swim test or tail suspension test and measure immobility time.
Mandatory Visualizations
Signaling Pathway of Salvinorin A
Salvinorin A exerts its effects primarily through the activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[17] KOR activation by Salvinorin A leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to neuronal hyperpolarization. Furthermore, KOR activation can trigger downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, which can influence dopamine transporter (DAT) function.[18]
Caption: Salvinorin A signaling cascade via the kappa-opioid receptor.
Experimental Workflow for Behavioral Studies
The following diagram illustrates a typical workflow for a rodent behavioral study involving Salvinorin A administration.
Caption: General experimental workflow for rodent behavioral studies.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A - Wikipedia [en.wikipedia.org]
- 3. Salvinorin A, a kappa-opioid receptor (KOP-r) agonist hallucinogen: Pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - OPEN Foundation [open-foundation.org]
- 4. Evaluation of the transport, in vitro metabolism and pharmacokinetics of Salvinorin A, a potent hallucinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential anxiolytic- and antidepressant-like effects of salvinorin A, the main active ingredient of Salvia divinorum, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioural and neurochemical assessment of salvinorin A abuse potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of acute and repeated administration of salvinorin A on dopamine function in the rat dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acute physiologic and chronic histologic changes in rats and mice exposed to the unique hallucinogen salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Mind's Connectivity: Using fMRI to Study Salvinorin A's Effects on the Brain
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, is the principal psychoactive molecule in the Salvia divinorum plant. Its unique dissociative and hallucinogenic properties have garnered significant interest in the neuroscience community for its potential to elucidate the roles of the KOR system in consciousness, perception, and mood. Functional magnetic resonance imaging (fMRI) has emerged as a powerful, non-invasive tool to investigate how Salvinorin A modulates brain connectivity. These application notes provide a detailed overview and protocols for designing and conducting fMRI studies to explore the effects of Salvinorin A on the human brain.
Core Concepts: Salvinorin A and Brain Connectivity
Salvinorin A's primary mechanism of action is its high-affinity agonism of the KOR.[1][2] Unlike classic serotonergic psychedelics, its effects are not mediated by the 5-HT2A receptor. The KOR system is implicated in a range of neurological functions, including pain, mood, and addiction.
Functional connectivity, as measured by fMRI, refers to the temporal correlation of blood-oxygen-level-dependent (BOLD) signals between different brain regions. This reflects the degree of functional communication between these areas. Studies have shown that Salvinorin A significantly alters brain connectivity, primarily by decreasing connectivity within established resting-state networks and increasing connectivity between them.[1][3][4] A key finding is the attenuation of connectivity within the Default Mode Network (DMN), a network of brain regions active during wakeful rest and self-referential thought.[1][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from fMRI studies investigating the effects of Salvinorin A on brain connectivity. The data is primarily drawn from a placebo-controlled, within-subject study conducted by Doss et al. (2020).
| Table 1: Effects of Salvinorin A on Static Functional Connectivity (sFC) | Change Direction | Key Brain Networks/Regions Affected | Significance |
| Within-Network sFC | Decrease | Default Mode Network (DMN) | p < 0.001[4][5] |
| Decrease | Most resting-state networks | Tendency observed[3][4] | |
| Between-Network sFC | Increase | Between most resting-state networks | Tendency observed[3][4] |
| Table 2: Effects of Salvinorin A on Dynamic and Entropic Functional Connectivity | Change Direction | Brain-wide Effect | Significance |
| Dynamic Functional Connectivity (dFC) | Decrease | Brain-wide | Survived multiple comparison corrections[3][4] |
| Entropic Functional Connectivity (eFC) | Increase | Brain-wide | Did not survive multiple comparison corrections[3][4] |
| Table 3: Connectome-Based Classification Accuracy | Model Training Data | Classification Accuracy | Notes |
| dFC Network Interactions | Dynamic Functional Connectivity | High | Accurately classified the first half of Salvinorin A scans[3][4] |
| Within-DMN sFC and eFC | Static and Entropic FC within the DMN | Better than other sFC/eFC models | Performed above chance[3][4] |
Signaling Pathway
The primary signaling pathway of Salvinorin A involves its agonism at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR).
Experimental Protocols
This section provides a detailed methodology for conducting an fMRI study on the effects of Salvinorin A, based on the protocol from Doss et al. (2020).
Participant Selection
-
Inclusion Criteria:
-
Healthy adult volunteers (male and female).
-
Prior history of hallucinogen use.
-
Experience with an inhaled psychoactive substance.
-
Provide written informed consent.
-
-
Exclusion Criteria:
-
Current or past major psychiatric disorders.
-
History of substance use disorder (excluding nicotine).
-
Significant medical conditions.
-
Contraindications for MRI (e.g., metallic implants, claustrophobia).
-
Pregnancy or breastfeeding.
-
Drug Preparation and Administration
-
Substance: Crystalline Salvinorin A.
-
Dosage: A range of doses can be used, typically starting from a low dose and escalating. A common starting dose is around 21 µg/kg.
-
Administration: Inhalation via vaporization. This method ensures a rapid onset of effects, which is crucial for fMRI studies with a limited scanning window.
-
Blinding: A placebo control (e.g., inhalation of vapor from an empty pipe) should be used in a blinded manner.
fMRI Data Acquisition
-
Scanner: A 3T MRI scanner is recommended.
-
Sequence: A T2*-weighted echo-planar imaging (EPI) sequence is used to acquire BOLD fMRI data.
-
Key Parameters (example):
-
Repetition Time (TR): 2000 ms
-
Echo Time (TE): 30 ms
-
Flip Angle: 70 degrees
-
Voxel Size: 3.0 x 3.0 x 3.0 mm
-
Number of Slices: 45 axial slices
-
-
Scan Duration: A resting-state scan of approximately 20 minutes post-inhalation is recommended to capture the peak and subsequent decline of Salvinorin A's effects.
Experimental Workflow
fMRI Data Analysis Protocol
-
Preprocessing:
-
Motion Correction: Realign fMRI volumes to a reference volume to correct for head motion.
-
Slice-Timing Correction: Correct for differences in acquisition time between slices.
-
Coregistration: Register the functional data to the high-resolution structural scan.
-
Normalization: Spatially normalize the data to a standard brain template (e.g., MNI space).
-
Smoothing: Apply a Gaussian kernel (e.g., 6mm FWHM) to increase the signal-to-noise ratio.
-
Nuisance Regression: Regress out signals from white matter, cerebrospinal fluid, and motion parameters.
-
Temporal Filtering: Apply a band-pass filter (e.g., 0.01-0.1 Hz) to isolate the low-frequency fluctuations characteristic of resting-state networks.
-
-
Functional Connectivity Analysis:
-
Static Functional Connectivity (sFC): Calculate the Pearson correlation coefficient between the time series of all pairs of brain regions (nodes) defined by a brain atlas (e.g., Shen functional atlas).
-
Dynamic Functional Connectivity (dFC): Use a sliding-window approach to calculate how the correlation between pairs of brain regions changes over time.
-
Entropic Functional Connectivity (eFC): Calculate the entropy of the dynamic connectivity time series for each pair of brain regions.
-
-
Statistical Analysis:
-
Compare the functional connectivity measures (sFC, dFC, eFC) between the Salvinorin A and placebo conditions using appropriate statistical tests (e.g., paired t-tests).
-
Perform corrections for multiple comparisons to control for the large number of connections being tested.
-
-
Connectome-Based Classification:
-
Train a machine learning classifier (e.g., support vector machine) using the functional connectivity data as features.
-
Evaluate the classifier's ability to distinguish between the Salvinorin A and placebo conditions.
-
Conclusion
The use of fMRI to study the effects of Salvinorin A on brain connectivity provides a powerful framework for understanding the neurobiological underpinnings of its psychoactive effects and the role of the kappa-opioid receptor system in brain function. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to design and execute rigorous and informative studies in this exciting area of neuroscience. These investigations hold the potential to not only unravel the mechanisms of altered states of consciousness but also to inform the development of novel therapeutics targeting the KOR system for a variety of neuropsychiatric conditions.
References
- 1. The Acute Effects of the Atypical Dissociative Hallucinogen Salvinorin A on Functional Connectivity in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-EPMC7532139 - The Acute Effects of the Atypical Dissociative Hallucinogen Salvinorin A on Functional Connectivity in the Human Brain. - OmicsDI [omicsdi.org]
- 3. FMRI Preprocessing - brainlife Documentation [brainlife.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Measuring Salvinorin A Functional Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, is the principal psychoactive molecule isolated from the plant Salvia divinorum. Its unique non-nitrogenous diterpenoid structure distinguishes it from typical alkaloid opioids, making it a valuable tool for neuroscience research and a template for the development of novel therapeutics targeting the KOR. The functional activity of Salvinorin A and its analogs is primarily assessed through cell-based assays that measure key signaling events downstream of KOR activation. These assays are crucial for characterizing the potency, efficacy, and potential biased agonism of novel compounds.
This document provides detailed application notes and protocols for three primary cell-based assays used to measure the functional activity of Salvinorin A: the [³⁵S]GTPγS binding assay for G-protein activation, the β-arrestin recruitment assay, and the cAMP accumulation assay. Additionally, a protocol for a downstream G protein-coupled inwardly-rectifying potassium (GIRK) channel activation assay is included to provide a more comprehensive functional characterization.
Key Signaling Pathways of Salvinorin A at the Kappa-Opioid Receptor
Salvinorin A binding to the KOR, a G protein-coupled receptor (GPCR), primarily initiates signaling through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein heterotrimer also frees the Gβγ subunits, which can modulate the activity of various downstream effectors, including G protein-coupled inwardly-rectifying potassium (GIRK) channels. Furthermore, agonist-bound KOR can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins, which desensitize G protein signaling and can initiate their own signaling cascades. The differential activation of G protein-dependent and β-arrestin-dependent pathways is known as biased agonism and is a key area of investigation for developing safer and more effective KOR-targeted drugs.
Data Presentation: Functional Activity of Salvinorin A and Related Compounds
The following tables summarize the quantitative data for Salvinorin A and other relevant KOR ligands in various cell-based functional assays. These values are essential for comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) of different compounds.
Table 1: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) | Cell Line | Reference |
| Salvinorin A | 2.2 | 100 | HEK-293 | |
| Salvinorin A | 9.5 ± 1.2 | 100 ± 4 | CHO | |
| U50,488H | 15 ± 2 | 100 ± 5 | CHO | |
| 12-epi-Salvinorin A | 41 ± 5 | 73 ± 3 | CHO | |
| Nalbuphine | 65 ± 8 | 61 ± 4 | CHO |
Table 2: β-Arrestin 2 Recruitment Assay
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) | Assay Technology | Cell Line | Reference |
| Salvinorin A | 10.5 | 100 | Tango | - | |
| 12-epi-Salvinorin A | - | 100 | PathHunter | - | |
| U50,488H | - | - | PathHunter | - |
Table 3: cAMP Accumulation Assay (Inhibition of Forskolin-Stimulated cAMP)
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) | Cell Line | Reference |
| Salvinorin A | 4.73 | 100 | - | |
| Salvinorin A | 0.030 ± 0.004 | 100 | CHO-KOR | |
| 16-Ethynyl SalA | 0.019 ± 0.004 | 100 | CHO-KOR | |
| 16-Bromo SalA | 0.040 ± 0.010 | 100 | CHO-KOR | |
| U69,593 | 0.80 ± 0.40 | 100 | CHO-KOR |
Experimental Protocols
[³⁵S]GTPγS Binding Assay (G-Protein Activation)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon KOR activation by an agonist. Increased binding is indicative of G-protein activation.
Materials:
-
Cell membranes from cells stably expressing the human KOR (e.g., CHO-hKOR or HEK-hKOR cells)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Guanosine diphosphate (GDP)
-
[³⁵S]GTPγS (radioligand)
-
Unlabeled GTPγS
-
Salvinorin A and other test compounds
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from KOR-expressing cells using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Cell membranes (typically 5-20 µg of protein per well)
-
GDP to a final concentration of 10 µM.
-
Varying concentrations of Salvinorin A or test compound. For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM). For basal binding, add vehicle.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated KOR. Various commercial platforms are available, such as the PathHunter assay (DiscoveRx) which uses enzyme fragment complementation.
Materials:
-
Cell line co-expressing the hKOR fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).
-
Cell culture medium and supplements
-
White, clear-bottom 96- or 384-well cell culture plates
-
Salvinorin A and other test compounds
-
Detection reagents (including substrate for the complemented enzyme)
-
Luminescence plate reader
Protocol:
-
Cell Plating: Seed the cells in a white-walled microplate at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of Salvinorin A and control compounds in assay buffer.
-
Cell Treatment: Add the compound dilutions to the wells containing the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection:
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
-
Incubation for Signal Development: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The agonist-induced signal is proportional to the extent of β-arrestin recruitment. Plot the signal as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
This assay measures the ability of Salvinorin A to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase by forskolin. KOR activation via Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Materials:
-
Cell line stably expressing the human KOR (e.g., CHO-hKOR or HEK-hKOR cells)
-
Cell culture medium
-
Salvinorin A and other test compounds
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Plating: Seed the KOR-expressing cells into a 96- or 384-well plate and incubate overnight.
-
Compound Pre-treatment: Remove the culture medium and add varying concentrations of Salvinorin A or test compound diluted in stimulation buffer (often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation). Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal stimulation of cAMP production (the optimal concentration should be determined empirically, typically 1-10 µM).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the specific protocol of the chosen cAMP assay kit. This typically involves adding a lysis buffer containing detection reagents (e.g., labeled cAMP and specific antibodies).
-
Signal Measurement: After an appropriate incubation period as specified by the kit manufacturer, measure the signal (e.g., fluorescence, luminescence) using a compatible plate reader.
-
Data Analysis: The inhibitory effect of Salvinorin A is observed as a decrease in the forskolin-stimulated cAMP signal. Plot the signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-inhibition curve to determine the IC₅₀ value.
G Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channel Activation Assay
Activation of KOR by Salvinorin A leads to the activation of GIRK channels via the Gβγ subunits, resulting in potassium efflux and hyperpolarization of the cell membrane. This can be measured using membrane potential-sensitive dyes or electrophysiological techniques. A common high-throughput method involves using a thallium flux assay as a surrogate for potassium flux.
Materials:
-
HEK-293 cells co-expressing the human KOR and GIRK channel subunits (e.g., GIRK1/2)
-
Cell culture medium
-
Poly-D-Lysine coated multi-well plates
-
Fluorescent membrane potential dye or a thallium-sensitive dye (e.g., from a FluxOR™ kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Salvinorin A and other test compounds
-
Potassium or thallium-containing stimulus buffer
-
Fluorescence plate reader with kinetic reading capability
Protocol:
-
Cell Plating: Seed the cells co-expressing KOR and GIRK channels onto Poly-D-Lysine coated plates and incubate for 24-48 hours.
-
Dye Loading: Remove the culture medium and load the cells with the membrane potential or thallium-sensitive dye according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at 37°C.
-
Compound Addition: Place the plate in the fluorescence reader. After establishing a stable baseline fluorescence, add varying concentrations of Salvinorin A or test compound to the wells.
-
Stimulation: Following a short pre-incubation with the compound (2-5 minutes), add a stimulus buffer containing a high concentration of potassium or thallium to activate the GIRK channels.
-
Kinetic Measurement:
Application Notes and Protocols for the Development of Salvinorin A Analogs with Improved Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from Salvia divinorum, has emerged as a promising scaffold for the development of novel therapeutics for a range of neurological and psychiatric disorders, including pain, depression, and substance abuse. However, the clinical utility of Salvinorin A is limited by its poor pharmacokinetic profile, characterized by rapid metabolism and a short duration of action. These application notes provide a comprehensive overview of the strategies employed to develop Salvinorin A analogs with improved pharmacokinetic properties, along with detailed protocols for their synthesis and evaluation.
The primary route of metabolism for Salvinorin A is the hydrolysis of the C-2 acetate group, leading to the inactive metabolite Salvinorin B. Consequently, a major focus of analog development has been the modification of the C-2 position to enhance metabolic stability. Replacing the ester with more stable ether or carbonate functionalities has proven to be a successful strategy in prolonging the half-life and duration of action of these compounds.
This document outlines the key in vitro and in vivo assays used to characterize the pharmacological and pharmacokinetic profiles of these novel analogs. Detailed protocols for a [³⁵S]GTPγS binding assay, a cAMP accumulation assay, and a mouse tail immersion test for analgesia are provided to guide researchers in their drug discovery efforts.
Data Presentation
Table 1: In Vitro Pharmacological Profile of Salvinorin A and Key Analogs
| Compound | Kᵢ (nM) for KOR | EC₅₀ (nM) in [³⁵S]GTPγS Assay | Efficacy (vs. U-50,488) | Reference |
| Salvinorin A | 2.4 | 1.8 | Full Agonist | |
| EOM-Salvinorin B | - | - | Potent Agonist | |
| MOM-Salvinorin B | - | - | More potent than Salvinorin A | |
| β-Tetrahydropyran Salvinorin B | - | - | Potent Agonist | |
| 16-Bromo Salvinorin A | - | - | G-protein biased agonist | |
| RB-64 | 0.59 | Sub-nM | High Efficacy Agonist |
Table 2: In Vivo Pharmacokinetic Parameters of Salvinorin A
| Species | Route | Dose | t₁/₂ (min) | Cl (L/h/kg) | Vd (L/kg) | AUC (ng·min/mL) | Reference |
| Rhesus Monkey (Male) | IV | 0.032 mg/kg | 37.9 ± 5.6 | - | - | 572 ± 133 | |
| Rhesus Monkey (Female) | IV | 0.032 mg/kg | 80.0 ± 13.1 | - | - | 1087 ± 46 | |
| Rat | IP | 10 mg/kg | 75 | 26 | 47.1 | - | |
| Baboon | IV | <0.35 µg/kg | 8 (brain clearance) | - | - | - |
Note: Quantitative pharmacokinetic data for the analogs are not available in a consolidated format. However, studies have shown that analogs with modifications at the C-2 position, such as EOM-Salvinorin B, exhibit significantly increased metabolic stability. For instance, in female baboons, it took approximately 30 minutes for 50% of EOM-Salvinorin B to be metabolized, compared to only 5 minutes for Salvinorin A.
Experimental Protocols
Protocol 1: Synthesis of Ethoxymethyl Ether Salvinorin B (EOM-SalB)
This protocol describes the synthesis of a representative C-2 modified Salvinorin A analog with improved metabolic stability.
Materials:
-
Salvinorin B
-
Ethoxymethyl chloride (EOM-Cl)
-
Dichloromethane (CH₂Cl₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve Salvinorin B (0.5 mmol) in anhydrous dichloromethane.
-
Add ethoxymethyl chloride (2.0 equivalents) dropwise to the solution.
-
Add DIPEA (2.1 equivalents) as a base and a catalytic amount of DMAP (0.25 equivalents).
-
Stir the reaction mixture at room temperature for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl and saturated brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to yield pure EOM-Salvinorin B.
Protocol 2: [³⁵S]GTPγS Binding Assay for KOR Agonist Activity
This assay measures the functional activation of KOR by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
Materials:
-
Cell membranes prepared from cells expressing the kappa-opioid receptor (e.g., CHO-KOR cells)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS (radioligand)
-
Test compounds (Salvinorin A analogs) and a reference agonist (e.g., U-50,488)
-
Non-specific binding control (unlabeled GTPγS)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare cell membranes from KOR-expressing cells using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the following in order:
-
Assay Buffer
-
GDP (final concentration typically 10-100 µM)
-
Cell membranes (typically 5-20 µg of protein per well)
-
Test compound at various concentrations or vehicle control.
-
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding - non-specific binding) against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Protocol 3: HTRF® cAMP Assay for KOR Agonist Activity
This is a competitive immunoassay to measure the inhibition of forskolin-stimulated cAMP production following KOR activation.
Materials:
-
CHO-K1 cells stably expressing the kappa-opioid receptor.
-
HTRF® cAMP assay kit (e.g., from Revvity).
-
Forskolin.
-
Test compounds (Salvinorin A analogs).
-
384-well low-volume plates.
-
HTRF®-compatible plate reader.
Procedure:
-
Cell Preparation: Culture and harvest CHO-KOR cells. Resuspend the cells in the assay buffer provided in the kit.
-
Assay Setup:
-
Dispense 5 µL of the cell suspension into the wells of a 384-well plate.
-
Add 5 µL of the test compound at various concentrations or vehicle control.
-
Add 5 µL of forskolin solution (at a concentration that elicits a submaximal cAMP response).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection:
-
Add 5 µL of the HTRF® cAMP-d2 reagent (acceptor).
-
Add 5 µL of the HTRF® anti-cAMP-cryptate reagent (donor).
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes.
-
Measurement: Read the plate on an HTRF®-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the 665/620 nm ratio and determine the cAMP concentration from a standard curve. Plot the inhibition of cAMP production against the log concentration of the agonist to determine the IC₅₀ value.
Protocol 4: Mouse Tail Immersion Test for Analgesic Activity
This is a common in vivo assay to assess the antinociceptive effects of compounds by measuring the latency of tail withdrawal from a hot water bath.
Materials:
-
Male ICR mice (20-25 g).
-
Water bath maintained at a constant temperature (e.g., 52 ± 0.5°C).
-
Stopwatch.
-
Animal restrainer.
-
Test compounds (Salvinorin A analogs) and vehicle control.
-
Positive control (e.g., morphine).
Procedure:
-
Acclimation: Acclimate the mice to the experimental room and handling for at least 60 minutes before the test.
-
Baseline Latency: Gently restrain each mouse and immerse the distal 2-3 cm of its tail into the hot water bath. Record the time taken for the mouse to flick or withdraw its tail. This is the baseline latency. A cut-off time (e.g., 15 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail immersion test and record the tail withdrawal latency.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Compare the %MPE between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Visualizations
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.
Caption: Experimental Workflow for Developing Salvinorin A Analogs.
Protocols for Studying Salvinorin A-Induced Behavioral Changes: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, is the primary psychoactive compound isolated from the plant Salvia divinorum.[1][2] Its unique non-nitrogenous diterpenoid structure and mechanism of action distinguish it from classic serotonergic hallucinogens.[3][4] Understanding the behavioral effects of Salvinorin A is crucial for elucidating the role of the KOR system in mood, perception, and reward, and for exploring its therapeutic potential.[1][2] These application notes provide detailed protocols for key behavioral assays used to characterize Salvinorin A-induced changes in animal models, along with quantitative data and visualizations of experimental workflows and signaling pathways.
Key Behavioral Assays and Quantitative Data
Several well-established behavioral paradigms are employed to investigate the effects of Salvinorin A in rodents. The following tables summarize quantitative data from studies utilizing these assays.
Locomotor Activity
Changes in locomotor activity are a fundamental measure of a drug's sedative or stimulant properties. Salvinorin A typically induces a dose-dependent decrease in locomotion.[1][5]
| Animal Model | Dose (mg/kg, i.p.) | Effect | Antagonist Blockade |
| Mice | 1.0, 3.2 | Decreased locomotor activity | nor-binaltorphimine (10 mg/kg) |
| Rodents | Not specified | Overt sedative-like and locomotor-decreasing effects | KOR antagonists |
Table 1: Effects of Salvinorin A on Locomotor Activity.
Conditioned Place Preference/Aversion (CPP/CPA)
The CPP/CPA paradigm is used to assess the rewarding or aversive properties of a drug. Salvinorin A consistently induces conditioned place aversion, indicating its dysphoric effects.[5][6]
| Animal Model | Dose (mg/kg, i.p.) | Effect | Antagonist Blockade |
| Mice | 1.0, 3.2 | Conditioned place aversion | nor-binaltorphimine (10 mg/kg) |
| Rodents | Not specified | Conditioned place aversion | KOR antagonists |
Table 2: Conditioned Place Aversion Induced by Salvinorin A.
Drug Discrimination
The drug discrimination paradigm assesses the interoceptive (subjective) effects of a drug. Animals are trained to recognize the effects of a specific drug and respond accordingly to receive a reward. Salvinorin A's discriminative stimulus effects are mediated by KOR agonism.[7][8][9]
| Animal Model | Training Dose (mg/kg) | Route | Key Findings |
| Non-human primates | 0.015 | s.c. | Discriminative cue is predominantly mediated by agonist effects at central κ-receptors.[7] |
| Rats | 2 | i.p. | Salvinorin A fully substitutes for the KOR agonist U-69593.[10] |
| Rats | Not specified | Not specified | Does not generalize to the serotonergic hallucinogen LSD or the NMDA antagonist ketamine.[3] |
Table 3: Drug Discrimination Studies with Salvinorin A.
Experimental Protocols
Locomotor Activity Assessment
Objective: To measure the effect of Salvinorin A on spontaneous locomotor activity.
Apparatus:
-
Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer Salvinorin A or vehicle (e.g., 75% DMSO, 25% water) via intraperitoneal (i.p.) injection.
-
Testing: Immediately after injection, place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, rearing frequency) for a specified duration (e.g., 30-60 minutes).
-
Data Analysis: Compare the locomotor activity of the Salvinorin A-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conditioned Place Preference/Aversion (CPP/CPA)
Objective: To determine the rewarding or aversive properties of Salvinorin A.
Apparatus:
-
A three-chamber CPP apparatus with two conditioning chambers distinguished by distinct visual and tactile cues (e.g., different flooring and wall patterns) and a neutral central chamber.
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On Day 1, place each animal in the central chamber and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each chamber to determine any initial preference. Animals with a strong bias for one chamber may be excluded.[11]
-
-
Conditioning Phase (Typically 4-8 days):
-
This phase consists of alternating injections of Salvinorin A and vehicle.
-
On drug conditioning days, administer Salvinorin A and confine the animal to one of the conditioning chambers for 30 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite conditioning chamber for 30 minutes.
-
The pairing of the drug with a specific chamber should be counterbalanced across subjects.
-
-
Test Phase (Post-Conditioning):
-
On the test day, the animal receives no injection and is placed in the central chamber with free access to all chambers for 15-20 minutes.
-
Record the time spent in each chamber.
-
-
Data Analysis:
Drug Discrimination
Objective: To assess the subjective effects of Salvinorin A.
Apparatus:
-
Standard two-lever operant conditioning chambers equipped with a food or liquid reward dispenser.
Procedure:
-
Training Phase:
-
Animals are trained to press one lever after receiving an injection of Salvinorin A (training dose) and the other lever after receiving the vehicle.
-
Correct lever presses are reinforced with a reward (e.g., food pellet). Incorrect presses have no consequence.
-
Training continues until the animals reliably press the correct lever (e.g., >80% accuracy).
-
-
Testing Phase (Substitution Tests):
-
Once trained, animals are tested with various doses of Salvinorin A or other compounds to see if they substitute for the training drug.
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
Testing Phase (Antagonist Tests):
-
To confirm the receptor mechanism, an antagonist (e.g., a KOR antagonist) can be administered prior to the training dose of Salvinorin A.
-
A blockade of the discriminative stimulus effect is indicated by a shift in responding to the vehicle-appropriate lever.
-
-
Data Analysis:
-
Full substitution is typically defined as >80% of responses on the drug-paired lever.
-
Partial substitution is between 20% and 80%.
-
No substitution is <20%.
-
Visualizations
Experimental Workflow: Conditioned Place Aversion
A typical workflow for a conditioned place aversion experiment.
Signaling Pathway of Salvinorin A at the Kappa-Opioid Receptor
Simplified signaling pathway of Salvinorin A at the KOR.
Conclusion
The protocols and data presented here provide a comprehensive framework for investigating the behavioral pharmacology of Salvinorin A. Consistent findings across different assays demonstrate that Salvinorin A produces aversive, sedative, and unique discriminative stimulus effects primarily through its agonist action at the kappa-opioid receptor.[1][5][7] These methods are essential tools for advancing our understanding of the KOR system and for the development of novel therapeutics targeting this receptor.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A, a kappa-opioid receptor (KOP-r) agonist hallucinogen: Pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - OPEN Foundation [open-foundation.org]
- 3. Salvinorin A fails to substitute for the discriminative stimulus effects of LSD or ketamine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvinorin A - Wikipedia [en.wikipedia.org]
- 5. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - ProQuest [proquest.com]
- 7. The discriminative effects of the κ-opioid hallucinogen salvinorin A in nonhuman primates: dissociation from classic hallucinogen effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Salvinorin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Salvinorin A. The content is structured to address specific experimental challenges, offering potential solutions and detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the total synthesis of Salvinorin A?
The total synthesis of Salvinorin A is a formidable challenge due to its complex molecular architecture. Key difficulties include:
-
Stereochemical Complexity : The molecule possesses seven stereocenters, including two quaternary centers, which demand precise stereocontrol throughout the synthesis.[1][2][3]
-
C8 Epimerization : The stereocenter at the C8 position is notoriously prone to epimerization under acidic, basic, or thermal conditions, leading to the formation of the less biologically active 8-epi-Salvinorin A.[2][4][5][6]
-
Construction of the Trans-Decalin Core : Assembling the highly substituted trans-fused decalin ring system is a central strategic challenge in any synthetic approach.[1][7]
-
Installation of the Furan Moiety : The timing and methodology for introducing the furan ring are critical considerations that significantly impact the overall synthetic strategy.[1]
-
Lactone Ring Formation : The construction of the δ-lactone ring and its fusion to the decalin core presents another synthetic hurdle.
-
Low Overall Yields and Long Synthetic Sequences : Many reported total syntheses are characterized by a high number of steps and low overall yields, posing practical limitations for producing substantial quantities of the target molecule or its analogs.[6][7]
-
Inherent Instability : The molecule's general instability presents challenges for both its synthesis and subsequent structural modifications.[2][4]
Troubleshooting Guides
Problem 1: Poor Stereoselectivity in the Formation of the Trans-Decalin Core
Question: My synthesis of the trans-decalin core is resulting in a low diastereomeric ratio, with significant formation of the cis-decalin isomer. How can I improve the stereoselectivity?
Answer: The formation of the trans-decalin ring system is a critical and often challenging step. The choice of reaction and reaction conditions is paramount for achieving high stereoselectivity.
Potential Solutions:
-
Intramolecular Diels-Alder (IMDA) Strategy: An IMDA approach can be highly effective for establishing the trans-decalin core. The stereochemical outcome is often dictated by the geometry of the dienophile and the diene in the transition state. Optimization of the tether length and substituents can favor the desired endo transition state leading to the trans product.
-
Transannular Michael Reaction Cascade: As demonstrated in some total syntheses, a transannular Michael reaction cascade can effectively construct the ring system.[7] The stereoselectivity of this approach is influenced by the conformation of the macrocyclic precursor.
-
Robinson Annulation: While a classic method for forming six-membered rings, achieving high trans selectivity in a Robinson annulation for a decalin system can be challenging. The use of sterically demanding reagents and careful control of reaction conditions may be necessary. In some cases, equilibration of an initial mixture of isomers to the thermodynamically more stable trans isomer can be achieved with base.[4]
Experimental Protocol: Intramolecular Diels-Alder Approach (General Outline)
-
Precursor Synthesis: Synthesize the acyclic precursor containing a diene and a dienophile connected by a suitable tether. The stereocenters in the tether can influence the facial selectivity of the cycloaddition.
-
Cyclization Conditions:
-
Thermal: Heat the precursor in a high-boiling solvent (e.g., toluene, xylene) to induce the cycloaddition. The temperature and reaction time should be optimized to maximize the yield of the desired diastereomer and minimize side reactions.
-
Lewis Acid Catalysis: Employ a Lewis acid (e.g., Et₂AlCl, BF₃·OEt₂) at low temperatures to catalyze the reaction. Lewis acid catalysis can enhance the rate and selectivity of the cycloaddition.
-
-
Analysis: Analyze the product mixture by ¹H NMR and/or chiral HPLC to determine the diastereomeric ratio.
Logical Workflow for Troubleshooting Poor Stereoselectivity:
Caption: Troubleshooting workflow for improving trans-decalin stereoselectivity.
Problem 2: Epimerization at the C8 Position
Question: I am observing significant epimerization at the C8 position during my synthesis, particularly during purification or subsequent reaction steps. How can I prevent this?
Answer: The C8 stereocenter is prone to epimerization via enolization, especially under acidic, basic, or high-temperature conditions.[4] Minimizing exposure to these conditions is crucial.
Potential Solutions:
-
pH Control: Maintain neutral or near-neutral pH during aqueous workups and chromatography. The use of buffered solutions can be beneficial.
-
Temperature Control: Perform reactions and purifications at the lowest possible temperature. Avoid prolonged heating of intermediates containing the C8 stereocenter.
-
Choice of Reagents: Select reagents that are mild and non-ionic where possible. For example, when performing a reaction on a nearby functional group, consider enzymatic or other neutral reaction conditions.
-
Protecting Group Strategy: If possible, introduce a protecting group that sterically hinders the C8 proton from abstraction or that electronically disfavors enolization.
-
Structural Modification: Some research has shown that removing the C20 methyl group can stabilize the scaffold against C8 epimerization.[4] While this modifies the final product, it can be a viable strategy for creating more stable analogs.
Experimental Protocol: Mild Deprotection of a Silyl Ether near C8
-
Reagent Preparation: Prepare a solution of TBAF (tetrabutylammonium fluoride) in THF. To buffer the reaction, pre-treat the TBAF solution with a small amount of acetic acid or pass it through a short plug of silica gel.
-
Reaction: Dissolve the silyl-protected substrate in THF and cool the solution to 0 °C. Add the buffered TBAF solution dropwise.
-
Monitoring: Monitor the reaction closely by TLC. The reaction should be quenched as soon as the starting material is consumed to minimize contact time with the fluoride ions.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with a non-polar solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure at low temperature.
-
Purification: Purify the product using flash chromatography with a solvent system that is as non-polar as possible to ensure rapid elution. The silica gel can be pre-treated with triethylamine to neutralize acidic sites.
Signaling Pathway Illustrating C8 Epimerization:
Caption: Mechanism of base-catalyzed C8 epimerization.
Problem 3: Low Yield in Furan Ring Installation
Question: My attempts to install the furan ring late in the synthesis are resulting in low yields. What are some more reliable methods?
Answer: Late-stage installation of the furan ring can be challenging due to the steric hindrance of the advanced intermediate and the potential for side reactions. The choice of furan-forming reaction is critical.
Potential Solutions:
-
Early-Stage Furan Introduction: One strategy is to introduce the furan moiety at an earlier stage of the synthesis, carrying it through the subsequent steps.[1] This can simplify the late-stage transformations.
-
Palladium-Catalyzed Cross-Coupling: Stille or Suzuki coupling of a vinyl stannane or boronic acid derivative of furan with a suitable electrophile on the decalin core can be an effective method.
-
Synthesis from an Acyclic Precursor: Constructing the furan ring from an acyclic precursor already attached to the decalin core can be a robust strategy. For example, the Paal-Knorr furan synthesis from a 1,4-dicarbonyl compound.
Experimental Protocol: Stille Coupling for Furan Installation (General Outline)
-
Substrate Preparation: Synthesize the decalin core with a vinyl triflate or iodide at the desired position for coupling. Prepare 3-(tributylstannyl)furan.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the decalin substrate, 3-(tributylstannyl)furan, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., anhydrous THF or dioxane).
-
Reaction Conditions: Add a co-catalyst if necessary (e.g., CuI). Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through Celite and extract the filtrate with an organic solvent.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data Summary
The overall yield and step count are critical metrics for evaluating the efficiency of a total synthesis. Below is a comparison of some reported synthetic efforts.
| Synthetic Approach | Number of Steps | Overall Yield | Reference |
| Evans (Transannular Michael Cascade) | 30 | 4.5% | [7] |
| Evans (Revised) | 24 | 0.15% | [7] |
| Shenvi (20-nor-Salvinorin A) | 10 | Not specified | [4] |
| Hagiwara (from Wieland-Miescher ketone) | >12 | Not specified | [1] |
Note: The yields and step counts can vary depending on the specific route and optimization. The synthesis of analogs like 20-nor-Salvinorin A can sometimes be achieved in fewer steps.[4]
This technical support center provides a starting point for addressing common challenges in the total synthesis of Salvinorin A. For more specific issues, consulting the primary literature for the particular synthetic route being employed is highly recommended.
References
- 1. Formal Total Synthesis of Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Route to Potent, Selective, and Biased Salvinorin Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvinorin A - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Salvinorin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Salvinorin A. The information is presented in a question-and-answer format, with detailed experimental protocols and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Salvinorin A so low?
A1: The oral bioavailability of Salvinorin A is negligible primarily due to two factors:
-
Extensive First-Pass Metabolism: Salvinorin A is rapidly metabolized in the gastrointestinal tract and liver by enzymes such as carboxylesterases and cytochrome P450 (CYP450) isoforms (CYP2D6, CYP1A1, CYP2C18, and CYP2E1). This rapid degradation significantly reduces the amount of active compound reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Salvinorin A is a substrate for the P-glycoprotein (P-gp) efflux transporter, which is highly expressed in the intestinal epithelium and the blood-brain barrier. P-gp actively pumps Salvinorin A back into the intestinal lumen, further limiting its absorption.
Q2: What are the most promising alternative routes of administration for in vivo studies?
A2: Given the challenges with oral delivery, the following routes of administration are more viable for achieving systemic exposure to Salvinorin A:
-
Intranasal Delivery: This route bypasses first-pass metabolism and offers rapid, direct-to-brain drug delivery.
-
Buccal/Sublingual Delivery: Administration through the oral mucosa allows for absorption directly into the systemic circulation, avoiding the harsh environment of the gastrointestinal tract. However, the efficacy can be diminished by saliva.
-
Intravenous Injection: While providing 100% bioavailability, this route may not be suitable for all experimental designs and can lead to very rapid clearance.
Q3: What formulation strategies can be employed to enhance the bioavailability of Salvinorin A?
A3: Several formulation strategies can be explored to overcome the physicochemical and metabolic barriers of Salvinorin A:
-
Nanoparticle-based Delivery Systems: Encapsulating Salvinorin A in nanoparticles, such as Solid Lipid Nanoparticles (SLNs), can protect it from enzymatic degradation and potentially enhance its absorption.
-
Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility and dissolution rate of Salvinorin A, which may improve its absorption through mucosal membranes.
-
Mucoadhesive Formulations: For buccal or intranasal delivery, mucoadhesive gels or films can prolong the contact time of the formulation with the mucosal surface, allowing for greater drug absorption.
-
Prodrugs: Chemical modification of the Salvinorin A molecule to create a prodrug could potentially mask the sites susceptible to metabolism, allowing for improved oral absorption. However, research in this specific area for Salvinorin A is limited.
Troubleshooting Guides
Issue 1: Low and variable drug exposure in vivo after non-oral administration.
Possible Cause: Rapid clearance, poor formulation stability, or inefficient absorption at the administration site.
Troubleshooting Steps:
-
Optimize Formulation:
-
Increase Solubility: For liquid formulations, ensure Salvinorin A is fully dissolved. Consider using co-solvents or solubility enhancers like cyclodextrins.
-
Enhance Mucoadhesion: For buccal or intranasal routes, incorporate mucoadhesive polymers to increase residence time.
-
Particle Size Reduction: For suspension formulations, consider micronization or nanocrystal technology to improve dissolution rate and surface area for absorption.
-
-
Inhibit P-glycoprotein Efflux:
-
Co-administration with a P-gp inhibitor can increase the absorption and brain penetration of Salvinorin A. It is crucial to select an inhibitor that is appropriate for your animal model and does not have confounding pharmacological effects.
-
-
Evaluate Formulation Stability:
-
Assess the physical and chemical stability of your formulation under storage and experimental conditions. Salvinorin A is susceptible to hydrolysis.
-
Issue 2: Difficulty in preparing a stable and effective formulation.
Possible Cause: Poor solubility of Salvinorin A in pharmaceutically acceptable solvents and its chemical instability.
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
Test a range of biocompatible solvents and co-solvent systems to achieve the desired concentration of Salvinorin A.
-
For aqueous-based systems, consider the use of cyclodextrins.
-
-
Nanoparticle Formulation Optimization:
-
Experiment with different lipid matrices and surfactants for Solid Lipid Nanoparticles (SLNs) to optimize drug loading and release characteristics.
-
Carefully control manufacturing parameters such as homogenization speed and time.
-
-
Mucoadhesive Gel/Film Optimization:
-
Screen various mucoadhesive polymers (e.g., Carbopol®, HPMC, chitosan) at different concentrations to achieve the desired viscosity, mucoadhesive strength, and drug release profile.
-
Quantitative Data Summary
Due to the limited number of direct comparative studies, a comprehensive table of pharmacokinetic parameters for different Salvinorin A formulations is challenging to construct. However, the following table summarizes available data from individual studies to provide a general comparison.
| Administration Route | Animal Model | Dose | Cmax | Tmax | t1/2 (plasma) | Bioavailability (%) | Reference |
| Intraperitoneal | Sprague-Dawley Rat | 10 mg/kg | 345 ng/mL | 10-15 min | 75.4 min | N/A | |
| Intravenous | Rhesus Monkey | 0.032 mg/kg | N/A | N/A | 56.6 min | 100 | Teksin et al., 2009 (cited in) |
| Intravenous (PET) | Baboon | <0.35 µg/kg | Peak at 40s | 40 s | 8 min (brain) | 100 |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), t1/2 (Half-life), N/A (Not Available). Direct comparison should be made with caution due to differences in animal models, analytical methods, and dosing.
Experimental Protocols
Protocol 1: Preparation of Salvinorin A-Loaded Solid Lipid Nanoparticles (SLNs) (Proposed Method)
Materials:
-
Salvinorin A
-
Lipid matrix (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
Organic solvent (e.g., acetone, if using solvent-based method)
Method: High-Pressure Homogenization (Hot Homogenization)
-
Preparation of Lipid Phase: Melt the lipid matrix at a temperature 5-10°C above its melting point. Dissolve Salvinorin A in the molten lipid with continuous stirring.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Preparation of Salvinorin A-Cyclodextrin Inclusion Complex (Proposed Method)
This is a proposed protocol based on common methods for preparing cyclodextrin inclusion complexes for poorly water-soluble drugs.
Materials:
-
Salvinorin A
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Purified water
-
Ethanol
Method: Co-precipitation
-
Dissolution of Cyclodextrin: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in purified water with stirring.
-
Dissolution of Salvinorin A: Dissolve Salvinorin A in a minimal amount of ethanol.
-
Complexation: Slowly add the Salvinorin A solution to the cyclodextrin solution under continuous stirring. Stir the mixture for 24-48 hours at room temperature.
-
Precipitation and Recovery: Remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting solid is the inclusion complex.
-
Washing and Drying: Wash the solid with a small amount of cold ethanol to remove any uncomplexed Salvinorin A and then dry under vacuum.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR).
Protocol 3: Preparation of a Mucoadhesive Buccal Gel with Salvinorin A (Proposed Method)
This is a proposed protocol based on general methods for preparing mucoadhesive buccal gels.
Materials:
-
Salvinorin A
-
Mucoadhesive polymer (e.g., Carbopol® 934P, HPMC K4M)
-
Solvent/Co-solvent system (e.g., propylene glycol, ethanol)
-
Penetration enhancer (optional, e.g., Transcutol® P)
-
Neutralizing agent (e.g., triethanolamine, if using Carbopol)
-
Purified water
Method:
-
Polymer Dispersion: Disperse the mucoadhesive polymer in purified water with gentle stirring until a homogenous dispersion is formed. Allow it to hydrate completely (this may take several hours).
-
Drug Solution Preparation: Dissolve Salvinorin A and the penetration enhancer (if used) in the solvent/co-solvent system.
-
Incorporation of Drug: Slowly add the drug solution to the polymer dispersion with continuous mixing until a uniform gel is obtained.
-
Neutralization (for Carbopol-based gels): If using Carbopol, neutralize the gel by adding the neutralizing agent dropwise until the desired pH (typically around 6.5-7.0 for buccal application) is reached and a clear, viscous gel is formed.
-
Characterization: Evaluate the gel for pH, viscosity, mucoadhesive strength, drug content, and in vitro drug release.
Visualizations
Overcoming the short duration of action of Salvinorin A in experiments
Welcome to the technical support center for researchers working with Salvinorin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on overcoming the compound's inherently short duration of action.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are the effects of Salvinorin A so brief in my experiments?
A: The short duration of action of Salvinorin A is a primary challenge in experimental settings and is attributed to its rapid pharmacokinetics.[1] After administration, it is quickly metabolized and eliminated from the body.
-
Rapid Metabolism: The primary reason for its short half-life is its rapid breakdown by enzymes. The acetate ester at the C-2 position of the molecule is quickly hydrolyzed by esterases in the blood and tissues, converting it into its main inactive metabolite, Salvinorin B.[2][3][4]
-
Fast Elimination: Studies in non-human primates have shown that Salvinorin A has an exceptionally rapid uptake into the brain, peaking within 40 seconds, but also a very fast clearance, with a half-life of approximately 8 minutes.[1] In humans, after inhalation, the effects peak within 2 minutes and significantly decline by the 30-minute mark.[5][6]
-
P-glycoprotein Efflux: Salvinorin A is a substrate for the P-glycoprotein (P-gp) efflux transporter, which is highly expressed at the blood-brain barrier. This transporter actively pumps the compound out of the brain, contributing to its short cerebral residence time.[3][5][7]
Q2: How can I prolong the duration of action of Salvinorin A?
A: There are two primary strategies to overcome the short duration of action: chemical modification to create more stable analogs and the use of advanced drug delivery systems.
-
Synthesis of Analogs: Modifying the Salvinorin A scaffold can protect it from rapid metabolism. The most successful approaches have focused on replacing the unstable C-2 acetate group with more stable chemical moieties like ethers, carbamates, or amides.[8][9][10] Modifications to other parts of the molecule, such as the C-16 position on the furan ring, have also proven effective.[11]
-
Advanced Drug Delivery Systems: Formulating Salvinorin A to control its release can provide longer exposure. Techniques include creating suspensions of micronized or nanocrystalline particles, which can be used in buccal or intranasal delivery systems to bypass first-pass metabolism and provide sustained release.[3]
Data on Long-Acting Salvinorin A Analogs
The following table summarizes quantitative data for Salvinorin A and several of its analogs designed for a longer duration of action.
| Compound | Modification | Potency / Affinity | Observed Duration of Action | Key Findings |
| Salvinorin A (SalA) | Parent Compound | KOR Ki = 4.3 nM (guinea pig brain)[8] | Effects last < 30 minutes.[5] Plasma half-life ~8 min in primates.[1][12] | Potent but very short-acting due to rapid hydrolysis to inactive Salvinorin B.[4] |
| Salvinorin B Methoxymethyl Ether (MOM SalB) | C-2 Acetate replaced with Methoxymethyl Ether | 7x more potent than Salvinorin A in GTP-γS assays.[12] | Longer half-life in vivo compared to Salvinorin A.[13] | Increased metabolic stability contributes to longer-lasting effects.[13] |
| Salvinorin B Ethoxymethyl Ether (EOM SalB) | C-2 Acetate replaced with Ethoxymethyl Ether | 10x more potent than Salvinorin A.[12] | Longer lasting action in vivo.[12] | Exhibits increased metabolic stability and decreased plasma protein affinity.[13] |
| 16-Bromo Salvinorin A | Bromine atom added at C-16 of the furan ring | G-protein signaling biased KOPr agonist.[11] | Slower onset, with significant antinociceptive effects at 10–60 minutes.[11] | Structural modification improves pharmacokinetic profile by likely decreasing furan ring metabolism.[11] |
| 16-Ethynyl Salvinorin A | Ethynyl group added at C-16 of the furan ring | Balanced signaling properties (G-protein and β-arrestin).[11] | Longer duration of action than Salvinorin A in tail-withdrawal assays.[11] | Shows greater antinociceptive effect than Salvinorin A at the 30-minute time point.[11] |
| β-Tetrahydropyran Salvinorin B | C-2 Acetate replaced with a Tetrahydropyran ether | KOR Agonist | Longer duration of action than Salvinorin A.[9][10] | C2-ether analog with demonstrated analgesic and anti-inflammatory effects in mice.[9] |
Experimental Protocols & Methodologies
Protocol 1: General Synthesis of a C-2 Ether Salvinorin A Analog (e.g., MOM SalB)
This protocol outlines a generalized procedure for replacing the C-2 acetate group of Salvinorin A with a more stable ether linkage, a common strategy to increase its metabolic stability and duration of action.[12]
Objective: To synthesize a C-2 ether analog of Salvinorin A to prevent rapid hydrolysis by esterases.
Materials:
-
Salvinorin A
-
Base (e.g., Sodium Hydroxide or Potassium Carbonate) for hydrolysis
-
Solvent (e.g., Methanol)
-
Chloromethyl methyl ether (MOM-Cl) or similar alkylating agent
-
Aprotic polar solvent (e.g., DMF or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification supplies (Silica gel for column chromatography, HPLC system)
Methodology:
-
Deacetylation: Salvinorin A is first hydrolyzed to Salvinorin B.
-
Dissolve Salvinorin A in a suitable solvent like methanol.
-
Add a base (e.g., aqueous NaOH) and stir at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until all Salvinorin A is consumed.
-
Neutralize the reaction mixture and extract Salvinorin B using an organic solvent (e.g., Dichloromethane).
-
Purify the crude Salvinorin B product, typically via silica gel chromatography.
-
-
Etherification: The hydroxyl group at the C-2 position of Salvinorin B is then alkylated.
-
Dissolve the purified Salvinorin B in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere.
-
Add a base (e.g., Sodium Hydride) to deprotonate the C-2 hydroxyl group.
-
Slowly add the alkylating agent (e.g., MOM-Cl).
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Once the reaction is complete, quench carefully with water.
-
Extract the product with an organic solvent.
-
-
Purification and Characterization:
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final C-2 ether analog using flash column chromatography or preparative HPLC.
-
Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine and compare the plasma concentration and half-life of a long-acting Salvinorin A analog against the parent compound.
Materials:
-
Test animals (e.g., Sprague-Dawley rats)
-
Salvinorin A and test analog
-
Vehicle solution for injection (e.g., saline with 5% DMSO and 5% Tween 80)
-
Intravenous (IV) or Intraperitoneal (IP) injection supplies
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Preparation and Dosing:
-
Acclimate animals to the housing conditions.
-
Divide animals into two groups: one for Salvinorin A and one for the test analog.
-
Administer a single dose of the compound (e.g., 0.3 mg/kg) via the chosen route (IV for direct bioavailability, IP for general screening).[13]
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at predetermined time points.
-
Typical time points for a rapidly metabolized compound and its longer-acting analog could be: 2, 5, 10, 15, 30, 60, 90, 120, and 240 minutes post-dose.
-
-
Plasma Preparation:
-
Immediately centrifuge the heparinized blood samples to separate the plasma.
-
Store the resulting plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the parent drug and the analog in plasma.
-
Prepare calibration standards and quality control samples.
-
Extract the compounds from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for each compound.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
-
Compare the half-life and AUC of the analog to that of Salvinorin A to quantify the improvement in duration.
-
Visualizations: Pathways and Workflows
Salvinorin A Signaling Pathway
The diagram below illustrates the primary signaling cascade initiated by Salvinorin A upon binding to the Kappa Opioid Receptor (KOR).
Caption: Salvinorin A activates KOR, leading to G-protein and β-arrestin signaling.
Workflow for Developing Long-Acting Analogs
This workflow outlines the experimental process from identifying the problem of Salvinorin A's short half-life to validating a new, long-acting analog.
Caption: Workflow for the design and validation of long-acting Salvinorin A analogs.
Logical Diagram: Overcoming Short Duration
This diagram shows the logical relationship between the core problem and the principal solution pathways.
Caption: Key causes of and solutions for Salvinorin A's short duration of action.
References
- 1. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-related Effects of Salvinorin A in Humans: Dissociative, Hallucinogenic, and Memory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the transport, in vitro metabolism and pharmacokinetics of Salvinorin A, a potent hallucinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. transpopmed.org [transpopmed.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salvinorin A - Wikipedia [en.wikipedia.org]
- 13. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Salvinorin A in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the poor aqueous solubility of Salvinorin A.
Frequently Asked Questions (FAQs)
Q1: What is Salvinorin A, and why is its aqueous solubility a significant issue?
A1: Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist, making it a valuable tool for neurological research.[1][2][3] It is a non-nitrogenous diterpenoid, meaning it is not an alkaloid and cannot be converted into a salt to improve solubility.[4][5][6] Its highly lipophilic nature results in very poor solubility in water and aqueous buffers, which can lead to precipitation during experiments, inaccurate dosing, and low bioavailability.[1][4][7]
Q2: What are the primary organic solvents for dissolving Salvinorin A?
A2: Salvinorin A is soluble in several common organic solvents.[6] For research purposes, Dimethyl Sulfoxide (DMSO) is frequently used to create concentrated stock solutions.[4][7] Other effective solvents include methanol, ethanol, acetone, acetonitrile, and dimethylformamide (DMF).[6][7][8]
Q3: How stable is Salvinorin A in solutions?
A3: Salvinorin A's stability is a critical consideration.
-
Hydrolysis: The ester and lactone moieties in its structure are susceptible to hydrolysis, especially under basic conditions.[1] Hydrolysis of the acetate group produces Salvinorin B, which lacks affinity for the KOR.[1] It is recommended not to store aqueous solutions for more than one day.[8]
-
Photodegradation: Salvinorin A is unstable in the presence of light.[9] When irradiated with UV light in an aqueous solution, it can degrade by over 90% within 40 minutes.[9][10] Under natural sunlight, it can take approximately 8 hours for 50% degradation to occur.[9]
Q4: What advanced formulation strategies can enhance the aqueous solubility of Salvinorin A?
A4: Beyond simple co-solvent systems, several advanced techniques can significantly improve the aqueous solubility and dispersibility of Salvinorin A:
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like Salvinorin A, forming water-soluble inclusion complexes.[7][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this application.[7]
-
Nanosuspensions: This technique reduces the particle size of Salvinorin A to the nanometer range. The increased surface area improves the dissolution rate and bioavailability.[1][7]
-
Liposomes: As a lipophilic molecule, Salvinorin A can be encapsulated within the lipid bilayer of liposomes for delivery in aqueous media.
Troubleshooting Guide: Precipitate Formation in Aqueous Buffers
This guide addresses one of the most common issues encountered when working with Salvinorin A: the formation of a precipitate after diluting a concentrated organic stock solution into an aqueous medium (e.g., PBS, cell culture media).
Problem: My Salvinorin A solution turned cloudy or formed a visible precipitate after I diluted my DMSO stock into my aqueous experimental buffer.
// Node Definitions start [label="Precipitation observed in\naqueous working solution?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Is the final organic\nsolvent concentration too low?", fillcolor="#FBBC05", fontcolor="#202124"]; increase_solvent [label="Increase final solvent %.\n(e.g., DMSO to 0.5-1%)\nTest solvent tolerance of assay.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_cosolvent [label="Use a Co-Solvent System\n(e.g., DMSO + PEG-400)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; advanced_formulation [label="Consider Advanced Formulation:\n- Cyclodextrin Complexation\n- Nanosuspension", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Solution is clear.\nProceed with experiment.", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Problem Resolved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> check_solvent [label="Yes"]; check_solvent -> increase_solvent [label="Yes, likely <0.1%"]; check_solvent -> use_cosolvent [label="No, solvent % is already high"]; increase_solvent -> success; use_cosolvent -> success; use_cosolvent -> advanced_formulation [label="Precipitation persists"]; advanced_formulation -> success; success -> end_node; start -> end_node [label="No"]; }
Caption: Workflow for cyclodextrin inclusion complex formation.
Materials:
-
Salvinorin A
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol or Methanol
-
Deionized water
-
Magnetic stirrer and rotary evaporator
Procedure (Co-precipitation Method):
-
Dissolve Salvinorin A in a minimal amount of ethanol. [7]2. In a separate beaker, dissolve the HP-β-CD in deionized water with constant stirring. A 1:1 molar ratio of Salvinorin A to cyclodextrin is a common starting point. [7]3. Slowly and carefully add the ethanolic Salvinorin A solution to the aqueous cyclodextrin solution while maintaining continuous stirring. [7]4. Allow the mixture to stir for several hours to overnight to ensure maximum complex formation.
-
Remove the ethanol from the solution using a rotary evaporator. [7]6. The resulting aqueous solution contains the Salvinorin A-cyclodextrin complex and can be used directly. [7]7. Alternatively, the complex can be isolated as a solid, water-soluble powder by freeze-drying (lyophilization). This powder can then be easily dissolved in aqueous buffers as needed. [7]
Signaling Pathway Context
Salvinorin A exerts its biological effects primarily through the Kappa-Opioid Receptor (KOR), a G-protein coupled receptor. Understanding this pathway is essential for designing and interpreting experiments.
dot
References
- 1. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvinorin Cyclodextrin Complexation for Sublingual Administration | Page 5 | DMT-Nexus forum [forum.dmt-nexus.me]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvinorin A - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. iomcworld.com [iomcworld.com]
- 10. researchgate.net [researchgate.net]
- 11. Salvinorin Cyclodextrin Complexation for Sublingual Administration - Salvia Divinorum - Welcome to the DMT-Nexus [dmt-nexus.me]
Optimizing dosage of Salvinorin A to minimize adverse effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Salvinorin A while minimizing adverse effects in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Salvinorin A?
Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] Unlike classic psychedelics such as LSD or psilocybin, it has no significant activity at the serotonin 5-HT2A receptor.[1][2] Its unique pharmacological profile as a non-nitrogenous diterpenoid makes it a subject of significant research interest.[1]
Q2: What are the typical routes of administration for Salvinorin A in a research context?
In human clinical trials, the most common and reliable method of administration is inhalation of the vaporized pure compound.[1][3] This method allows for rapid onset of effects and precise dose control.[1] Sublingual and oral administration have been found to have low bioavailability and produce minimal psychoactive effects in controlled studies.[4] For animal studies, intraperitoneal (i.p.) injection is a common route of administration.
Q3: What is the pharmacokinetic profile of inhaled Salvinorin A in humans?
Salvinorin A has a very rapid onset and short duration of action when inhaled. Effects typically peak within two minutes and substantially diminish within 20 minutes.[1] One study reported that after inhaling 1 mg of vaporized Salvinorin A, the maximum plasma concentration (Cmax) of 31 ng/mL was reached in 1-2 minutes, with a rapid elimination half-life of 49-50 minutes.[5]
Q4: What are the most common subjective and adverse effects reported in human studies?
Salvinorin A can produce intense and unique subjective effects, including strong dissociative experiences, alterations in body ownership, and hallucinatory phenomena often described as dream-like or cartoonish.[1][3][6] Adverse effects can include dysphoria, sedation, psychotomimesis (the induction of psychosis-like symptoms), anhedonia, and temporary impairment of recall and recognition memory.[2][6]
Troubleshooting Guide
Issue: Participant is experiencing significant anxiety or psychological distress during an experiment.
-
Immediate Action:
-
Verbally reassure the participant in a calm and supportive manner. Remind them that the effects are temporary and that they are in a safe environment.
-
Encourage the participant to focus on their breathing and to not resist the experience.
-
If necessary, provide gentle physical reassurance, such as a hand on the shoulder, if this is part of the pre-approved study protocol and the participant has consented to it.
-
-
Proactive Mitigation Strategies:
-
Set and Setting: Ensure the experimental environment is comfortable, quiet, and non-threatening. The presence of trained and trusted monitors is crucial.
-
Participant Preparation: Thoroughly brief participants on the potential range of effects, including the possibility of challenging experiences. Teach grounding techniques, such as focusing on sensory input (e.g., the feeling of a blanket), that can be used during the session.
-
Exclusion Criteria: Carefully screen participants for pre-existing psychological conditions that may increase the risk of adverse reactions.
-
Issue: Inconsistent or weaker-than-expected effects are observed at a given dose.
-
Possible Cause: Inefficient vaporization and inhalation.
-
Troubleshooting Steps:
-
Verify the calibration and proper functioning of the vaporization apparatus. The temperature required to vaporize Salvinorin A is approximately 240°C.
-
Ensure the participant is using the correct inhalation technique as per the study protocol. A sustained inhalation for 30 seconds is a common procedure.[3]
-
Check the purity and storage conditions of the Salvinorin A sample, as degradation can occur.
-
-
-
Possible Cause: Individual differences in sensitivity.
-
Troubleshooting Steps:
-
In dose-escalation studies, be prepared for variability in individual responses.
-
Consider collecting pharmacokinetic data (plasma levels) to correlate with subjective effects.
-
-
Issue: A participant reports no effects after administration.
-
Possible Cause: Route of administration.
-
Troubleshooting Steps:
-
Confirm that the route of administration is appropriate. As noted, sublingual and oral routes have poor bioavailability.[4]
-
If using a novel administration method, validate its effectiveness in preclinical models before human trials.
-
-
-
Possible Cause: Low dosage.
-
Troubleshooting Steps:
-
In a dose-finding study, this is expected at the lower end of the dose range. Follow the established dose-escalation protocol.
-
-
Data Presentation
Table 1: Dose-Response Relationship of Inhaled Salvinorin A in Humans
| Dose Range (µg/kg) | Subjective Effects | Physiological Effects | Adverse Effects Reported |
| 0.375 - 1.5 | Minimal to mild psychoactive effects. | No significant changes in heart rate or blood pressure.[1] | Generally well-tolerated. |
| 3 - 7.5 | Moderate psychoactive effects, noticeable alterations in perception. | No significant changes in heart rate or blood pressure.[1] | Mild to moderate dissociative effects. |
| 10 - 21 | Intense psychoactive and dissociative effects, potential for mystical-type experiences.[1] | No significant changes in heart rate or blood pressure.[1] | Strong dissociative effects, memory impairment, potential for dysphoria.[6] |
| > 21 | Not extensively studied in a controlled setting. | Not extensively studied in a controlled setting. | Potential for overwhelming and distressing experiences. |
Table 2: Pharmacokinetic Parameters of Inhaled Salvinorin A in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 minutes | [5] |
| Peak Plasma Concentration (Cmax) for 1mg dose | 31 ng/mL | [5] |
| Elimination Half-life (t1/2) | 49-50 minutes | [5] |
Experimental Protocols
Protocol 1: Ascending-Dose Study for Inhaled Salvinorin A
-
Participant Selection: Recruit healthy adult volunteers with a history of hallucinogen use and no personal or family history of psychotic disorders.
-
Screening: Conduct a thorough medical and psychological screening to ensure participant suitability.
-
Dose Preparation: Prepare individual doses of pure (>99%) Salvinorin A dissolved in acetone. The acetone is then evaporated, leaving a film of Salvinorin A in a glass vial.
-
Administration Procedure:
-
The participant is comfortably seated or reclining in a supportive environment with at least two trained monitors present.
-
The prepared Salvinorin A is placed in a round-bottom flask connected to a vaporization apparatus.
-
The flask is heated to vaporize the Salvinorin A.
-
The participant inhales the vapor through a tube for a sustained period (e.g., 30 seconds).[3]
-
-
Dose Escalation:
-
Administer ascending doses of Salvinorin A across multiple sessions, with sessions separated by at least 24 hours. A typical dose range for exploration is 0.375 µg/kg to 21 µg/kg.[1]
-
Interleave placebo sessions to maintain the blind.
-
-
Data Collection:
-
Assess subjective drug strength and other effects at regular intervals (e.g., every 2 minutes for the first 20 minutes, then less frequently for up to an hour).[1]
-
Administer validated questionnaires (e.g., Hallucinogen Rating Scale) at the end of the session to assess qualitative effects.
-
Monitor physiological parameters such as heart rate and blood pressure.
-
-
Follow-up: Conduct a follow-up assessment (e.g., 1-month post-study) to monitor for any persisting adverse effects.[6]
Mandatory Visualizations
Caption: Salvinorin A signaling pathway via the kappa-opioid receptor.
Caption: Experimental workflow for Salvinorin A dosage optimization.
Caption: Decision tree for managing adverse psychological effects.
References
- 1. Human psychopharmacology and dose-effects of salvinorin A, a kappa-opioid agonist hallucinogen present in the plant Salvia divinorum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A - Wikipedia [en.wikipedia.org]
- 3. A protocol for a scoping review of variations among psychedelic interventions for psychological suffering associated with the end-of-life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blossomanalysis.com [blossomanalysis.com]
- 6. Dose-related Effects of Salvinorin A in Humans: Dissociative, Hallucinogenic, and Memory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Salvinorin A stability in experimental solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salvinorin A. The information is designed to address common challenges related to the stability of Salvinorin A in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: My Salvinorin A is precipitating out of my aqueous buffer. How can I prevent this?
A1: Salvinorin A has very low solubility in water (approximately 25 mg/L at 25°C). It is a lipophilic molecule and will readily precipitate in aqueous solutions. To avoid this, it is standard practice to first dissolve Salvinorin A in an organic solvent to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium.
Commonly used primary solvents include Dimethyl Sulfoxide (DMSO), ethanol, acetone, and acetonitrile. For biological experiments, preparing a stock solution in DMSO is a common and effective method. When diluting the stock solution, ensure vigorous mixing to aid dispersion and minimize precipitation. If precipitation still occurs, consider using a co-solvent system.
Q2: What is a co-solvent system and how do I use it?
A2: A co-solvent system involves using a mixture of solvents to improve the solubility of a compound in an aqueous solution. For Salvinorin A, a mixture of DMSO and a more biocompatible solvent like propylene glycol (PG) or polyethylene glycol 400 (PEG-400) can be effective. You can prepare a stock solution of Salvinorin A in the co-solvent mixture before diluting it into your aqueous buffer. A 1:1 (v/v) mixture of DMSO and PG is a reasonable starting point.
Q3: I prepared a stock solution of Salvinorin A in DMSO. How should I store it and for how long is it stable?
Q4: My experimental results are inconsistent. Could Salvinorin A be degrading in my experimental setup?
A4: Yes, inconsistent results can be a sign of Salvinorin A degradation. Several factors can contribute to its instability in experimental solutions:
-
pH: Salvinorin A is unstable in basic solutions. The ester and lactone moieties in its structure are susceptible to hydrolysis under alkaline conditions, which leads to the formation of Salvinorin B, a compound that lacks affinity for the kappa-opioid receptor. Therefore, it is crucial to control the pH of your experimental solutions and avoid basic conditions.
-
Light Exposure: Salvinorin A is sensitive to light, particularly UV light. Exposure to 300 nm UV light can lead to rapid degradation, with over 90% degrading within 40 minutes in both organic and aqueous solutions. Natural sunlight can also cause significant degradation, though at a slower rate. It is critical to protect Salvinorin A solutions from light by using amber vials or covering containers with aluminum foil during experiments and storage.
-
Temperature: Higher temperatures can accelerate degradation. In rat plasma, the degradation rate of Salvinorin A is significantly faster at 37°C and 25°C compared to 4°C. While this is in a biological matrix with enzymatic activity, the general principle of temperature-dependent degradation applies. For non-biological experiments, maintaining a controlled and cool environment is advisable.
-
Enzymatic Degradation: If you are working with biological samples such as plasma or tissue homogenates, be aware that Salvinorin A is rapidly metabolized by enzymes, primarily carboxylesterases, which hydrolyze the acetate group to form Salvinorin B. The presence of esterase inhibitors like sodium fluoride can significantly reduce this degradation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving Salvinorin A stability issues.
Data Presentation
Table 1: Solubility of Salvinorin A in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Water | ~25.07 mg/L at 25°C | Very poorly soluble. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for stock solutions. |
| Acetone | Soluble | Effective for extraction and dissolution. |
| Ethanol | Soluble | A viable solvent for stock solutions. |
| Acetonitrile | Soluble | Solubility is approximately 1 mg/mL. |
| Dimethylformamide (DMF) | Soluble | Solubility is approximately 2 mg/mL. |
| Hexane | Essentially insoluble | Not a suitable solvent. |
Table 2: Stability of Salvinorin A Under Various Conditions
| Condition | Solvent/Matrix | Degradation Rate/Half-Life | Key Findings |
| UV Light (300 nm) | Ethyl Acetate | Half-life: 5.7 minutes | Rapid degradation occurs under UV exposure. |
| Water | Half-life: 16 minutes | Degradation is slower in water compared to ethyl acetate. | |
| Natural Sunlight | Organic & Aqueous Solutions | Half-life: ~8 hours | Slower but significant degradation compared to UV light. |
| Temperature | Rat Plasma | Apparent first-order rate constants: 37°C: 3.8 x 10⁻¹ h⁻¹ 25°C: 1.1 x 10⁻¹ h⁻¹ 4°C: < 6.0 x 10⁻³ h⁻¹ | Degradation is highly temperature-dependent in biological matrices. |
| pH | Basic Solutions | Unstable | Susceptible to hydrolysis, leading to inactive Salvinorin B. |
Experimental Protocols
Protocol 1: Preparation of a Salvinorin A Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Salvinorin A for subsequent dilution into aqueous experimental media.
Materials:
-
Salvinorin A (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial or clear vial to be covered in foil
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a clean, dry amber vial on the analytical balance.
-
Carefully weigh the desired amount of Salvinorin A into the vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of Salvinorin A (molar mass: 432.47 g/mol ), dissolve 4.32 mg in 1 mL of DMSO).
-
Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: General Procedure for Assessing Salvinorin A Stability by HPLC
Objective: To determine the stability of Salvinorin A in a specific experimental solution over time.
Materials:
-
Salvinorin A solution to be tested
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., acetonitrile and water mixture)
-
Methanol for standard preparation
-
Autosampler vials
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of Salvinorin A in methanol at a known concentration (e.g., 1 mg/mL). From this, prepare a series of working standard solutions of varying concentrations (e.g., 0.5 to 10.0 µg/mL) by diluting with methanol.
-
Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Preparation: Prepare the experimental solution of Salvinorin A at the desired concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the experimental solution, dilute it if necessary with the mobile phase or methanol to fall within the range of the calibration curve, and inject it into the HPLC. This will serve as your T=0 measurement.
-
Incubation: Store the experimental solution under the desired conditions (e.g., specific temperature, light exposure).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the experimental solution.
-
Analysis: Dilute the aliquots as done for the T=0 sample and inject them into the HPLC.
-
Data Analysis: Quantify the concentration of Salvinorin A at each time point using the calibration curve. Plot the concentration of Salvinorin A versus time to determine the degradation rate.
Signaling Pathway
Salvinorin A exerts its effects primarily as a potent and selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor.
Technical Support Center: Refining Animal Models for Salvinorin A Therapeutic Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to investigate the therapeutic potential of Salvinorin A. The information is tailored for scientists and drug development professionals to address common challenges and refine experimental approaches.
Frequently Asked Questions (FAQs)
1. Why do my animals show inconsistent behavioral responses to Salvinorin A?
-
Answer: Inconsistent responses can stem from several factors. Salvinorin A has a very rapid onset and short duration of action, with a half-life of about 8 minutes in non-human primates.[1][2] This rapid pharmacokinetic profile means that the timing of your behavioral assay post-injection is critical. Additionally, the route of administration significantly impacts bioavailability, as Salvinorin A is largely deactivated by the gastrointestinal system.[1] Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common, but precise timing and consistent administration technique are paramount. Furthermore, there may be species and strain differences in sensitivity to Salvinorin A.
2. I'm observing aversive effects in the conditioned place preference (CPP) assay. Is this expected?
-
Answer: Yes, this is a well-documented effect. Salvinorin A, as a kappa-opioid receptor (KOR) agonist, often produces conditioned place aversion (CPA) in rodents.[3][4][5] This is thought to be mediated by its ability to decrease dopamine levels in the striatum.[3][4][5][6] If you are investigating potential rewarding or anti-addictive properties, consider using lower dose ranges or alternative behavioral paradigms that are less sensitive to the aversive properties of KOR agonists. Some studies suggest low doses of Salvinorin A may have rewarding effects.[7]
3. What is the appropriate vehicle for dissolving Salvinorin A for in vivo studies?
-
Answer: Salvinorin A is a lipophilic compound and is not readily soluble in aqueous solutions. A common and effective vehicle is a mixture of dimethyl sulfoxide (DMSO) and saline. For example, a solution of 75% DMSO and 25% sterile saline has been used for intraperitoneal injections in rats.[6] It is crucial to run appropriate vehicle controls in all experiments, as DMSO can have its own behavioral and physiological effects.
4. Can Salvinorin A's effects be blocked by opioid antagonists?
-
Answer: Yes, the effects of Salvinorin A are mediated by the kappa-opioid receptor. Therefore, a selective KOR antagonist like nor-binaltorphimine (nor-BNI) can effectively block its behavioral and neurochemical effects.[3][4][5] This is a critical control experiment to confirm that the observed effects are indeed KOR-mediated. Note that nor-BNI has a long duration of action and is typically administered 24 hours prior to the Salvinorin A challenge.[6]
5. Are there known sex differences in the response to Salvinorin A?
-
Answer: There is evidence to suggest potential sex differences in the pharmacokinetics of Salvinorin A. One study in rhesus monkeys observed differences in distribution and elimination half-life between males and females.[8] Researchers should consider including both sexes in their experimental designs or state a clear justification for using a single sex.
Troubleshooting Guides
Conditioned Place Preference/Aversion (CPP/CPA)
| Problem | Possible Cause | Solution |
| No significant preference or aversion observed. | Insufficient dose of Salvinorin A. | Increase the dose of Salvinorin A. Doses between 1.0 and 3.2 mg/kg (i.p.) have been shown to induce CPA in mice.[3][4] |
| Timing of conditioning sessions is not optimal. | Ensure conditioning sessions are timed to coincide with the peak effects of Salvinorin A (typically within the first 30 minutes post-injection).[9] | |
| Habituation to the apparatus is insufficient. | Increase the duration or number of habituation sessions to reduce novelty-induced stress and baseline preferences. | |
| High variability in baseline place preference. | Strong inherent preference for one chamber's cues (visual or tactile). | Use a balanced and unbiased apparatus design. Ensure cues are distinct but not overly stimulating. Conduct thorough baseline testing and exclude animals with strong initial preferences. |
| Animals show sedation, interfering with conditioning. | Dose of Salvinorin A is too high. | Reduce the dose. While higher doses produce robust CPA, they can also cause motor impairment.[9] A dose-response study is recommended to find a dose that is behaviorally active without causing excessive sedation. |
Drug Discrimination
| Problem | Possible Cause | Solution |
| Animals fail to acquire the discrimination. | The training dose of Salvinorin A is too low or too high. | Optimize the training dose. A dose that produces a clear interoceptive cue without disrupting motor function is needed. Doses of 1-3 mg/kg (i.p.) have been used successfully in rats.[10] |
| The training schedule is not appropriate. | Adjust the fixed-ratio (FR) schedule. An FR20 schedule has been used in rats.[11] | |
| Inconsistent responding on test days. | Generalization to the vehicle lever. | Ensure the discriminative stimulus of Salvinorin A is robust. Consider retraining if necessary. |
| Non-specific disruption of behavior. | Lower the test dose to minimize motor impairment or other disruptive effects. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Salvinorin A in Animal Models
| Species | Dose and Route | Half-life (t½) | Brain to Plasma Ratio | Peak Brain Uptake | Reference |
| Sprague-Dawley Rat | 10 mg/kg, i.p. | 75 min (plasma), 36 min (brain) | 0.050 | Not Reported | [12] |
| Baboon | [11C]-labeled, i.v. | 8 min (brain) | Not Applicable | 3.3% of dose at 40 sec | [13][14] |
| Rhesus Monkey | 0.032 mg/kg, i.v. | 56.6 ± 24.8 min | Not Reported | Not Reported | [8] |
Table 2: Effects of Salvinorin A on Dopamine Levels and Behavior
| Animal Model | Dose (i.p.) | Effect on Striatal Dopamine | Behavioral Outcome | Reference |
| Mouse | 1.0 mg/kg | Significant decrease in caudate putamen | Conditioned place aversion, decreased locomotion | [3][4] |
| Mouse | 3.2 mg/kg | Significant decrease in caudate putamen | Conditioned place aversion, decreased locomotion | [3][4] |
| Rat | 1.0 mg/kg | Decrease in dorsal striatum | Not Reported in this study | [6] |
| Rat | 3.2 mg/kg | Decrease in dorsal striatum | Not Reported in this study | [6] |
Experimental Protocols
Conditioned Place Aversion (CPA) Protocol
This protocol is adapted from studies demonstrating Salvinorin A-induced CPA in mice.[3][4]
-
Apparatus: A three-chamber apparatus with two larger outer chambers distinguished by different visual (e.g., black vs. white walls) and tactile (e.g., grid vs. mesh floor) cues, and a smaller central chamber.
-
Procedure:
-
Pre-Conditioning (Day 1): Place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-5): This phase consists of four alternating daily sessions.
-
On drug conditioning days (e.g., Days 2 and 4), administer Salvinorin A (e.g., 1.0 or 3.2 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days (e.g., Days 3 and 5), administer the vehicle and confine the mouse to the opposite outer chamber for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 6): Place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes in a drug-free state. Record the time spent in each chamber.
-
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test indicates conditioned place aversion.
In Vivo Microdialysis for Dopamine Measurement
This protocol is based on studies measuring Salvinorin A's effect on striatal dopamine levels.[3][6]
-
Surgical Preparation: Anesthetize the animal (e.g., mouse or rat) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., caudate putamen or nucleus accumbens). Allow for a recovery period of at least 5-7 days.
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2-3 hours to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After collecting at least three stable baseline samples, administer Salvinorin A or vehicle.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the average baseline concentration.
Visualizations
Caption: Salvinorin A signaling pathway leading to decreased dopamine release.
References
- 1. Salvinorin A - Wikipedia [en.wikipedia.org]
- 2. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - ProQuest [proquest.com]
- 5. effects-of-the-plant-derived-hallucinogen-salvinorin-a-on-basal-dopamine-levels-in-the-caudate-putamen-and-in-a-conditioned-place-aversion-assay-in-mice-agonist-actions-at-kappa-opioid-receptors - Ask this paper | Bohrium [bohrium.com]
- 6. Effects of acute and repeated administration of salvinorin A on dopamine function in the rat dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics of the plant-derived kappa-opioid hallucinogen salvinorin A in nonhuman primates. [vivo.weill.cornell.edu]
- 9. mdpi.com [mdpi.com]
- 10. The hallucinogen derived from Salvia divinorum, salvinorin A, has kappa-opioid agonist discriminative stimulus effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salvinorin A fails to substitute for the discriminative stimulus effects of LSD or ketamine in Sprague-Dawley rats [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the transport, in vitro metabolism and pharmacokinetics of Salvinorin A, a potent hallucinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset and short duration of effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Reducing Variability in Behavioral Assays with Salvinorin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in behavioral assays involving Salvinorin A.
Frequently Asked Questions (FAQs)
Q1: What is Salvinorin A and what is its primary mechanism of action?
Salvinorin A is a potent, naturally occurring psychoactive compound isolated from the plant Salvia divinorum. It is a non-nitrogenous diterpenoid, making it structurally distinct from classic opioid alkaloids.[1] Its primary mechanism of action is as a highly selective and efficacious kappa-opioid receptor (KOR) agonist.[1] Activation of KORs, which are part of the endogenous dynorphin/KOR system, leads to a variety of effects, including modulation of dopamine release, which is thought to underlie many of its behavioral outcomes.[1][2]
Q2: What are the typical behavioral effects of Salvinorin A in rodents?
In preclinical rodent models, Salvinorin A typically produces a range of dose-dependent behavioral effects, including:
-
Decreased locomotor activity and sedation: Animals may show reduced movement and a lack of responsiveness to their environment.[1]
-
Conditioned place aversion (CPA): At sufficient doses, rodents will avoid environments previously paired with Salvinorin A administration, suggesting aversive or dysphoric properties.[2]
-
Anhedonia and depressive-like behaviors: It can increase immobility time in the forced swim test and elevate intracranial self-stimulation (ICSS) thresholds, indicative of a reduction in the rewarding value of stimuli.[3]
-
Impairment of learning and memory: High doses of Salvinorin A have been shown to impair spatial long-term memory in rats.
Q3: Why is there so much variability in behavioral assays with Salvinorin A?
Variability in behavioral assays with Salvinorin A can stem from several sources, broadly categorized as pharmacological factors and general experimental factors.
-
Pharmacological Factors:
-
Rapid Pharmacokinetics: Salvinorin A has a very short half-life in rodents, with rapid metabolism into the inactive metabolite Salvinorin B.[4][5][6][7] This means that the timing of behavioral testing relative to drug administration is critical and can be a major source of variability.
-
Poor Aqueous Solubility: Salvinorin A is highly lipophilic and not soluble in water.[6][7] Improper preparation of the injection solution can lead to inconsistent dosing and, consequently, variable behavioral effects.
-
Biphasic Dose-Response: Some studies suggest that Salvinorin A can have bidirectional effects depending on the dose, with low doses sometimes producing different or even opposite effects to high doses.[8][9]
-
-
General Experimental Factors:
-
Animal-Related Factors: The strain, sex, age, and even the estrous cycle in female rodents can significantly influence behavioral outcomes.
-
Environmental Conditions: Factors such as housing density, cage enrichment, lighting, and noise levels in the animal facility can affect baseline behavior and the response to Salvinorin A.
-
Experimenter Handling: The method and consistency of animal handling can impact stress levels and, in turn, behavioral performance.
-
Troubleshooting Guide
Problem 1: Inconsistent or no significant effect on locomotor activity.
-
Possible Cause: Inappropriate dose range.
-
Solution: Consult the dose-response table below (Table 1) and consider a wider range of doses. Salvinorin A's effects on locomotion can be dose-dependent, with higher doses generally causing suppression.[2]
-
-
Possible Cause: Timing of the behavioral test.
-
Solution: Due to its rapid pharmacokinetics, the behavioral assessment must be timed to coincide with the peak effect of the drug. For intraperitoneal (i.p.) injections in rodents, this is typically within the first 30 minutes.[5]
-
-
Possible Cause: Improper drug preparation.
-
Solution: Ensure Salvinorin A is fully dissolved in an appropriate vehicle. A common vehicle is a mixture of ethanol, Tween 80, and saline.[10] Always vortex the solution immediately before each injection to ensure homogeneity.
-
Problem 2: High variability in conditioned place preference (CPP) or aversion (CPA) results.
-
Possible Cause: Insufficient conditioning sessions.
-
Possible Cause: Biased apparatus design.
-
Solution: Before conditioning, assess the animals' baseline preference for the different compartments of the CPP apparatus. A biased design, where the drug is paired with the initially non-preferred side, can sometimes yield more robust results.[11]
-
-
Possible Cause: Sedative effects interfering with conditioning.
-
Solution: If using a high dose of Salvinorin A that causes significant sedation, the animal may not be able to effectively associate the environment with the drug's effects. Consider using a lower dose that still has psychoactive effects but is less motor-impairing.
-
Problem 3: Difficulty in establishing drug discrimination.
-
Possible Cause: Inappropriate training dose.
-
Solution: The training dose needs to be carefully selected to be reliably discriminable from the vehicle without causing excessive motor impairment that would interfere with the animal's ability to respond.
-
-
Possible Cause: Insufficient training.
-
Solution: Drug discrimination training can be a lengthy process. Ensure that animals have reached stable performance criteria before starting substitution or antagonism tests.
-
-
Possible Cause: Choice of vehicle.
-
Solution: The vehicle itself should not have any discriminative stimulus effects. A simple and well-tolerated vehicle is crucial.
-
Quantitative Data Summary
Table 1: Dose-Response Data for Salvinorin A in Rodent Behavioral Assays
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference(s) |
| Locomotor Activity | Rat | s.c. | 80-640 µg/kg | No significant effect on horizontal movement | [10] |
| Locomotor Activity | Mouse | i.p. | 1.0 - 3.2 mg/kg | Decreased locomotor activity | [2] |
| Locomotor Sensitization | Rat | i.p. | 0.04 - 2.0 mg/kg | Bidirectional modulation of quinpirole-induced sensitization | [8][9] |
| Conditioned Place Aversion | Mouse | i.p. | 1.0 - 3.2 mg/kg | Significant place aversion | [2] |
| Drug Discrimination | Rat | i.p. | 1.0 - 3.0 mg/kg | Full substitution for the KOR agonist U-69593 | [15] |
| Drug Discrimination | Rat | i.p. | 2.0 mg/kg | Training dose for discrimination from vehicle | [16] |
Table 2: Pharmacokinetic Parameters of Salvinorin A in Rodents
| Parameter | Species | Route of Administration | Value | Reference(s) |
| Plasma Half-life (t½) | Rat | i.p. | 75.4 min | [17] |
| Brain Half-life (t½) | Rat | i.p. | 36.1 min | [17] |
| Brain Half-life (t½) | Rat | i.v. | 3.3 min | [18] |
| Time to Maximum Concentration (Tmax) in Plasma | Rat | i.p. | 15 min | [17] |
| Time to Maximum Concentration (Tmax) in Brain | Rat | i.p. | 10 min | [17] |
| Brain-to-Plasma Ratio | Rat | i.p. | 0.092 - 0.074 (over 60 min) | [17] |
Experimental Protocols
Protocol 1: Locomotor Activity Assay in Mice
-
Habituation: Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: Prepare Salvinorin A solution in a vehicle such as 10% DMSO in sterile saline. Ensure the solution is vortexed thoroughly before each injection.
-
Administration: Administer Salvinorin A (e.g., 0.1 - 3.2 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Testing: Immediately after injection, place each mouse in the center of an open-field arena (e.g., 40x40x30 cm).
-
Data Collection: Record locomotor activity using an automated tracking system for a set duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Data Analysis: Compare the locomotor activity parameters between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Conditioned Place Preference/Aversion (CPP/CPA) Assay in Rats
This protocol is adapted from standard CPP procedures.[11][12][13][14]
-
Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-Conditioning (Day 1): Place each rat in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-9): This phase consists of 8 alternating daily sessions.
-
On drug conditioning days, administer Salvinorin A (e.g., 1.0 mg/kg, i.p.) and confine the rat to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the rat to the opposite outer chamber for 30 minutes.
-
The assignment of the drug-paired chamber should be counterbalanced based on the initial preference (e.g., drug paired with the non-preferred side).
-
-
Post-Conditioning Test (Day 10): Place each rat in the central chamber with free access to all chambers for 15 minutes, with no drug administered. Record the time spent in each chamber.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber from pre- to post-conditioning indicates a conditioned place preference. A significant decrease suggests a conditioned place aversion.
Visualizations
Caption: Kappa-opioid receptor signaling pathway activated by Salvinorin A.
Caption: General experimental workflow for a Salvinorin A behavioral assay.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin A - Wikipedia [en.wikipedia.org]
- 5. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. transpopmed.org [transpopmed.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of salvinorin A on locomotor sensitization to D2/D3 dopamine agonist quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Selectivity of Salvinorin A for the Kappa-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Salvinorin A's selectivity for the kappa-opioid receptor (KOR) against other opioid and non-opioid receptors. The following sections present quantitative data from key studies, detailed experimental protocols for assessing receptor selectivity, and visualizations of relevant pathways and workflows to offer a comprehensive evaluation of Salvinorin A's pharmacological profile.
Comparative Analysis of Receptor Binding and Functional Potency
Salvinorin A, a naturally occurring neoclerodane diterpenoid from Salvia divinorum, is a potent hallucinogen that exerts its effects primarily through the kappa-opioid receptor.[1][2][3] Unlike classical opioids, Salvinorin A is not an alkaloid as it lacks a nitrogen atom.[4] Its high selectivity for the KOR is a critical aspect of its pharmacological profile, minimizing off-target effects that can arise from interactions with other receptors.
Opioid Receptor Selectivity
The selectivity of Salvinorin A is demonstrated by its significantly higher binding affinity (lower Kᵢ value) and functional potency (lower EC₅₀ value) at the KOR compared to the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).
| Compound | KOR Binding Affinity (Kᵢ, nM) | MOR Binding Affinity (Kᵢ, nM) | DOR Binding Affinity (Kᵢ, nM) | KOR Functional Potency (EC₅₀, nM) | Reference |
| Salvinorin A | 2.4 | >10,000 | >10,000 | 1.8 | [4] |
| Salvinorin A | 6.2 | >10,000 | >10,000 | - | [3] |
| U69,593 (Synthetic KOR Agonist) | - | - | - | 1.2 | [1] |
Kᵢ (Inhibition constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC₅₀ value indicates greater potency.
The data clearly indicates that Salvinorin A binds to the KOR with high affinity, while its affinity for MOR and DOR is negligible.[3][5][6][7][8] This high degree of selectivity is a key feature that distinguishes it from many other opioid compounds.
Activity at Other Receptors
While Salvinorin A's primary target is the KOR, some studies have investigated its effects on other receptor systems. It has been found to act as a partial agonist at the dopamine D2 receptor, although with a lower affinity compared to the KOR.[4] Notably, Salvinorin A has no significant action at the 5-HT₂ₐ serotonin receptor, which is the principal target for classic psychedelics like LSD and psilocybin.[1] It has also been shown to have some effect on cannabinoid CB1 receptors.[4] A broad screening of Salvinorin A against 50 other receptors and transporters revealed no other substantial activity.[5][9]
Experimental Protocols
The validation of Salvinorin A's selectivity relies on well-established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To measure the competitive inhibition of a radiolabeled ligand's binding to the kappa, mu, and delta opioid receptors by Salvinorin A.
Materials:
-
Cell membranes prepared from cells (e.g., Chinese Hamster Ovary - CHO, or Human Embryonic Kidney - HEK-293) stably expressing the human kappa (hKOR), mu (hMOR), or delta (hDOR) opioid receptors.[1][10]
-
Radioligand: A radioactively labeled compound that binds to the receptor of interest. For KOR, a common choice is [³H]U-69,593 or the non-selective antagonist [³H]diprenorphine.[10][11]
-
Test compound: Salvinorin A.
-
Assay buffer and filtration apparatus.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Salvinorin A).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays ([³⁵S]GTPγS Binding Assay)
This assay measures the functional activity (EC₅₀ and Eₘₐₓ) of a compound by quantifying G-protein activation following receptor stimulation.
Objective: To determine the potency and efficacy of Salvinorin A in activating G-proteins coupled to the kappa-opioid receptor.
Materials:
-
Cell membranes from cells expressing the KOR.
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP that binds to activated G-proteins.
-
GDP: To ensure that G-proteins are in their inactive state at the beginning of the assay.
-
Test compound: Salvinorin A.
-
Assay buffer and filtration apparatus.
Procedure:
-
Pre-incubate the cell membranes with GDP.
-
Incubate the membranes with varying concentrations of the agonist (Salvinorin A) in the presence of [³⁵S]GTPγS.
-
Upon receptor activation by the agonist, the G-protein releases GDP and binds [³⁵S]GTPγS.
-
Separate the G-protein-bound [³⁵S]GTPγS from the unbound nucleotide by filtration.
-
Quantify the radioactivity on the filters.
-
Plot the amount of [³⁵S]GTPγS bound as a function of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. pnas.org [pnas.org]
- 2. Kappa-opioid receptor-mediated effects of the plant-derived hallucinogen, salvinorin A, on inverted screen performance in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin A - Wikipedia [en.wikipedia.org]
- 5. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies toward the pharmacophore of salvinorin A, a potent kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Salvinorin A and Its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Salvinorin A and its key synthetic analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document serves as a comprehensive resource for understanding the nuanced pharmacological profiles of these compounds.
Salvinorin A, a naturally occurring neoclerodane diterpene from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen.[1] Its high affinity and selectivity as a kappa-opioid receptor (KOR) agonist have made it a valuable tool for neuroscience research and a unique scaffold for medicinal chemistry.[2][3] However, the therapeutic potential of Salvinorin A is limited by its poor pharmacokinetic properties, including rapid metabolism and a short duration of action.[4][5] This has spurred the development of numerous synthetic analogs designed to improve upon the parent compound's profile, offering altered potency, efficacy, and duration of action.
This guide provides a comparative analysis of Salvinorin A and several of its notable synthetic analogs, focusing on their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.
Comparative Pharmacological Data
The following table summarizes the in vitro pharmacological profiles of Salvinorin A and selected synthetic analogs at the kappa-opioid receptor (KOR). The data, presented as Kᵢ and EC₅₀ values, allow for a direct comparison of the binding affinity and functional potency of these compounds. Lower Kᵢ values indicate higher binding affinity, while lower EC₅₀ values signify greater potency in functional assays.
| Compound | Kᵢ (nM) at KOR | EC₅₀ (nM) in [³⁵S]GTPγS Assay | Key Features |
| Salvinorin A | ~1.1 - 7.4 | ~2.1 - 40 | Potent and selective KOR agonist; short duration of action.[6][7][8][9] |
| Salvinorin B | 2950 | 248 | Inactive metabolite of Salvinorin A.[10] |
| Herkinorin | 90 | 500 (μOR) | μ-opioid receptor (MOR) agonist derived from the Salvinorin scaffold.[11] |
| Salvinorin B Methoxymethyl Ether (MOM-Sal B) | 0.60 | 6 | Increased potency and longer duration of action compared to Salvinorin A.[9][12] |
| 16-Bromo Salvinorin A | 2.9 | 2.4 | G-protein biased agonist with an improved side-effect profile in some preclinical models.[7] |
| 16-Ethynyl Salvinorin A | 2.5 | 0.019 | Potent, non-biased KOR agonist.[13] |
| 22-Thiocyanatosalvinorin A (RB-64) | 0.59 | Sub-nM | Extraordinarily potent, irreversible KOR agonist; functionally selective for G-protein signaling.[1][14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Salvinorin A and its analogs, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
Kappa-Opioid Receptor Signaling Pathway
Salvinorin A and its agonistic analogs primarily exert their effects through the activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves the activation of G-proteins, which in turn modulate the activity of various downstream effectors. An alternative pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate distinct signaling events.
Experimental Workflow for Characterization
The pharmacological characterization of Salvinorin A analogs typically follows a standardized workflow, beginning with the assessment of binding affinity and progressing to functional assays that determine the potency and efficacy of the compounds in activating downstream signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are generalized protocols for the key in vitro assays used to characterize Salvinorin A and its analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for the kappa-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).
-
Radioligand (e.g., [³H]U69,593 or [³H]diprenorphine).[15]
-
Test compounds (Salvinorin A and its analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]
-
Non-specific binding control (e.g., 10 µM U69,593).[15]
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Incubate at 25°C for 60 minutes.[15]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, providing a measure of G-protein activation.
Materials:
-
Cell membranes from CHO-hKOR cells.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, pH 7.4).
-
Unlabeled GTPγS for determining non-specific binding.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the test compound, GDP, and [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.[16]
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data using non-linear regression to determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal stimulation) values.[16]
β-Arrestin Recruitment Assay
This cell-based assay quantifies the recruitment of β-arrestin to the activated KOR, providing a measure of a compound's activity in this signaling pathway.
Materials:
-
A commercially available cell line co-expressing the human KOR and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay from DiscoveRx).[8]
-
Cell culture medium and reagents.
-
Test compounds.
-
Detection reagents for the specific assay system.
-
A chemiluminescent plate reader.
Procedure:
-
Plate the cells in a 96- or 384-well plate and incubate overnight.[8]
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a specified period (e.g., 90 minutes) at 37°C.[8]
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
Analyze the data using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.[8]
By providing a standardized framework for comparing these potent KOR ligands, this guide aims to facilitate further research and development in this promising area of pharmacology. The continued exploration of Salvinorin A analogs holds the potential for the discovery of novel therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.
References
- 1. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.co.kr]
- 2. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders [transpopmed.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kappa Opioid Receptor Agonist 16-Bromo Salvinorin A Has Anti-Cocaine Effects without Significant Effects on Locomotion, Food Reward, Learning and Memory, or Anxiety and Depressive-like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The effects of herkinorin, the first mu-selective ligand from a salvinorin A-derived scaffold, in a neuroendocrine biomarker assay in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of the Behavioral Effects of Salvinorin A and Other Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of Salvinorin A, a potent naturally occurring hallucinogen, and other synthetic kappa-opioid receptor (KOR) agonists. The activation of KORs is a promising therapeutic target for pain, pruritus, and substance use disorders; however, the clinical utility of many KOR agonists has been hampered by adverse effects such as dysphoria, sedation, and psychotomimesis. Salvinorin A, as a selective and high-efficacy KOR agonist, serves as a critical research tool for understanding the complex behavioral outcomes of KOR activation. This document synthesizes experimental data to delineate the distinct and overlapping behavioral profiles of these compounds, offering insights for future drug development.
KOR Agonist Signaling: A Tale of Two Pathways
The behavioral effects of KOR agonists are largely dictated by their ability to differentially activate distinct intracellular signaling cascades, a concept known as "biased agonism". Upon binding, a KOR agonist can trigger G-protein-dependent signaling, which is primarily associated with therapeutic effects like analgesia and anti-pruritus. Alternatively, it can promote the recruitment of β-arrestin, a pathway linked to the undesirable side effects of dysphoria, aversion, and sedation.
Compounds like Salvinorin A and U-50,488 are considered "unbiased" or balanced agonists, activating both pathways. In contrast, newer compounds like nalfurafine are considered "G-protein biased," which may explain their improved side-effect profile in clinical settings.
Comparative Analysis of Behavioral Effects
The following tables summarize quantitative data from preclinical studies, comparing the effects of Salvinorin A with the synthetic KOR agonists U-50,488 and Nalfurafine across several key behavioral domains.
Table 1: Aversive and Depressant-Like Effects
KOR activation is strongly associated with aversive and depressive-like states. These are commonly measured using Conditioned Place Aversion (CPA), where an animal avoids an environment previously paired with the drug, and the Forced Swim Test (FST) or Intracranial Self-Stimulation (ICSS), which model behavioral despair and anhedonia, respectively.
| Compound | Behavioral Assay | Species/Strain | Dose (mg/kg, i.p.) | Key Finding | Citation |
| Salvinorin A | Forced Swim Test | Rat | 0.125 - 2.0 | Dose-dependently increased immobility. | |
| Salvinorin A | ICSS | Rat | 0.125 - 2.0 | Dose-dependently elevated reward thresholds. | |
| U-50,488 | Conditioned Place Aversion | Mouse | 2.5, 5, 10 | Induced CPA at 10 mg/kg in males and 2.5 mg/kg in females. | |
| U-50,488 | ICSS | Rat | 1 - 5.6 | Dose-dependently depressed ICSS in both males and females. | |
| Nalfurafine | Conditioned Place Aversion | Mouse | 0.01 - 0.04 | Did not produce CPA, suggesting a lack of dysphoric effects. | |
| Nalfurafine | ICSS | Rat | 0.01 | Lowest dose to significantly decrease ICSS. |
Table 2: Sedative and Locomotor Effects
A common side effect of KOR agonists is sedation, typically measured as a decrease in movement in an open-field arena or impaired performance on a rotarod.
| Compound | Behavioral Assay | Species/Strain | Dose (mg/kg, i.p.) | Key Finding | Citation |
| Salvinorin A | Locomotor Activity | Rat | 0.125 - 2.0 | Doses that caused depressive-like effects did not alter locomotion. | |
| Salvinorin A | Locomotor Activity | Mouse | Not specified | Decreased locomotor activity. | |
| U-50,488 | Locomotor Activity | Mouse | 10 | Significantly decreased locomotion. | |
| U-50,488 | Open Field | Mouse | Not specified | Showed sedative effects by significantly decreasing distance traveled. | |
| Nalfurafine | Locomotor Activity | Mouse | 0.01 - 0.04 | Did not produce sedation at doses effective for reducing alcohol intake. |
Table 3: Psychotomimetic and Cognitive Effects
Salvinorin A is known for its potent, short-acting hallucinogenic effects in humans. Animal models, such as the 5-Choice Serial Reaction Time Task (5CSRTT), are used to study the disruptive effects on attention and cognition.
| Compound | Behavioral Assay | Species/Strain | Dose (mg/kg, i.p.) | Key Finding | Citation |
| Salvinorin A | 5-CSRTT | Rat | 2.0 - 4.0 | Increased omission errors and response latency, indicating reduced motivation and processing deficits. | |
| Salvinorin A | Subjective Effects | Human | 0.75–21 μg/kg (inhaled) | Produced dose-dependent psychotomimetic and dissociative effects. | |
| U-50,488 | Overt Behavior | Rhesus Monkey | Supra-analgesic | Effects resembled those of ethylketocyclazocine (EKC), another KOR agonist. | |
| Nalfurafine | Side Effects | Human | Clinical Doses | Has few reported side effects like sedation, depression, and dysphoria in clinical use. |
Key Experimental Protocols
Conditioned Place Aversion (CPA)
The CPA protocol is used to measure the aversive (dysphoric) properties of a compound. The procedure typically involves three phases over several days.
-
Phase 1: Pre-Conditioning Test (Day 1): The animal is placed in an apparatus with two or more distinct chambers and is allowed to freely explore. The time spent in each chamber is recorded to establish baseline preference.
-
Phase 2: Conditioning (Days 2-5): For two to four days, the animal receives alternating injections of the test compound and a vehicle (e.g., saline). Following the drug injection, it is confined to one specific chamber. Following the vehicle injection, it is confined to a different chamber. The pairings are counterbalanced across subjects.
-
Phase 3: Post-Conditioning Test (Day 6): The animal is again allowed to freely explore the entire apparatus in a drug-free state. The time spent in each chamber is recorded. A significant decrease in time spent in the drug-paired chamber compared to the pre-conditioning test indicates a conditioned place aversion.
Forced Swim Test (FST)
The FST is a common behavioral test used to assess depressive-like behavior in rodents.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Rats are placed in the water for a specified period (e.g., 15 minutes). On the following day, they are placed in the cylinder again for a shorter test session (e.g., 5 minutes).
-
Measurement: The duration of immobility (floating passively with only minor movements to keep the head above water) is recorded. An increase in immobility time is interpreted as a sign of behavioral despair, an effect opposite to that of standard antidepressant drugs.
Intracranial Self-Stimulation (ICSS)
ICSS is a procedure used to measure the activity of brain reward systems and is sensitive to the anhedonic effects of drugs.
-
Surgery: Animals are surgically implanted with an electrode in a brain reward region, such as the medial forebrain bundle.
-
Training: Animals are trained in an operant chamber to perform an action (e.g., press a lever or turn a wheel) to receive a brief electrical stimulation through the electrode, which they find rewarding.
-
Testing: The intensity or frequency of the stimulation is varied to determine the minimum level required to sustain responding (the reward threshold). Drugs that produce depressive or dysphoric states, like KOR agonists, typically elevate this threshold, indicating a reduction in the rewarding value of the stimulation.
Summary and Implications for Drug Development
The comparison between Salvinorin A and other KOR agonists highlights a critical structure-activity relationship that influences behavioral outcomes.
-
Salvinorin A and U-50,488 , as unbiased agonists, consistently produce aversive, depressant-like, and sedative effects in preclinical models. These effects are thought to be mediated, at least in part, by the β-arrestin pathway and are responsible for the dysphoria and psychotomimetic effects that limit their therapeutic potential.
-
Nalfurafine , a clinically approved G-protein biased agonist, demonstrates a significantly improved side-effect profile. While it can still suppress motivated behavior (e.g., decrease ICSS), it appears to lack the strong aversive and dysphoric properties of unbiased agonists, as shown by its failure to produce conditioned place aversion in mice.
This comparative data underscores the importance of targeting the G-protein signaling pathway while avoiding β-arrestin recruitment in the design of novel KOR-based therapeutics. By developing more highly biased agonists, it may be possible to harness the analgesic and other therapeutic potentials of KOR activation while minimizing the debilitating side effects that have historically plagued this class of compounds. Salvinorin A remains an invaluable, if complex, chemical scaffold and pharmacological tool for probing these distinct signaling pathways and their behavioral consequences.
Salvinorin A's Therapeutic Potential in Depression: A Comparative Guide
An objective analysis of preclinical data on Salvinorin A's efficacy in animal models of depression reveals a complex and often contradictory profile. While some studies suggest potential antidepressant effects, others indicate a depressogenic action, underscoring the need for further research to elucidate its therapeutic viability.
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has garnered interest for its potential neuropsychiatric applications. However, its role in the treatment of depression remains ambiguous, with preclinical evidence presenting a dualistic nature. This guide provides a comparative overview of Salvinorin A's performance in established depression models, juxtaposed with traditional antidepressants, and supported by detailed experimental data and methodologies.
Comparative Efficacy in Animal Models of Depression
The therapeutic potential of Salvinorin A has been primarily investigated using the Forced Swim Test (FST) and the Chronic Mild Stress (CMS) model. The FST assesses behavioral despair, where a decrease in immobility time is indicative of an antidepressant effect. Conversely, the CMS model induces a state of anhedonia, the inability to experience pleasure, and a reversal of this state suggests antidepressant activity.
Forced Swim Test (FST)
In the FST, Salvinorin A has demonstrated dose-dependent effects that are notably different from the classic tricyclic antidepressant, imipramine.
| Treatment Group | Dose | Immobility Time (seconds) | Reference |
| Vehicle | - | ~150 | |
| Salvinorin A | 0.001 µg/kg (s.c.) | ~120 | |
| Salvinorin A | 0.01 µg/kg (s.c.) | ~100** | |
| Salvinorin A | 0.1 µg/kg (s.c.) | ~80 | |
| Salvinorin A | 1 µg/kg (s.c.) | ~75 | |
| Salvinorin A | 10 µg/kg (s.c.) | ~70 | |
| Imipramine | 40 mg/kg (i.p.) | ~60 | |
| Vehicle | - | ~100 | |
| Salvinorin A | 0.125 mg/kg (i.p.) | ~125 | |
| Salvinorin A | 0.25 mg/kg (i.p.) | ~150 | |
| Salvinorin A | 0.5 mg/kg (i.p.) | ~175 | |
| Salvinorin A | 1.0 mg/kg (i.p.) | ~200 | |
| Salvinorin A | 2.0 mg/kg (i.p.) | ~225** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are approximate values extracted from graphical representations in the cited literature.
Notably, lower doses of Salvinorin A administered subcutaneously demonstrated a significant antidepressant-like effect, reducing immobility time in a manner comparable to imipramine. However, other studies using intraperitoneal administration of higher doses of Salvinorin A reported a pro-depressant effect, significantly increasing immobility time. This suggests a complex dose- and route-dependent pharmacological profile.
Chronic Mild Stress (CMS) Model
In a model of anhedonia induced by chronic mild stress, chronic administration of Salvinorin A has shown promise in reversing depressive-like behavior.
| Treatment Group | Dose | Sucrose Preference (%) | Reference |
| Non-stressed + Vehicle | - | ~75% | |
| CMS + Vehicle | - | ~50% | |
| CMS + Salvinorin A | 1 mg/kg | ~70% | |
| Non-stressed + Salvinorin A | 1 mg/kg | ~75% |
Data are approximate values extracted from graphical representations in the cited literature.
Chronic treatment with Salvinorin A was found to restore sucrose preference in stressed rats to levels comparable to non-stressed animals, indicating a potent antidepressant-like effect in this model.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test protocol involves a pre-test and a test session.
Apparatus:
-
A transparent glass cylinder (20 cm diameter, 40 cm height).
-
Water maintained at 25°C, filled to a depth of 30 cm to prevent the rat from touching the bottom.
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute swim session. This serves to induce a state of behavioral despair.
-
Drug Administration: Salvinorin A or a comparator drug (e.g., imipramine) is administered at specified times before the test session.
-
Test Session (Day 2): 24 hours after the pre-test, the rat is placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing are recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.
A Comparative Analysis of Salvinorin A's Effects on Different Brain Regions
For Researchers, Scientists, and Drug Development Professionals
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has garnered significant interest for its unique psychoactive effects and therapeutic potential. Understanding its differential impact on various brain regions is crucial for elucidating its mechanism of action and guiding the development of novel therapeutics. This guide provides a comparative overview of Salvinorin A's effects on key brain regions, supported by experimental data and detailed methodologies.
Impact on Neurotransmitter Systems: A Comparative Overview
Salvinorin A's primary mechanism of action is the activation of KORs, which are densely expressed in brain regions associated with reward, mood, and cognition, including the striatum and prefrontal cortex. Its activation of these receptors leads to a modulation of various neurotransmitter systems, most notably the dopaminergic system.
Dopamine Modulation in the Striatum and Nucleus Accumbens
In vivo microdialysis studies in animal models have demonstrated that Salvinorin A exerts a significant, yet regionally distinct, influence on dopamine (DA) levels. In the dorsal striatum (caudate putamen), Salvinorin A produces a dose-dependent decrease in DA overflow. Conversely, studies have shown that at similar doses, Salvinorin A does not significantly alter DA levels in the nucleus accumbens, another key region of the striatum. This differential effect highlights the nuanced control that Salvinorin A exerts over the dopaminergic system.
| Brain Region | Neurotransmitter | Effect of Salvinorin A | Quantitative Data (Concentration/Dose) | Species | Reference |
| Dorsal Striatum (Caudate Putamen) | Dopamine (DA) | ↓ Decrease | ~40-60% decrease in DA overflow (20-200 nM) | Rat | |
| Nucleus Accumbens | Dopamine (DA) | ↔ No significant change | - | Mouse | |
| Prefrontal Cortex | Dopamine (DA) | ↓ Decrease (inferred) | Not directly quantified in comparative studies | - | |
| Prefrontal Cortex | Serotonin (5-HT) | ↓ Decrease (inferred) | Not directly quantified in comparative studies | - |
Influence on Brain Network Connectivity: Insights from fMRI
Functional magnetic resonance imaging (fMRI) studies in humans have provided valuable insights into how Salvinorin A alters large-scale brain network dynamics. The most prominent finding is the attenuation of functional connectivity within the Default Mode Network (DMN). The DMN is a network of brain regions that is most active during states of rest and introspection.
While specific quantitative data on BOLD signal changes in various brain regions is still emerging, the consistent observation of reduced DMN connectivity suggests that Salvinorin A disrupts the brain's baseline state of self-referential thought.
| Brain Network | Key Brain Regions | Effect of Salvinorin A on Connectivity | Quantitative Data (BOLD Signal Change) | Species | Reference |
| Default Mode Network (DMN) | Medial Prefrontal Cortex, Posterior Cingulate Cortex, Precuneus, Angular Gyrus | ↓ Decreased within-network connectivity | Not consistently reported as % signal change | Human |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Measurement
This protocol is based on methodologies described in studies investigating the effects of Salvinorin A on dopamine levels.
Objective: To measure extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following Salvinorin A administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-mm membrane)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
-
Salvinorin A
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., dorsal striatum, nucleus accumbens).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for a species-appropriate period (e.g., 5-7 days for rats).
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a stabilization period (e.g., 2-3 hours) to establish
-
Assessing the abuse potential of Salvinorin A compared to other psychoactive substances
For Immediate Release
This guide provides a comparative analysis of the abuse potential of Salvinorin A, the primary psychoactive component of Salvia divinorum, against other major psychoactive substances, including opioids, cannabinoids, and classic psychedelics. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven assessment based on receptor binding affinities, in vitro functional activity, and behavioral studies.
Executive Summary
Salvinorin A exhibits a unique pharmacological profile that distinguishes it from classic drugs of abuse. It is a potent and selective kappa-opioid receptor (KOR) agonist with no significant activity at the 5-HT₂ₐ receptor, the primary target for classic hallucinogens, or the mu-opioid receptor, which mediates the rewarding effects of opioids. Preclinical data consistently indicate that Salvinorin A does not possess the same rewarding properties as opioids, cannabinoids, or classic psychedelics and, in fact, often produces aversive effects in animal models. This suggests a significantly lower abuse potential compared to these other classes of psychoactive substances.
Quantitative Comparison of Psychoactive Substances
The following tables summarize key quantitative data from in vitro and in vivo studies, providing a basis for comparing the pharmacological and behavioral profiles of Salvinorin A with other psychoactive compounds.
Table 1: Receptor Binding Affinities (Ki, nM)
Lower Ki values indicate a higher binding affinity for the receptor.
| Compound | Primary Target Receptor | Ki (nM) | Other Receptor Affinities (Ki, nM) |
| Salvinorin A | Kappa-Opioid Receptor (KOR) | 2.4 | D₂ (partial agonist): 5-10 |
| Morphine | Mu-Opioid Receptor (μOR) | 1.168 - 1.2 | |
| Fentanyl | Mu-Opioid Receptor (μOR) | 1.346 | |
| Δ⁹-THC | Cannabinoid Receptor 1 (CB₁) | 40.7 | CB₂: 36.4 |
| Psilocin | Serotonin 2A Receptor (5-HT₂ₐ) | 120-173 | 5-HT₂C: 79-311, 5-HT₁A: 152-146 |
| LSD | Serotonin 2A Receptor (5-HT₂ₐ) | 2.9 | 5-HT₁A: 1.1, 5-HT₆: 2.3, 5-HT₂B: 4.9 |
Table 2: In Vitro Functional Potency (EC₅₀, nM)
EC₅₀ represents the concentration of a drug that induces a response halfway between the baseline and the maximum effect, with lower values indicating higher potency.
| Compound | Primary Target Receptor | EC₅₀ (nM) |
| Salvinorin A | Kappa-Opioid Receptor (KOR) | 1.8 |
| Morphine | Mu-Opioid Receptor (μOR) | ~60-80 |
| Fentanyl | Mu-Opioid Receptor (μOR) | 54.7 - 326.6 |
| Δ⁹-THC | Cannabinoid Receptor 1 (CB₁) | ~73-86 |
| Psilocin | Serotonin 2A Receptor (5-HT₂ₐ) | 10 |
| LSD | Serotonin 2A Receptor (5-HT₂ₐ) | ~40-77 |
Table 3: Behavioral Studies in Animal Models
| Compound | Conditioned Place Preference (CPP) | Self-Administration |
| Salvinorin A | Conditioned Place Aversion (CPA) | Not readily self-administered |
| Morphine | Robust CPP | Readily self-administered |
| Fentanyl | Robust CPP | Readily self-administered |
| Δ⁹-THC | CPP under specific conditions | Self-administered under specific conditions |
| Psilocybin/Psilocin | Variable results, often no CPP | Generally not self-administered |
| LSD | Inconsistent, often aversive | Not self-administered |
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor (KOR) Signaling Pathway
Activation of KOR by Salvinorin A initiates a G-protein-mediated signaling cascade. This typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability. This mechanism is distinct from the signaling of classic psychedelics, which primarily involves the serotonin 5-HT₂ₐ receptor.
Figure 1. Simplified KOR signaling pathway activated by Salvinorin A.
Conditioned Place Preference (CPP) Experimental Workflow
The CPP paradigm is a standard preclinical behavioral model used to assess the rewarding or aversive properties of drugs.
Figure 2. Workflow of a typical Conditioned Place Preference experiment.
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human recombinant KOR, μOR, CB₁, or 5-HT₂ₐ) are prepared from cell cultures or animal brain tissue.
-
Competitive Binding: A constant concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Salvinorin A).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive motivational effects of a drug by pairing its administration with a specific environment.
General Protocol:
-
Apparatus: A standard CPP apparatus consists of two or more compartments with distinct visual and tactile cues.
-
Habituation (Pre-conditioning): For one or more sessions, animals are allowed to freely explore all compartments of the apparatus to establish baseline preference. The time spent in each compartment is recorded.
-
Conditioning: This phase consists of several days of conditioning sessions. On alternating days, animals receive an injection of the test drug (e.g., Salvinorin A) and are immediately confined to one of the compartments for a set period. On the other days, they receive a vehicle injection and are confined to the other compartment. The pairing of the drug with a specific compartment is counterbalanced across animals.
-
Testing (Post-conditioning): Following the conditioning phase, the animals are placed back into the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.
Safety Operating Guide
Proper Disposal of Salvinorin A: A Guide for Laboratory Professionals
Core Principle: The Safety Data Sheet (SDS) is Paramount
Before initiating any disposal procedure, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for Salvinorin A.[1] The SDS contains detailed information regarding the compound's specific hazards, including toxicity, reactivity, flammability, and environmental risks, which will dictate the appropriate disposal pathway.[1]
Step-by-Step Disposal Protocol
The following steps outline a standard procedure for managing Salvinorin A waste in a laboratory. This protocol should be adapted to comply with the specific guidance in the compound's SDS and your institution's established safety and environmental health protocols.
-
Hazard Identification and Assessment:
-
Review the Salvinorin A SDS to understand its specific hazards.
-
Note its poor solubility in water and solubility in organic solvents like ethanol, acetone, DMSO, and DMF.[2][3] This will inform the choice of cleaning and decontamination materials.
-
Be aware that under fire conditions, hazardous decomposition products such as carbon oxides can be formed.
-
-
Personal Protective Equipment (PPE):
-
Waste Segregation and Collection:
-
Establish a designated satellite accumulation area for hazardous waste, preferably within a fume hood.[1][5]
-
Use separate, clearly labeled, and sealed containers for different waste streams (e.g., solid waste, liquid waste).[1][5]
-
Solid Waste: This includes contaminated items such as gloves, weighing paper, and disposable labware. Place these items in a designated, sealed plastic bag or container labeled "Salvinorin A Solid Waste."
-
Liquid Waste: Solutions containing Salvinorin A should be collected in a sealed, properly labeled container. The label should clearly indicate "Salvinorin A Liquid Waste" and list the solvents used. Do not mix incompatible chemicals.[1]
-
Unused/Surplus Product: Keep the original product in its container and label it clearly for disposal.
-
-
Decontamination of Labware:
-
For reusable glassware and equipment, decontaminate by rinsing with an appropriate organic solvent in which Salvinorin A is soluble (e.g., ethanol, acetone).
-
Collect the solvent rinsate as hazardous liquid waste.
-
Follow with a standard laboratory cleaning procedure.
-
-
Spill Management:
-
In case of a spill, avoid dust formation if it is a solid.[4][6]
-
Sweep up the solid material and place it in a suitable, closed container for disposal.[6]
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Ensure adequate ventilation during cleanup.[4]
-
-
Final Disposal:
-
All collected Salvinorin A waste is considered hazardous waste.
-
Arrange for the disposal of the waste through a licensed disposal company or your institution's environmental health and safety office.[6]
-
Alternatively, the waste may be returned to the manufacturer for proper disposal if this service is offered.[6]
-
Quantitative Data for Salvinorin A
The following table summarizes key quantitative data for Salvinorin A, which is essential for its safe handling and management.
| Property | Value |
| Molecular Formula | C₂₃H₂₈O₈ |
| Molar Mass | 432.469 g·mol⁻¹ |
| Melting Point | 238-240 °C (also reported as 242-244 °C)[6] |
| Solubility in Water | Poorly soluble[1] |
| Solubility in Organic Solvents | Soluble in ethanol (up to 10 mM), acetone, DMSO, and DMF[1][2][3] |
Experimental Protocols and Workflows
The proper disposal of Salvinorin A is a critical final step in any experimental workflow involving this compound. The logical flow for ensuring its safe disposal is outlined below.
This structured approach to the disposal of Salvinorin A is fundamental to maintaining a safe and compliant laboratory environment. By adhering to these general principles and, most importantly, the specific guidance found in the Safety Data Sheet for Salvinorin A and your institution's established protocols, you can ensure the responsible management of this chemical waste.[1]
References
Safeguarding Researchers: Protocols for Handling Divinatorin A
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Divinatorin A to minimize exposure risk and ensure a safe laboratory environment. Given the compound's presumed high potency, a comprehensive operational and disposal plan is essential.
Occupational Exposure and Hazard Information
Due to the high potency of compounds like Salvinorin A, it is prudent to handle this compound in a designated area specifically equipped for potent compound handling.[1] While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is recommended to operate under the assumption of a low OEL, similar to other potent compounds.
| Quantitative Safety Data | Recommended Limit |
| Occupational Exposure Limit (OEL) | 1-10 μg/m³ |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion.
| Protection Level | Equipment | Specifications & Rationale |
| Respiratory | Powered Air-Purifying Respirator (PAPR) or N95/P100 Respirator | A PAPR is highly recommended, especially when handling larger quantities or if there is a risk of aerosolization.[1] For smaller quantities in a well-ventilated area, a properly fitted N95 or P100 respirator is the minimum requirement. Surgical masks offer inadequate protection.[1][2] |
| Hand | Powder-free Nitrile Gloves (Double Gloved) | Double gloving provides an additional layer of protection.[1] Gloves must be disposable and changed frequently, especially after any potential contamination.[1] |
| Eye | Chemical Splash Goggles and Face Shield | Goggles should be worn to protect the eyes from splashes.[2][3] A face shield should be used in conjunction with goggles to provide full facial protection.[2][3] |
| Body | Disposable Gown/Coveralls | A disposable, solid-front gown or coveralls designed for hazardous materials should be worn to protect the body.[1] |
| Foot | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimizing exposure risk during the handling of this compound.
Preparation and Weighing:
-
Designated Area: All handling of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet.
-
Pre-Experiment Checklist: Before starting, ensure all necessary PPE is donned correctly, and all required materials and waste containers are within the containment area.
-
Weighing: Use a dedicated analytical balance inside the fume hood. Handle the compound with care to avoid generating dust.
Dissolving and Transferring:
-
Solvent Handling: When dissolving the compound, add the solvent slowly to the powder to minimize aerosolization.
-
Pipetting: Never use mouth suction for pipetting.[4] Use a calibrated pipette with disposable tips.
-
Container Labeling: All containers holding this compound, including solutions, must be clearly labeled with the compound name, concentration, date, and hazard warnings.
Experimental Procedures:
-
Containment: All experimental procedures should be performed within the designated containment area (e.g., fume hood).
-
Minimize Exposure: Keep containers covered when not in immediate use.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Waste Segregation: All disposable PPE (gloves, gowns, shoe covers), vials, pipette tips, and cleaning materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1] Do not dispose of this material in standard laboratory trash or down the drain.[1]
-
Decontamination: All non-disposable equipment and surfaces should be decontaminated using a validated procedure.
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
